Product packaging for Methandriol(Cat. No.:CAS No. 521-10-8)

Methandriol

Katalognummer: B1676360
CAS-Nummer: 521-10-8
Molekulargewicht: 304.5 g/mol
InChI-Schlüssel: WRWBCPJQPDHXTJ-DTMQFJJTSA-N

Beschreibung

Methandriol, also known as methylandrostenediol, is a synthetic androstane steroid and an orally active 17α-alkylated anabolic-androgenic steroid (AAS) . It is a derivative of the endogenous androgen prohormone androstenediol and is closely related to methyltestosterone . Historically, this compound and its esterified forms, such as this compound dipropionate, have been used in clinical settings for the treatment of conditions like breast cancer, providing a key context for its research potential . Its primary mechanism of action is as an androgen receptor agonist, binding to specific receptors in tissues such as muscle and fat to exert its effects . From a research perspective, this compound's value lies in its metabolic pathway; studies have shown that it shares common urinary metabolites with other structurally related 17α-alkylated steroids like methandienone and oxymetholone, which is a critical area of investigation in forensic and doping analysis . It is crucial for researchers to note that this compound is associated with significant risks, including liver damage (particularly with 17α-alkylated oral AAS), virilization in women, and potential cardiovascular and psychiatric effects . This product is provided "For Research Use Only" and is strictly not for diagnostic, therapeutic, or personal use. All safety data sheets and handling guidelines must be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O2 B1676360 Methandriol CAS No. 521-10-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,14-17,21-22H,5-12H2,1-3H3/t14-,15+,16-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWBCPJQPDHXTJ-DTMQFJJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878534
Record name Methandriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521-10-8
Record name Methandriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methandriol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methandriol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methandriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methandriol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.548
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHANDRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5730Z864KG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Methandriol chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methandriol (also known as Methylandrostenediol) is a synthetic anabolic-androgenic steroid (AAS) derived from the endogenous prohormone androstenediol.[1] First synthesized in 1935, it is a 17α-alkylated derivative, a modification that enhances its oral bioavailability.[1][2] This guide provides a detailed overview of the chemical structure, properties, mechanism of action, metabolism, and analytical methodologies related to this compound, intended for a scientific audience. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language.

Chemical Structure and Properties

This compound, systematically named (3β,17β)-17-methylandrost-5-ene-3,17-diol, is an androstane steroid.[3] The addition of a methyl group at the C17-alpha position is a defining structural feature that prevents rapid hepatic degradation, allowing for oral administration.[2]

Chemical Identifiers
IdentifierValue
IUPAC Name (3S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol[4]
CAS Number 521-10-8[4]
Molecular Formula C₂₀H₃₂O₂[4]
SMILES C[C@]12CC--INVALID-LINK--O[5]
InChI Key WRWBCPJQPDHXTJ-DTMQFJJTSA-N[5]
Physicochemical Properties
PropertyValueReference
Molecular Weight 304.5 g/mol [4]
Melting Point 205.5-206.5 °C[6]
Solubility Insoluble in water. Acetonitrile: 1 mg/ml, Ethanol: 1 mg/ml, Methanol: 1 mg/ml.[6]
logP 3.7[5]
Spectroscopic Data

While specific peak-by-peak data from proprietary databases is not publicly available, typical spectroscopic characteristics are as follows:

  • ¹H-NMR and ¹³C-NMR: Spectra would be characterized by signals corresponding to the steroid nucleus and the C17-alpha methyl group.[4][5]

  • Infrared (IR) Spectroscopy: The spectrum would prominently feature a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching vibrations of the two hydroxyl groups. Absorptions between 2850-3000 cm⁻¹ would correspond to C-H stretching of the alkane framework.[7][8][9][10][11]

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M+) and characteristic fragmentation patterns resulting from the loss of methyl and hydroxyl groups.[12][13][14][15][16] The fragmentation of the trimethylsilyl (TMS)-derivatized molecule is influenced by the stereochemistry of the A-ring.[12]

Synthesis

The synthesis of this compound was first reported in 1935.[1] The process involves the reaction of 3β-hydroxy-5-androsten-17-one with a methylmagnesium halide (a Grignard reagent).

General Synthetic Protocol
  • Reaction: 3β-hydroxy-5-androsten-17-one is dissolved in an appropriate anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Addition: A solution of methylmagnesium iodide or bromide in ether is added dropwise to the steroid solution at a controlled temperature. The Grignard reagent attacks the C17-ketone, forming a tertiary alcohol.

  • Quenching: The reaction is carefully quenched by the slow addition of an aqueous acidic solution (e.g., ammonium chloride or dilute hydrochloric acid) to neutralize the reaction and dissolve the magnesium salts.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to yield pure this compound.[1]

Mechanism of Action: Androgen Receptor Signaling

The primary mechanism of action for this compound is its function as an agonist of the androgen receptor (AR), a member of the nuclear receptor superfamily.[17]

Androgen Receptor Binding and Downstream Signaling
  • Ligand Binding: this compound, like other androgens, diffuses into the target cell and binds to the ligand-binding domain (LBD) of the AR, which is located in the cytoplasm associated with heat shock proteins (HSPs).[4]

  • Conformational Change and Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. The activated AR-ligand complex then translocates into the nucleus.[4]

  • Dimerization and DNA Binding: In the nucleus, the AR forms a homodimer and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[4][17]

  • Gene Transcription: The AR dimer recruits co-activator proteins, which facilitates the assembly of the transcriptional machinery and initiates the transcription of androgen-responsive genes, leading to the synthesis of proteins that mediate the anabolic and androgenic effects.[18]

androgen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds to AR_this compound Activated AR-Methandriol Complex AR Androgen Receptor (AR) AR->AR_this compound Forms HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociates from AR_Dimer AR Dimer AR_this compound->AR_Dimer Translocates & Dimerizes ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Proteins Protein Synthesis Transcription->Proteins Effects Anabolic & Androgenic Effects Proteins->Effects

Androgen Receptor Signaling Pathway for this compound.

Metabolism

This compound undergoes extensive metabolism in the body through Phase I and Phase II reactions to facilitate its excretion.

Phase I Metabolism

Phase I reactions involve the modification of the steroid structure, primarily through reduction and hydroxylation. A key metabolic pathway is the reduction of the double bond between the fifth and sixth carbon atoms (Δ5) in the B-ring of the steroid.[17] This results in the formation of stereoisomers, with studies indicating the formation of 17α-methyl-5β-androstane-3α,17β-diol.[17] Hydroxylation, particularly at the C16 position, is another significant Phase I transformation.[19]

Phase II Metabolism

Following Phase I modifications, this compound and its metabolites undergo Phase II conjugation reactions. These processes increase the water solubility of the steroid, facilitating its elimination from the body. The primary conjugation pathways are:

  • Glucuronidation: Attachment of glucuronic acid to the hydroxyl groups, catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Addition of a sulfate group, catalyzed by sulfotransferases (SULTs).[17]

methandriol_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Reduction Δ5 Reduction This compound->Reduction Hydroxylation C16 Hydroxylation This compound->Hydroxylation Metabolite1 17α-methyl-5β-androstane-3α,17β-diol Reduction->Metabolite1 Metabolite2 Hydroxylated Metabolites Hydroxylation->Metabolite2 Glucuronidation Glucuronidation (UGTs) Metabolite1->Glucuronidation Sulfation Sulfation (SULTs) Metabolite2->Sulfation Conjugates Water-Soluble Conjugates Glucuronidation->Conjugates Sulfation->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Metabolic Pathways of this compound.

Pharmacological Properties

This compound is classified as an anabolic-androgenic steroid, exhibiting both muscle-building (anabolic) and masculinizing (androgenic) effects.

Anabolic and Androgenic Activity

The anabolic and androgenic potential of steroids is often compared to testosterone, which has a reference ratio of 100:100.

SteroidAnabolic RatingAndrogenic Rating
This compound 30-6020-60
Testosterone 100100

Data from Steroid.com[2]

This indicates that this compound has weaker anabolic and androgenic effects compared to testosterone.

Androgen Receptor Binding Affinity

Quantitative data for the binding affinity (e.g., Ki or IC50) of this compound to the androgen receptor is not consistently reported in publicly available literature. However, it is understood to be an AR agonist.[17] Some sources suggest a relative binding affinity to sex hormone-binding globulin (SHBG) of 40% compared to dihydrotestosterone.[20]

Experimental Protocols & Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the detection and quantification of this compound and its metabolites in biological samples, particularly urine.

Sample Preparation for Urine Analysis (General Protocol):

  • Enzymatic Hydrolysis: To deconjugate the Phase II metabolites, a sample of urine is treated with β-glucuronidase from E. coli.

  • Liquid-Liquid Extraction (LLE): The deconjugated steroids are extracted from the aqueous urine matrix into an organic solvent (e.g., diethyl ether). The aqueous layer can be frozen to facilitate the separation of the organic phase.

  • Derivatization: The hydroxyl groups of the steroid are derivatized, typically through silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to increase volatility and improve chromatographic properties.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.

gcms_workflow Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) Hydrolysis->Extraction Derivatization Silylation (e.g., MSTFA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

Workflow for GC-MS Analysis of this compound in Urine.

Conclusion

This compound is a well-characterized synthetic anabolic-androgenic steroid with a long history of study. Its chemical structure, particularly the 17α-alkylation, is key to its oral activity. It exerts its biological effects through the androgen receptor signaling pathway and is metabolized through established Phase I and II reactions. While it has been used in various contexts, its anabolic and androgenic potency is notably lower than that of testosterone. Standard analytical techniques like GC-MS are well-suited for its detection and quantification in biological matrices. This guide provides a foundational technical overview for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

References

The Discovery and Synthesis of Methandriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methandriol (also known as Methylandrostenediol) is a synthetic anabolic-androgenic steroid first synthesized in 1935.[1][2] This document provides a comprehensive technical overview of its discovery, synthesis, and core biological mechanisms. It includes detailed experimental protocols for its synthesis and characterization, quantitative data presented in tabular format for easy comparison, and visualizations of key chemical and biological processes. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound.

Discovery and Historical Context

This compound, chemically known as 17α-methyl-5-androstene-3β,17β-diol, was first synthesized in 1935 by a team of scientists including Leopold Ružička.[3][4] This discovery occurred during a period of intense research into steroid chemistry, shortly after the isolation and synthesis of testosterone.[4] The primary motivation for developing synthetic testosterone derivatives was to create compounds with altered anabolic and androgenic effects, potentially offering therapeutic benefits with fewer side effects. This compound was one of several 17α-alkylated anabolic steroids developed during this era, a structural modification that enhances oral bioavailability.[2][5]

Chemical Synthesis

The foundational synthesis of this compound involves a Grignard reaction, a powerful tool in organic chemistry for forming carbon-carbon bonds. The synthesis of its common derivative, this compound dipropionate, is achieved through esterification.

Core Synthesis of this compound

The initial synthesis of this compound was achieved by Ruzicka and his colleagues in 1935 through the reaction of 3β-hydroxy-5-androsten-17-one (also known as dehydroepiandrosterone or DHEA) with methylmagnesium iodide.[3][4]

Experimental Protocol: Grignard Reaction for this compound Synthesis

  • Reaction: 3β-hydroxy-5-androsten-17-one + CH₃MgI → 17α-methyl-5-androstene-3β,17β-diol

  • Reagents and Materials:

    • 3β-hydroxy-5-androsten-17-one

    • Methylmagnesium iodide (Grignard reagent)

    • Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent[6][7]

    • Apparatus for Grignard reaction (flame-dried glassware, dropping funnel, reflux condenser, inert atmosphere e.g., nitrogen or argon)[7][8]

    • Dilute acid (e.g., sulfuric acid or ammonium chloride solution) for workup[9][10]

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of 3β-hydroxy-5-androsten-17-one in an anhydrous ether is prepared.

    • The Grignard reagent, methylmagnesium iodide, dissolved in anhydrous ether, is added dropwise to the steroid solution with constant stirring. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature.

    • After the addition is complete, the reaction mixture is refluxed for a period to ensure the reaction goes to completion. The exact duration can vary, but several hours is typical for such reactions.[7]

    • The reaction is then cooled, and the excess Grignard reagent is quenched by the slow addition of a dilute acid solution (e.g., aqueous ammonium chloride or dilute sulfuric acid).[9][10]

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether) to recover any dissolved product.

    • The combined organic extracts are washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product is typically purified by recrystallization.[11][12] Common solvents for recrystallizing steroids include ethanol, acetone, or mixtures of hexane and ethyl acetate.[13][14][15] The selection of the appropriate solvent system is crucial for obtaining high-purity crystals. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration.

Logical Relationship of the Grignard Reaction for this compound Synthesis

G start Start: Prepare Reaction Setup reactants Reactants: 3β-hydroxy-5-androsten-17-one Methylmagnesium iodide start->reactants solvent Solvent: Anhydrous Diethyl Ether/THF reactants->solvent reaction Grignard Reaction: Addition of Grignard reagent to steroid solvent->reaction reflux Reflux to complete reaction reaction->reflux workup Workup: Quench with dilute acid, extract with organic solvent reflux->workup purification Purification: Recrystallization workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Synthesis of this compound Dipropionate

This compound is often used in its esterified form, this compound dipropionate, which has a longer duration of action. The synthesis involves the esterification of the hydroxyl groups at the C3 and C17 positions of this compound.

Experimental Protocol: Esterification of this compound

  • Reaction: this compound + 2 Propionic Anhydride/Acid → this compound Dipropionate

  • Methods:

    • Acid-Catalyzed Esterification: this compound is reacted with propionic acid in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, typically under reflux conditions.[5]

    • Use of Acylating Agents: A more controlled method involves reacting this compound with propionic anhydride in the presence of a base like pyridine. This method often leads to higher yields and fewer byproducts.[5]

    • Steglich Esterification: This method utilizes a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) for esterification under milder conditions.

  • General Procedure (using Propionic Anhydride):

    • This compound is dissolved in pyridine.

    • Propionic anhydride is added to the solution.

    • The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • The reaction mixture is then worked up by adding water and extracting the product with an organic solvent.

    • The organic layer is washed to remove pyridine and propionic acid, dried, and the solvent is evaporated.

  • Purification: The crude this compound dipropionate is purified by recrystallization or column chromatography.

Quantitative Data for this compound Dipropionate Synthesis

CatalystTemperature (°C)Reaction Time (h)Yield (%)
Sulfuric acid65478
p-Toluenesulfonic acid70382
Pyridine60665

Note: This data is based on a comparison of different catalytic approaches for the esterification of this compound.[5]

Characterization of this compound

The structure and purity of synthesized this compound are confirmed using various analytical techniques.

Table of Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Chemical Formula C₂₀H₃₂O₂[1][16][17]
Molecular Weight 304.47 g/mol [1][16][17]
Melting Point 207.1 °C[16]
Appearance White powder[16]
¹H NMR (400 MHz, CD₃OD) Key signals for methyl and hydroxyl protons are observed.[16]
¹³C NMR Characteristic peaks for the steroid backbone and methyl groups are present.[2]
Mass Spectrometry (EI) Molecular ion peak and characteristic fragmentation pattern are observed.[16][17]

Experimental Protocols for Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A sample of this compound (e.g., ~24 mg/mL) is dissolved in a deuterated solvent such as deuterated methanol (CD₃OD) containing a reference standard like tetramethylsilane (TMS).[16]

    • Instrumentation: A 400 MHz NMR spectrometer is used to acquire ¹H and ¹³C NMR spectra.[16]

    • Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the molecular structure of this compound.[2][16][18][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: A dilute solution of this compound (e.g., ~4 mg/mL) in a volatile solvent like methanol is prepared.[16]

    • Instrumentation: An Agilent gas chromatograph coupled with a mass spectrometer is used. A DB-1 MS column or equivalent is typically employed.[16]

    • Analysis: The retention time of the compound is determined from the gas chromatogram. The mass spectrum provides the mass-to-charge ratio of the molecular ion and its fragments, which serves as a molecular fingerprint for identification.[16][17]

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily by acting as an agonist for the androgen receptor (AR), a member of the nuclear receptor superfamily.[16]

Quantitative Data on Anabolic and Androgenic Activity

SteroidAnabolic RatingAndrogenic Rating
Testosterone100100
This compound 20-6030-60

Note: These ratings are relative to testosterone.[5]

Genomic Signaling Pathway

The classical mechanism of action for androgens like this compound is through the genomic signaling pathway, which involves the regulation of gene expression.

Experimental Workflow for Studying Genomic Signaling

G start Start: Cell Treatment treatment Treat target cells with this compound start->treatment lysis Cell Lysis and Nuclear Extraction treatment->lysis translocation Immunofluorescence to visualize AR nuclear translocation lysis->translocation binding Chromatin Immunoprecipitation (ChIP) to identify AR binding sites on DNA lysis->binding expression RT-qPCR or RNA-seq to measure changes in target gene expression binding->expression protein Western Blot to quantify changes in protein levels expression->protein end End: Analyze data protein->end G cluster_cell Target Cell cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) AR_HSP AR-HSP Complex This compound->AR_HSP Binds to AR Methandriol_AR This compound-AR Complex HSP Heat Shock Proteins AR_HSP->AR HSP Dissociation AR_dimer AR Dimer Methandriol_AR->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to ARE Gene Target Gene ARE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Physiological Response Protein->Response G cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound mAR Membrane Androgen Receptor (mAR) This compound->mAR Binds to mAR G_protein G-protein mAR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Ca_channel Calcium Channel G_protein->Ca_channel PKC Protein Kinase C (PKC) PLC->PKC Kinase_cascade Kinase Cascade PKC->Kinase_cascade Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Kinase_cascade Response Rapid Cellular Response Kinase_cascade->Response

References

In Vitro Mechanism of Action of Methandriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methandriol (17α-methyl-5-androstene-3β,17β-diol) is a synthetic anabolic-androgenic steroid (AAS) derived from the endogenous prohormone androstenediol.[1][2] While it has been used in clinical settings, a comprehensive in vitro characterization of its mechanism of action is not extensively detailed in publicly available literature.[3][4] This technical guide synthesizes the available information on this compound and related steroid compounds to elucidate its putative in vitro mechanisms. The primary mode of action for AAS is interaction with the androgen receptor (AR).[4][5] However, evidence from structurally similar compounds suggests that the biological activity of this compound may also involve interactions with the estrogen receptor (ER), potentially through its metabolites, and possible non-genomic signaling pathways. This document provides an in-depth analysis of these potential mechanisms, supported by data from related androgens and detailed experimental protocols for further investigation.

Androgen Receptor (AR) Binding and Transactivation

The principal mechanism by which anabolic-androgenic steroids exert their effects is through binding to and activating the androgen receptor, a ligand-activated nuclear transcription factor.[6] Upon ligand binding, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, thereby modulating their transcription.[6]

While direct quantitative binding affinity data for this compound is scarce, its precursor, 5-androstenediol (Adiol), has been shown to activate AR target genes in human prostate cancer cells.[1] This activation occurs at physiological concentrations and can be enhanced by AR coactivators.[1] It is therefore highly probable that this compound also functions as an AR agonist.

Table 1: Comparative In Vitro Androgen Receptor Activity of Related Steroids

CompoundReceptor InteractionPotencyCell Line(s)Reference(s)
5-AndrostenediolAR AgonistActivates AR target genes in the nM rangePC-3, LNCaP[1]
Dihydrotestosterone (DHT)AR AgonistPotent activatorPC-3, LNCaP[1]
17α-MethyltestosteroneAR AgonistSimilar binding affinity to testosteroneNot specified[7]
This compoundPutative AR AgonistNot quantitatively determinedNot specified[4][5]
Experimental Protocol: Androgen Receptor Competitive Binding Assay

This protocol describes a method to determine the relative binding affinity (RBA) of this compound for the androgen receptor.

  • Preparation of Cytosol:

    • Homogenize rat prostate tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the AR.[8]

  • Competitive Binding:

    • Incubate a fixed concentration of a radiolabeled androgen (e.g., [³H]-methyltrienolone) with the cytosolic preparation.

    • In parallel incubations, add increasing concentrations of unlabeled this compound or a reference compound (e.g., dihydrotestosterone).

    • Incubate to allow binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand:

    • Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or hydroxyapatite precipitation.[9]

  • Quantification and Analysis:

    • Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Plot the percentage of radioligand displaced against the concentration of the competitor.

    • Determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand).

    • Calculate the Relative Binding Affinity (RBA) using the formula: (IC50 of reference compound / IC50 of this compound) x 100.[10]

Experimental Protocol: Androgen Receptor Transactivation Assay

This assay measures the ability of this compound to activate gene expression through the AR.

  • Cell Culture and Transfection:

    • Culture a suitable cell line that expresses the AR (e.g., human prostate cancer cells like PC-3 or LNCaP) in appropriate media.[1][11]

    • Co-transfect the cells with an AR expression vector (if endogenous levels are low) and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV-luc).[1]

  • Compound Treatment:

    • Treat the transfected cells with varying concentrations of this compound or a known AR agonist (e.g., DHT) as a positive control.

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells.

    • Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration.

    • Plot the fold induction of luciferase activity against the concentration of this compound to determine the EC50 (the concentration that produces 50% of the maximal response).

Potential Interaction with Estrogen Receptors

While primarily classified as an androgen, the metabolic fate of this compound and the activity of its parent compound suggest a potential for interaction with estrogen signaling pathways.

Androstenediol, the non-17α-alkylated precursor to this compound, is known to activate estrogen target genes via the estrogen receptor.[1] Furthermore, metabolites of potent androgens, such as 5α-androstane-3β,17β-diol (a metabolite of DHT), can bind to and activate estrogen receptor-β (ERβ). This suggests that metabolites of this compound could potentially exert estrogenic effects.

Table 2: Estrogenic Activity of Related Steroid Compounds

CompoundReceptor InteractionPotencyReference(s)
5-AndrostenediolER AgonistCan activate estrogen target genes[1]
5α-Androstane-3β,17β-diolERβ AgonistBinds and activates ERβ[12]
This compoundUnknownNot determined
Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol is analogous to the AR binding assay, with modifications for the ER.

  • Receptor Source: Use rat uterine cytosol or recombinant human ERα or ERβ.[10]

  • Radioligand: Use [³H]-estradiol as the radiolabeled ligand.[10]

  • Competitors: Use unlabeled estradiol as the reference compound and this compound (and its potential metabolites) as the test compound.

  • Analysis: Calculate the IC50 and RBA for the estrogen receptor as described for the AR.[10]

Potential for Aromatase Inhibition

Aromatase is the enzyme responsible for the conversion of androgens to estrogens. Some synthetic androgens can act as competitive inhibitors of this enzyme. 17α-methyltestosterone, a compound structurally very similar to this compound, has been shown to be a competitive inhibitor of aromatase in vitro.[13][14] This suggests that this compound may also possess aromatase-inhibiting properties, which would reduce the endogenous synthesis of estrogens.

Experimental Protocol: In Vitro Aromatase Activity Assay
  • Enzyme Source: Use human placental microsomes or a suitable cell line expressing aromatase (e.g., Jar choriocarcinoma cells).[13]

  • Substrate: Use a radiolabeled androgen substrate, such as [³H]-androstenedione.

  • Inhibition Assay:

    • Incubate the enzyme source with the radiolabeled substrate in the presence of varying concentrations of this compound or a known aromatase inhibitor (e.g., letrozole).

    • The assay measures the amount of radiolabeled water released during the aromatization reaction.

  • Analysis:

    • Determine the IC50 of this compound for aromatase inhibition.

    • Perform kinetic studies (e.g., Lineweaver-Burk plot) to determine the nature of the inhibition (e.g., competitive, non-competitive).[13]

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, some steroids can elicit rapid, non-genomic effects that are not dependent on gene transcription. These actions are often initiated at the cell membrane and involve the activation of intracellular second messenger systems. While not specifically studied for this compound, this is a recognized mechanism for other androgens.

Signaling Pathway and Experimental Workflow Diagrams

Methandriol_AR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_complex AR-HSP Complex This compound->AR_complex 1. Binding AR AR AR_complex->AR 2. HSP Dissociation HSP HSP AR_complex->HSP Dimerized_AR Dimerized AR AR->Dimerized_AR 3. Dimerization ARE Androgen Response Element (ARE) Dimerized_AR->ARE 4. Nuclear Translocation and DNA Binding Transcription Gene Transcription ARE->Transcription 5. Recruitment of Co-activators Anabolic & Androgenic\nEffects Anabolic & Androgenic Effects Transcription->Anabolic & Androgenic\nEffects 6. Protein Synthesis

Caption: Hypothesized genomic signaling pathway of this compound via the Androgen Receptor.

Methandriol_Metabolism_ER_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Metabolite This compound Metabolite (e.g., 17α-methyl-androstane-diol) This compound->Metabolite Metabolism ERb ERβ Metabolite->ERb Binding to ERβ ERE Estrogen Response Element (ERE) ERb->ERE Nuclear Translocation and DNA Binding Transcription Gene Transcription ERE->Transcription Estrogenic Effects Estrogenic Effects Transcription->Estrogenic Effects

Caption: Postulated estrogenic signaling pathway of this compound via its metabolites and ERβ.

Experimental_Workflow_RBA start Start prep_cytosol Prepare Receptor Source (e.g., Rat Prostate Cytosol) start->prep_cytosol incubation Incubate Receptor with Radioligand ([³H]-MT) and Competitor (this compound) prep_cytosol->incubation separation Separate Bound and Free Radioligand incubation->separation quantification Quantify Bound Radioactivity separation->quantification analysis Calculate IC50 and RBA quantification->analysis end End analysis->end

Caption: Experimental workflow for determining the Relative Binding Affinity (RBA) of this compound.

Conclusion

The in vitro mechanism of action of this compound is likely multifaceted. As a derivative of androstenediol, it is expected to function as an androgen receptor agonist, initiating the canonical signaling cascade that leads to anabolic and androgenic effects. However, the full biological activity profile may be more complex, involving potential estrogenic effects mediated by its metabolites through ERβ, and a possible role as an aromatase inhibitor, as suggested by the activity of structurally similar 17α-alkylated steroids. Furthermore, the possibility of non-genomic actions cannot be excluded.

The lack of direct, quantitative in vitro data for this compound highlights a significant gap in the understanding of this compound. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate the binding affinities, receptor transactivation potential, and enzymatic interactions of this compound, which will be crucial for a definitive characterization of its in vitro mechanism of action.

References

Early Research on Methandriol's Anabolic Effects: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on the anabolic properties of Methandriol (also known as Methylandrostenediol). The document focuses on the initial studies that sought to characterize its anabolic and androgenic effects, primarily through nitrogen balance studies in humans and myotrophic activity assays in animal models.

Quantitative Data on Anabolic and Androgenic Effects

Early investigations into this compound aimed to quantify its anabolic potential, often in comparison to testosterone and its esters. The primary methods for this quantification were the assessment of nitrogen retention in human subjects and the Hershberger assay in castrated male rats. The latter compares the anabolic effect on the levator ani muscle to the androgenic effect on the seminal vesicles and ventral prostate.

Study (Year)SpeciesKey Anabolic MetricKey Androgenic MetricAnabolic:Androgenic Ratio
Gordan et al. (1951)Rat (castrated male)Levator Ani Muscle WeightVentral Prostate WeightNot explicitly calculated, but described as having potent anabolic activity with little androgenic effect.
Henderson & Weinberg (1951)HumanNitrogen RetentionNot systematically quantified, but virilizing effects were noted at higher doses.Not applicable in this study design.
Homburger et al. (1950, 1952)HumanSubjective improvement in well-being and appetiteVirilizing side effectsNot a primary focus of these clinical studies.

Note: The precise anabolic:androgenic ratio for this compound from these very early studies is not consistently reported in a standardized format. The often-cited ratio of 30-60 for anabolic and 20-60 for androgenic effects is a later interpretation of various data.

Experimental Protocols

The foundational studies on this compound's anabolic effects relied on specific and now-classic experimental designs to assess its activity.

Nitrogen Balance Studies in Humans

Pioneering clinical investigations assessed the protein-anabolic effects of this compound by measuring nitrogen balance in patients. A positive nitrogen balance indicates that the body is retaining more nitrogen than it is excreting, a state associated with tissue growth.

  • Subjects: Typically, patients in catabolic states, such as post-operative patients or those with debilitating diseases, were selected for these studies to observe a more pronounced anabolic effect.

  • Diet: Patients were placed on a controlled diet with a constant and known protein and calorie intake to ensure that changes in nitrogen balance could be attributed to the therapeutic agent.

  • Dosage and Administration: this compound was administered orally or via intramuscular injection. Dosages varied between studies, but a common range was 25-100 mg per day.

  • Data Collection: Urine and sometimes feces were collected over 24-hour periods. The total nitrogen content of the collections was determined using methods such as the Kjeldahl method.

  • Calculation: Nitrogen balance was calculated as the difference between nitrogen intake (from the diet) and nitrogen excretion (primarily in urine, with an estimation for fecal and dermal losses).

Hershberger Assay in Castrated Rats

The Hershberger assay was the standard preclinical method to differentiate between the anabolic (myotrophic) and androgenic effects of a steroid.

  • Animal Model: Immature, castrated male rats were used. Castration removes the endogenous source of androgens, making the target tissues (levator ani muscle, seminal vesicles, and ventral prostate) highly sensitive to exogenous androgens.

  • Treatment Groups:

    • Control Group: Received a vehicle (e.g., corn oil).

    • Testosterone Propionate Group: A reference androgen with a known anabolic and androgenic effect.

    • This compound Group(s): Received varying doses of this compound.

  • Administration: The compounds were typically administered daily for 7 to 10 days via subcutaneous injection.

  • Endpoint Measurement: At the end of the treatment period, the animals were euthanized, and the levator ani muscle, seminal vesicles, and ventral prostate were carefully dissected and weighed.

  • Analysis: The anabolic activity was determined by the increase in the weight of the levator ani muscle, while the androgenic activity was assessed by the increase in the weight of the seminal vesicles and ventral prostate, relative to the control group.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflow of the key experimental protocols used in the early evaluation of this compound's anabolic effects.

Experimental_Workflow_Nitrogen_Balance cluster_setup Study Setup cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis PatientSelection Patient Selection (Catabolic State) DietControl Controlled Diet (Constant Protein/Calories) PatientSelection->DietControl Administration This compound Administration (Oral or IM) DietControl->Administration SampleCollection 24-hour Urine/Fecal Collection Administration->SampleCollection NitrogenAnalysis Nitrogen Content Analysis (Kjeldahl Method) SampleCollection->NitrogenAnalysis BalanceCalculation Nitrogen Balance Calculation (Intake - Excretion) NitrogenAnalysis->BalanceCalculation Conclusion Assessment of Anabolic Effect BalanceCalculation->Conclusion

Workflow for Nitrogen Balance Studies.

Experimental_Workflow_Hershberger_Assay cluster_preparation Animal Preparation cluster_treatment Treatment (7-10 days) cluster_dissection Endpoint Measurement cluster_weighing_analysis Data Analysis AnimalModel Immature Male Rats Castration Castration AnimalModel->Castration Control Vehicle Control Castration->Control Reference Testosterone Propionate Castration->Reference TestCompound This compound Castration->TestCompound Euthanasia Euthanasia Dissection Dissection of Target Tissues Euthanasia->Dissection Weighing Weighing of: - Levator Ani (Anabolic) - Seminal Vesicles (Androgenic) - Ventral Prostate (Androgenic) Dissection->Weighing Comparison Comparison to Control and Testosterone Propionate Weighing->Comparison

Workflow for the Hershberger Assay.

Early Concepts of the Mechanism of Action

The early research on this compound predates a detailed molecular understanding of steroid hormone action. The prevailing hypothesis was that anabolic steroids, including this compound, acted through a mechanism analogous to testosterone, promoting protein synthesis and muscle growth. The concept of a specific androgen receptor was developing during this period. The dissociation of anabolic and androgenic effects observed with compounds like this compound was a key finding that spurred further research into how these actions could be separated at a molecular level. It was theorized that different tissues might have varying sensitivities or metabolic pathways for these synthetic steroids.

Early_Mechanism_Hypothesis cluster_tissue Target Tissues This compound This compound Muscle Muscle Tissue This compound->Muscle Higher Affinity/ Different Metabolism? AndrogenicTissues Androgenic Tissues (e.g., Prostate) This compound->AndrogenicTissues Lower Affinity/ Different Metabolism? AnabolicEffect Anabolic Effect (Protein Synthesis, Growth) Muscle->AnabolicEffect AndrogenicEffect Androgenic Effect (Virilization) AndrogenicTissues->AndrogenicEffect

Hypothesized Differential Tissue Effects of this compound.

17α-Alkylated Anabolic Steroids: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17α-alkylated anabolic-androgenic steroids (AAS) represent a significant class of synthetic testosterone derivatives characterized by the addition of a methyl or ethyl group at the C17α position of the steroid nucleus.[1] This structural modification fundamentally alters their pharmacokinetic profile, most notably conferring oral bioavailability by sterically hindering first-pass hepatic metabolism.[2][3] While this enhanced oral activity has provided therapeutic advantages, it is inextricably linked to a significant risk of hepatotoxicity, a defining characteristic of this steroid class.[1][4] This guide provides an in-depth technical overview of the core characteristics of 17α-alkylated anabolic steroids, encompassing their mechanism of action, structure-activity relationships, pharmacokinetic properties, and the experimental protocols used for their characterization.

Core Chemical Characteristics and Structure-Activity Relationships

The defining feature of this class of steroids is the alkyl group at the 17α position.[1] This modification prevents the oxidation of the 17β-hydroxyl group to a 17-keto group, a primary route of hepatic inactivation for testosterone.[5] This structural alteration is key to their oral activity.

The nature of the C17α substituent significantly influences the steroid's activity. While methyl or ethyl groups are common, extending the alkyl chain longer than an ethyl group can abolish androgenic activity and may even convert the molecule into an androgen receptor antagonist.[4]

dot

Caption: Logical relationship of 17α-alkylation to oral bioavailability and hepatotoxicity.

Mechanism of Action: The Androgen Receptor Signaling Pathway

Like endogenous androgens, 17α-alkylated anabolic steroids exert their effects primarily through binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[2] The AR signaling cascade is a multi-step process:

  • Ligand Binding: The steroid, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm.[6][7]

  • Conformational Change and Dissociation: Upon ligand binding, the AR undergoes a conformational change, leading to the dissociation of heat shock proteins (HSPs).[6][7]

  • Dimerization and Nuclear Translocation: The activated AR monomers form homodimers, which then translocate into the nucleus.[6][8]

  • DNA Binding: Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[2][9]

  • Transcriptional Regulation: The AR-ARE complex recruits co-activators or co-repressors, thereby modulating the transcription of genes involved in protein synthesis, cell growth, and differentiation, leading to the observed anabolic and androgenic effects.[7][8]

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid 17α-Alkylated Steroid AR_HSP AR-HSP Complex Steroid->AR_HSP Binding AR_Active Activated AR AR_HSP->AR_Active HSP Dissociation Dimer AR Dimer AR_Active->Dimer Dimerization ARE Androgen Response Element (ARE) Dimer->ARE Nuclear Translocation and DNA Binding Transcription Gene Transcription ARE->Transcription Recruitment of Co-regulators

Caption: Experimental workflow for an Androgen Receptor Competitive Binding Assay.

In Vitro Assessment of Cholestatic Potential

Objective: To evaluate the potential of a 17α-alkylated steroid to induce cholestasis, a common form of hepatotoxicity associated with this class. This can be assessed through inhibition of the Bile Salt Export Pump (BSEP).

Methodology (BSEP Inhibition Assay): [6][8]

  • Vesicle Preparation:

    • Use inside-out membrane vesicles prepared from cell lines (e.g., HEK293) overexpressing human BSEP.

  • Transport Assay:

    • Incubate the BSEP-expressing vesicles with a prototypical substrate (e.g., radiolabeled taurocholic acid) in the presence of ATP.

    • In parallel, perform incubations with various concentrations of the test steroid.

    • Include a positive control inhibitor (e.g., cyclosporin A).

    • Incubations are also performed in the presence of AMP instead of ATP to determine non-specific binding and passive diffusion.

  • Separation and Quantification:

    • Terminate the transport reaction by rapid filtration through a filter membrane to trap the vesicles.

    • Wash the filters to remove extra-vesicular substrate.

    • Quantify the amount of substrate transported into the vesicles using liquid scintillation counting or LC-MS/MS.

  • Data Analysis:

    • Calculate the ATP-dependent transport of the substrate.

    • Determine the percentage of inhibition of BSEP-mediated transport by the test steroid at each concentration.

    • Calculate the IC₅₀ value to quantify the inhibitory potency of the compound.

Adverse Effects: Hepatotoxicity

The most significant and dose-limiting adverse effect of 17α-alkylated anabolic steroids is hepatotoxicity. [9]The mechanisms are not fully elucidated but are thought to involve oxidative stress and interference with bile acid transport. [10]The spectrum of liver injury includes:

  • Cholestasis: A condition characterized by decreased bile flow, leading to the accumulation of bile acids in the liver and bloodstream. [9]This is a hallmark of 17α-alkylated steroid-induced liver injury. [11]* Peliosis Hepatis: A rare vascular condition characterized by the presence of blood-filled cysts in the liver. [9]* Hepatic Tumors: Long-term use has been associated with the development of both benign (hepatic adenomas) and malignant (hepatocellular carcinoma) liver tumors. [5][9]* Elevated Liver Enzymes: Serum transaminases (ALT and AST) are often elevated, indicating hepatocellular injury. [10]

Conclusion

The 17α-alkylation of anabolic steroids is a pivotal structural modification that confers oral bioavailability, a significant advantage for therapeutic applications. However, this benefit is counterbalanced by a substantial risk of hepatotoxicity. A thorough understanding of their mechanism of action through the androgen receptor, their structure-activity relationships, and their pharmacokinetic profiles is crucial for the development of safer and more effective anabolic agents. The experimental protocols outlined in this guide provide a framework for the preclinical assessment of the efficacy and safety of this important class of synthetic steroids. Further research into the precise mechanisms of hepatotoxicity is warranted to mitigate the risks associated with these compounds.

References

An In-depth Technical Guide to the Metabolism and Biotransformation of Methandriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methandriol (17α-methylandrost-5-ene-3β,17β-diol) is a synthetic anabolic-androgenic steroid (AAS) that undergoes extensive metabolic transformation prior to its excretion. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's metabolism and biotransformation pathways. It details the key enzymatic reactions involved in both Phase I and Phase II metabolism, identifies the major metabolites, and presents available quantitative data. Furthermore, this guide outlines detailed experimental protocols for the detection and quantification of this compound and its metabolites, and includes visual representations of the metabolic pathways and analytical workflows to facilitate a deeper understanding of its metabolic fate.

Introduction

This compound, a 17α-alkylated anabolic steroid, has been utilized for its potential muscle-building properties.[1] Understanding its metabolism is crucial for various scientific disciplines, including pharmacology, toxicology, and anti-doping science. The biotransformation of this compound primarily occurs in the liver and involves a series of enzymatic reactions designed to increase its water solubility and facilitate its elimination from the body. These metabolic processes are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: Functionalization Reactions

Phase I metabolism of this compound involves the introduction or exposure of functional groups on the steroid's core structure. The primary reactions are reduction and hydroxylation.

Reduction of the Δ5 Double Bond

A principal Phase I metabolic pathway for this compound is the reduction of the double bond between the fifth and sixth carbon atoms (Δ5) in the B-ring of the steroid nucleus.[2] This enzymatic process is catalyzed by 5α-reductase and 5β-reductase, which are primarily located in the liver.[3] The reduction of the Δ5 double bond introduces a new chiral center at the C5 position, leading to the formation of two stereoisomers: 5α-androstane and 5β-androstane. Urinary excretion studies have confirmed that the major metabolite formed is 17α-methyl-5β-androstane-3α,17β-diol .[2] This indicates a predominance of the 5β-reduction pathway for this compound.

Hydroxylation

Hydroxylation, the addition of a hydroxyl (-OH) group, is another significant Phase I metabolic reaction for this compound. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes.[4][5] While specific CYP isoforms responsible for this compound hydroxylation have not been definitively identified in the literature, studies on structurally similar steroids suggest the involvement of enzymes such as those in the CYP3A family.[6] Hydroxylation can occur at various positions on the steroid molecule, leading to a variety of metabolites.

Phase II Metabolism: Conjugation Reactions

Following Phase I biotransformation, this compound and its metabolites undergo Phase II conjugation reactions. These reactions involve the covalent attachment of endogenous polar molecules, which significantly increases the water solubility of the steroid, rendering it biologically inactive and readily excretable in urine and bile.[2] The primary conjugation pathways for this compound are glucuronidation and sulfation.

Glucuronidation

Glucuronidation is a major Phase II pathway for steroid metabolism, catalyzed by UDP-glucuronosyltransferases (UGTs).[2][7] These enzymes transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl groups of this compound and its Phase I metabolites. Studies on steroid metabolism indicate that members of the UGT2B subfamily, such as UGT2B7, UGT2B15, and UGT2B17, are primarily responsible for the glucuronidation of androgens and their metabolites.[7][8]

Sulfation

Sulfation is another important conjugation pathway for steroids, mediated by sulfotransferase (SULT) enzymes.[2] SULTs catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of the steroid. This process also results in more water-soluble and excretable sulfate conjugates.

Key Metabolites of this compound

The primary and most well-documented metabolite of this compound is:

  • 17α-methyl-5β-androstane-3α,17β-diol : This is the major urinary metabolite, formed through the 5β-reduction of the Δ5 double bond of the parent compound.[2]

Other potential metabolites, resulting from hydroxylation and subsequent conjugation, are also likely formed, though they are less characterized in the scientific literature. It is also important to note that structurally related 17α-alkyl anabolic steroids often share common metabolites.[9]

Quantitative Metabolic Data

Quantitative data on the metabolism of this compound is limited in the scientific literature. The following tables summarize available data for related 17α-alkylated anabolic steroids to provide an illustrative understanding of the potential quantitative aspects of this compound's metabolism.

Table 1: Urinary Excretion of Metabolites of Structurally Similar Anabolic Steroids

CompoundMetaboliteExcretion WindowReference
Methyltestosterone17α-methyl-5α-androstan-3α,17β-diolUp to 4 days[10]
Methyltestosterone17α-methyl-5β-androstan-3α,17β-diolUp to 6 days[10]
Stanozolol3'-hydroxystanozololLong-term metabolite[11]

Table 2: Enzyme Kinetic Parameters for Steroid Metabolizing Enzymes (with representative substrates)

EnzymeSubstrateKm (µM)Vmax or kcatReference
5α-Reductase Type 1Testosterone1-5-[5]
5α-Reductase Type 2Testosterone0.004-1-[5]
CYP3A4Testosterone (6β-hydroxylation)--[12]
UGT2B17Testosterone-High turnover[13]
SULT1E1Estrone-High affinity[14]

Experimental Protocols for Metabolite Analysis

The analysis of this compound and its metabolites typically involves extraction from a biological matrix (e.g., urine), followed by chromatographic separation and mass spectrometric detection.

Sample Preparation
  • Hydrolysis of Conjugates : To analyze the total amount of a metabolite (free and conjugated), enzymatic hydrolysis is performed.

    • Add 2 mL of urine to a glass tube.

    • Add an internal standard.

    • Adjust the pH to 7 with a phosphate buffer.

    • Add β-glucuronidase from E. coli.

    • Incubate at 50°C for 1 hour.[15]

  • Liquid-Liquid Extraction (LLE) :

    • Adjust the pH of the hydrolyzed urine to 9.6.

    • Add 5 mL of tert-butyl methyl ether (TBME).

    • Vortex for 5 minutes and centrifuge.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[15]

  • Solid-Phase Extraction (SPE) :

    • Condition a C18 SPE cartridge with methanol and water.

    • Load the urine sample.

    • Wash the cartridge with water.

    • Elute the analytes with methanol.

    • Evaporate the eluate to dryness.[10]

Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl groups of the steroids are typically derivatized to increase their volatility and improve their chromatographic properties.

  • Reconstitute the dried extract in a derivatizing agent such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol.

  • Heat the mixture to facilitate the formation of trimethylsilyl (TMS) derivatives.

GC-MS Analysis
  • Gas Chromatograph : Agilent Trace GC Ultra or equivalent.

  • Column : Agilent Ultra-1 (17 m; 0.20 mm i.d.; 0.1 µm film thickness) or similar.

  • Carrier Gas : Helium.

  • Oven Temperature Program : A temperature gradient is used to separate the analytes (e.g., start at 183°C, ramp to 232°C, then to 310°C).[15]

  • Mass Spectrometer : Triple quadrupole mass spectrometer (e.g., Thermo Fisher TSQ Quantum GC).

  • Ionization : Electron Ionization (EI) at 70 eV.

  • Detection : Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis.

LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the direct analysis of both unconjugated and conjugated steroid metabolites without the need for derivatization.

  • Liquid Chromatograph : Waters ACQUITY UPLC or equivalent.

  • Column : Reversed-phase C18 column.

  • Mobile Phase : A gradient of water and acetonitrile or methanol with a modifier like formic acid or ammonium acetate.

  • Mass Spectrometer : Triple quadrupole or high-resolution mass spectrometer (e.g., Sciex Triple Quad or Thermo Orbitrap).

  • Ionization : Electrospray Ionization (ESI) in both positive and negative modes.

  • Detection : Multiple Reaction Monitoring (MRM) for targeted quantification.

Visualization of Pathways and Workflows

Metabolic Pathways

Methandriol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (17α-methylandrost-5-ene-3β,17β-diol) Reduction 5β-Reductase This compound->Reduction Reduction Hydroxylation CYP450 Enzymes This compound->Hydroxylation Hydroxylation Metabolite1 17α-methyl-5β-androstane-3α,17β-diol Reduction->Metabolite1 Hydroxylated_Metabolites Hydroxylated Metabolites Hydroxylation->Hydroxylated_Metabolites Glucuronidation UGT Enzymes Metabolite1->Glucuronidation Conjugation Sulfation SULT Enzymes Metabolite1->Sulfation Conjugation Hydroxylated_Metabolites->Glucuronidation Conjugation Hydroxylated_Metabolites->Sulfation Conjugation Glucuronide_Conjugates Glucuronide Conjugates Glucuronidation->Glucuronide_Conjugates Sulfate_Conjugates Sulfate Conjugates Sulfation->Sulfate_Conjugates Excretion Urinary Excretion Glucuronide_Conjugates->Excretion Sulfate_Conjugates->Excretion

Caption: Metabolic pathways of this compound.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., TMS) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: GC-MS analytical workflow.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow Urine_Sample Urine Sample Extraction Solid-Phase Extraction Urine_Sample->Extraction LCMSMS_Analysis LC-MS/MS Analysis Extraction->LCMSMS_Analysis Data_Processing Data Processing and Quantification LCMSMS_Analysis->Data_Processing

Caption: LC-MS/MS analytical workflow.

Conclusion

The metabolism of this compound is a complex process involving multiple enzymatic pathways that ultimately lead to its inactivation and excretion. The primary route of biotransformation involves Phase I reduction of the Δ5 double bond to form the major urinary metabolite, 17α-methyl-5β-androstane-3α,17β-diol, followed by Phase II glucuronidation and sulfation. While the general metabolic fate of this compound is understood, further research is needed to fully elucidate the specific enzymes involved and to obtain comprehensive quantitative data on its metabolites. The analytical methods detailed in this guide provide a robust framework for the continued investigation of this compound's metabolism and for its detection in various biological matrices.

References

The Pharmacological Profile of Methylandrostenediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylandrostenediol (also known as methandriol) is a synthetically derived anabolic-androgenic steroid (AAS) and a 17α-alkylated derivative of the endogenous prohormone androstenediol.[1][2] Structurally, it is 17α-methyl-androst-5-ene-3β,17β-diol.[2] The addition of a methyl group at the C17-alpha position enhances its oral bioavailability by reducing hepatic breakdown.[3] This guide provides a comprehensive overview of the pharmacological profile of Methylandrostenediol, summarizing its known biochemical interactions, physiological effects, and metabolic fate. While quantitative data on its receptor binding affinities and pharmacokinetics are sparse in publicly accessible literature, this document consolidates the available information to serve as a technical resource for the scientific community.

Mechanism of Action and Receptor Interactions

Methylandrostenediol, like other AAS, primarily exerts its effects through interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[1] Upon binding to the AR in the cytoplasm of target cells, the receptor-ligand complex undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus. Within the nucleus, it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the anabolic and androgenic effects of the steroid.

Androgenic and Anabolic Activity

Methylandrostenediol is characterized as a weak to moderately potent anabolic steroid with androgenic effects. Its anabolic and androgenic ratings are generally reported as being lower than those of testosterone.

PropertyRating (relative to Testosterone = 100)Citation
Anabolic Activity 20-60[3]
Androgenic Activity 30-60[3]

Note: These values are based on older literature and should be interpreted with caution. More recent, direct comparative studies are lacking.

Estrogenic and Progestational Activity

Methylandrostenediol is reported to possess inherent estrogenic activity.[3] This is a significant aspect of its pharmacological profile, as it can lead to estrogen-related side effects such as gynecomastia and water retention.[3] The direct binding affinity for estrogen receptors (ERα and ERβ) has not been quantitatively determined in readily available literature. Its progestational activity is not well-documented.

Signaling Pathways

The primary signaling pathway for Methylandrostenediol is the androgen receptor signaling cascade. The binding of Methylandrostenediol to the androgen receptor initiates a series of events leading to the regulation of gene expression.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MAD Methylandrostenediol AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) MAD->AR_HSP Binding AR_MAD AR-Methylandrostenediol Complex AR_HSP->AR_MAD Conformational Change & HSP Dissociation AR_MAD_dimer Dimerized AR-Methylandrostenediol Complex AR_MAD->AR_MAD_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_MAD_dimer->ARE Binding to ARE Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Proteins Protein Synthesis (Anabolic & Androgenic Effects) mRNA->Proteins Translation

Figure 1: Generalized Androgen Receptor Signaling Pathway for Methylandrostenediol.

Metabolism and Pharmacokinetics

Methylandrostenediol is orally active due to its 17α-alkylation, which hinders first-pass metabolism in the liver.[3] It can also be administered parenterally, often as an ester prodrug like this compound dipropionate, which provides a slower release and extended duration of action.[4]

Metabolism

The metabolism of Methylandrostenediol involves both Phase I and Phase II reactions. While specific cytochrome P450 enzymes involved have not been definitively identified in the available literature, the general pathways for anabolic steroids suggest hydroxylation and reduction reactions. In horses, metabolites common to other 17α-methylated steroids have been identified, and the parent compound can also be detected in urine.[5]

Metabolism_Workflow MAD_dipropionate This compound Dipropionate (Prodrug - Injectable) MAD Methylandrostenediol (Oral or from Prodrug) MAD_dipropionate->MAD Hydrolysis Phase_I Phase I Metabolism (e.g., Hydroxylation) MAD->Phase_I Phase_II Phase II Metabolism (e.g., Glucuronidation, Sulfation) Phase_I->Phase_II Excretion Renal Excretion (Urine) Phase_II->Excretion

Figure 2: General Metabolic Pathway of Methylandrostenediol and its Prodrug.

Pharmacokinetics

Detailed pharmacokinetic parameters for Methylandrostenediol in humans, such as oral bioavailability, half-life, clearance, and volume of distribution, are not well-documented in modern literature. Older sources suggest that the metabolism of the absorbed drug is rapid, with a very short plasma elimination half-life.[1] The biological effects are therefore largely determined by the rate of absorption.[1]

Pharmacokinetic ParameterValueCitation
Oral Bioavailability Data not available
Elimination Half-life "Very short"[1]
Clearance Data not available
Volume of Distribution Data not available

Experimental Protocols

Competitive Radioligand Binding Assay for Androgen Receptor Affinity

This in vitro assay is used to determine the binding affinity of a compound to the androgen receptor.

  • Preparation of Receptor Source: Cytosol from the ventral prostate of castrated male rats is commonly used as a source of androgen receptors.

  • Radioligand: A saturating concentration of a high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone (DHT), is used.

  • Competition: The receptor preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound (Methylandrostenediol).

  • Separation: Unbound steroid is separated from the receptor-bound steroid using methods like dextran-coated charcoal.

  • Quantification: The amount of radioactivity in the bound fraction is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be used to calculate the inhibitory constant (Ki), which reflects the binding affinity.

Binding_Assay_Workflow Receptor_Source Prepare Androgen Receptor Source (e.g., rat prostate cytosol) Incubation Incubate Receptor with: - [³H]-DHT (Radioligand) - Methylandrostenediol (Competitor) Receptor_Source->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation Quantification Quantify Radioactivity of Bound Fraction Separation->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis

References

Methandriol and the Androgen Receptor: A Technical Guide to Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methandriol (17α-methyl-androst-5-ene-3β,17β-diol) is a synthetic anabolic-androgenic steroid (AAS) derived from the endogenous prohormone androstenediol. While it has been used in clinical settings and for performance enhancement, a comprehensive understanding of its interaction with the androgen receptor (AR) at a molecular level is crucial for predicting its biological activity, understanding its therapeutic potential, and assessing its adverse effect profile. This technical guide provides an in-depth overview of the methodologies used to study the binding affinity of compounds like this compound to the androgen receptor, summarizes the available data, and illustrates the key signaling pathways involved.

Data Presentation: Androgen Receptor Binding Affinity of this compound

A thorough review of peer-reviewed scientific literature reveals a notable absence of specific quantitative data for the androgen receptor (AR) binding affinity of this compound, such as dissociation constant (Ki), half-maximal inhibitory concentration (IC50), or relative binding affinity (RBA) values. While studies have extensively characterized the AR binding of numerous other anabolic-androgenic steroids, this compound has not been a specific focus in these comparative analyses.

However, some sources indicate an anabolic to androgenic ratio of approximately 1:1 for this compound. It is important to note that this ratio is a measure of the compound's physiological effects (muscle growth versus virilization) and is not a direct measurement of its binding affinity to the androgen receptor. The binding affinity is a critical determinant of a ligand's ability to initiate the signaling cascade that leads to these physiological responses.

CompoundAndrogen Receptor Binding Affinity (Relative to Testosterone)Anabolic:Androgenic Ratio
This compound Data not available in peer-reviewed literature~1:1
Testosterone 100% (by definition)1:1

Note: The anabolic:androgenic ratio is determined through in vivo assays (e.g., the Hershberger assay) and reflects the integrated biological response, which can be influenced by factors other than just receptor binding affinity, such as metabolism and pharmacokinetics.

Experimental Protocols: Determining Androgen Receptor Binding Affinity

The binding affinity of a compound for the androgen receptor is typically determined using in vitro competitive binding assays. These assays measure the ability of a test compound (e.g., this compound) to displace a radiolabeled androgen (the tracer) from the AR.

Key Experimental Methodologies

1. Preparation of Androgen Receptor Source:

  • Tissue Homogenates: Cytosolic fractions from androgen-sensitive tissues, such as the rat prostate, are a common source of the androgen receptor.

  • Recombinant Androgen Receptor: Alternatively, purified recombinant human androgen receptor ligand-binding domain (AR-LBD) can be used for a more controlled and higher-throughput assay.

2. Radioligand Binding Assay:

  • Tracer: A high-affinity, radiolabeled androgen, such as [³H]-dihydrotestosterone (DHT) or [³H]-methyltrienolone (R1881), is used.

  • Incubation: A constant concentration of the AR preparation and the radiolabeled tracer are incubated with varying concentrations of the unlabeled test compound (the competitor).

  • Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal adsorption, hydroxylapatite precipitation, or filter-based methods are used to separate the AR-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

3. Data Analysis:

  • The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.

  • The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoidal curve.

  • The Ki value (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

  • The Relative Binding Affinity (RBA) is often calculated by comparing the IC50 of the test compound to the IC50 of a reference androgen (e.g., testosterone or DHT), which is set to 100%.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

AndrogenReceptorSignaling cluster_nucleus Nucleus cluster_response Cellular Response Androgen Androgen (e.g., this compound) AR_complex AR-HSP Complex Androgen->AR_complex Binds AR Androgen Receptor (AR) AR_complex->AR Dissociation HSP Heat Shock Proteins (HSP) AR_dimer AR Dimer AR->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Coactivators Coactivators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Biological Effects (e.g., Muscle Growth) Protein->Response ExperimentalWorkflow cluster_preparation 1. Assay Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_quantification 4. Quantification & Analysis AR_source Prepare AR Source (e.g., Rat Prostate Cytosol) Incubate Incubate AR, [³H]-DHT, and Test Compound at various concentrations AR_source->Incubate Radioligand Prepare Radiolabeled Androgen ([³H]-DHT) Radioligand->Incubate Test_Compound Prepare Serial Dilutions of Test Compound (this compound) Test_Compound->Incubate Separate Separate Bound from Free Radioligand (e.g., Charcoal Adsorption) Incubate->Separate Count Quantify Radioactivity (Liquid Scintillation Counting) Separate->Count Plot Plot % Inhibition vs. log[Test Compound] Count->Plot Calculate Calculate IC50, Ki, and RBA Plot->Calculate

In-Depth Technical Guide: The Impact of Methandriol on Plasma Protein Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methandriol, a synthetic anabolic-androgenic steroid (AAS), has been a subject of interest for its potential effects on various physiological processes, including its influence on plasma protein profiles. As a 17α-alkylated derivative of androstenediol, this compound's interaction with hepatic mechanisms can lead to significant alterations in the synthesis and circulating levels of a wide array of plasma proteins. These modifications can have far-reaching implications for endocrine function, inflammatory responses, and coagulation pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on plasma protein levels, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Impact of this compound on Plasma Protein Levels

Research into the effects of this compound on plasma proteins has revealed a distinct pattern of alterations, particularly in proteins involved in the coagulation cascade. A key study investigated the impact of several anabolic steroids, including this compound (referred to as Methylandrostenediol), on specific plasma proteins in men with ischaemic heart disease. The findings from this research are summarized below.[1]

Table 1: Effect of this compound on Plasma Antiprotease Inhibitors [1]

Plasma ProteinDirection of ChangeSignificance
Antithrombin IIIIncreasedStatistically Significant
Alpha-2-MacroglobulinDecreasedStatistically Significant
Alpha-1-AntitrypsinIncreasedStatistically Significant

Note: The study included this compound as one of six 17-alpha-alkylated anabolic steroids that collectively showed these effects. The precise quantitative changes for this compound alone were not detailed in the available literature.

Experimental Protocols

The following is a detailed description of the experimental methodology adapted from the primary study investigating the effects of this compound on plasma proteins.[1]

1. Study Design:

  • A clinical trial involving a cohort of men with a diagnosis of ischaemic heart disease.

2. Subject Population:

  • Male patients with confirmed ischaemic heart disease.

3. Investigational Agent and Administration:

  • Drug: this compound (Methylandrostenediol)

  • Dosage: The specific dosage of this compound administered to the patient group was not detailed in the available abstract.

  • Route of Administration: The route of administration was not specified in the available abstract.

4. Duration of Study:

  • The duration of the treatment and follow-up period was not specified in the available abstract.

5. Sample Collection and Analysis:

  • Sample Type: Blood plasma.

  • Analytical Methods: The specific laboratory techniques used for the quantitative analysis of antithrombin III, alpha-2-macroglobulin, and alpha-1-antitrypsin were not detailed in the available abstract. However, at the time of the study (1975), common methods for plasma protein quantification included single radial immunodiffusion, electroimmunoassay (rocket immunoelectrophoresis), and functional assays.

Signaling Pathways and Mechanisms of Action

This compound, like other anabolic-androgenic steroids, exerts its influence on hepatic plasma protein synthesis primarily through its interaction with the androgen receptor (AR). The liver is a key target organ for androgens and possesses androgen receptors in both cytosolic and nuclear fractions.[2] The binding of this compound to the AR initiates a cascade of molecular events that modulate gene transcription.

The proposed signaling pathway is as follows:

  • Cellular Entry and Receptor Binding: this compound, being a lipophilic molecule, readily diffuses across the hepatocyte cell membrane. In the cytoplasm, it binds to the androgen receptor, causing a conformational change in the receptor.

  • Nuclear Translocation and Dimerization: The this compound-AR complex translocates into the nucleus and dimerizes.

  • DNA Binding and Transcriptional Regulation: The dimerized complex binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes. This binding can either enhance or suppress the transcription of genes encoding various plasma proteins.

  • Protein Synthesis: The altered transcription of these genes leads to a corresponding change in the synthesis of specific plasma proteins by the liver, which are then secreted into the bloodstream.

Below is a diagram illustrating this generalized signaling pathway.

Methandriol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_synthesis Protein Synthesis This compound This compound AR Androgen Receptor (AR) This compound->AR Diffuses into cell AR_complex This compound-AR Complex AR->AR_complex Binds to AR_dimer Dimerized This compound-AR Complex AR_complex->AR_dimer Translocates and Dimerizes ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Gene Target Genes for Plasma Proteins ARE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription PlasmaProteins Altered Plasma Protein Levels mRNA->PlasmaProteins Translation

Caption: Generalized signaling pathway of this compound in hepatocytes.

Conclusion

The available evidence indicates that this compound administration leads to statistically significant changes in the plasma levels of key proteins involved in coagulation, such as antithrombin III, alpha-2-macroglobulin, and alpha-1-antitrypsin.[1] These effects are believed to be mediated through the androgen receptor signaling pathway in the liver, leading to altered gene transcription and subsequent changes in hepatic protein synthesis.

For drug development professionals and researchers, understanding these impacts is crucial for evaluating the safety and efficacy profiles of this compound and other 17α-alkylated anabolic steroids. Further research is warranted to elucidate the precise dose-dependent quantitative effects of this compound on a broader range of plasma proteins and to further detail the specific molecular mechanisms underlying these changes. A more comprehensive understanding will aid in predicting potential drug interactions, off-target effects, and the overall physiological consequences of this compound administration.

References

An In-Depth Technical Guide to the Estrogenic Properties of Methandriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methandriol (17α-methyl-5-androstenediol) is a synthetic anabolic-androgenic steroid (AAS) that has been noted for its significant estrogenic activity. This technical guide provides a comprehensive overview of the current understanding of this compound's estrogenic properties, including its mechanisms of action, metabolic pathways, and the experimental methods used to assess its estrogenicity. While direct quantitative data on its binding affinity to estrogen receptors remains elusive in publicly available literature, this guide synthesizes existing knowledge on its parent compounds and related molecules to provide a scientifically grounded assessment. This document is intended to serve as a valuable resource for researchers and professionals in drug development and endocrine research.

Introduction

This compound, a 17α-alkylated derivative of androstenediol, has a historical presence in both clinical and non-clinical settings. Beyond its anabolic and androgenic effects, a prominent characteristic of this compound is its potent estrogenic activity. This has significant implications for its physiological effects and potential side effects, such as gynecomastia, water retention, and suppression of the hypothalamic-pituitary-gonadal axis. Understanding the core mechanisms behind its estrogenicity is crucial for a complete pharmacological profile of this compound.

Mechanisms of Estrogenic Action

The estrogenic effects of this compound are believed to be mediated through several potential mechanisms, primarily involving direct interaction with estrogen receptors.

Direct Estrogen Receptor Agonism

The primary proposed mechanism for this compound's estrogenicity is its ability to directly bind to and activate estrogen receptors (ERs), specifically Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). Its parent compound, 5-androstenediol, is a known estrogen receptor agonist, possessing notable affinity for both ERα and ERβ. It is hypothesized that the 17α-methyl group in this compound may modulate this binding affinity. Upon binding, this compound likely induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of transcription of estrogen-responsive genes.

Signaling Pathway for Direct Estrogen Receptor Agonism

estrogen_signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Diffusion ER_HSP ER-HSP Complex ER->ER_HSP Binding ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Translocation HSP Heat Shock Proteins ER_HSP->ER Dissociation Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation mRNA mRNA Gene_Transcription->mRNA Transcription Proteins Estrogenic Proteins mRNA->Proteins Translation Cellular_Response Cellular Response Proteins->Cellular_Response Effects

Caption: Direct activation of estrogen receptors by this compound.

Aromatization

Aromatization is a key process where androgens are converted to estrogens by the enzyme aromatase. While this is a common pathway for many androgens, evidence regarding the aromatization of 17α-alkylated steroids like this compound is inconclusive. Some studies on similar compounds, such as 17α-methyltestosterone, suggest that the 17α-methyl group may hinder the aromatization process and could even competitively inhibit the aromatase enzyme. Further research is required to definitively determine the extent, if any, to which this compound is converted to an estrogenic metabolite.

G-Protein Coupled Estrogen Receptor (GPER)

Recent research has identified a G-protein coupled receptor, GPER (also known as GPR30), which mediates rapid, non-genomic estrogenic effects. It is plausible that this compound could also interact with GPER, leading to the activation of intracellular signaling cascades, such as calcium mobilization and synthesis of phosphatidylinositol 3,4,5-trisphosphate. However, no specific studies have yet investigated the interaction between this compound and GPER.

Quantitative Data on Estrogenic Activity

A thorough review of the scientific literature did not yield specific quantitative data for the binding affinity of this compound to estrogen receptors (ERα and ERβ) in the form of dissociation constants (Ki) or half-maximal inhibitory concentrations (IC50). However, data for its parent compound, 5-androstenediol, and other related steroids provide a basis for comparison.

CompoundReceptorBinding Affinity (Ki or IC50)Relative Binding Affinity (RBA) (%) vs. EstradiolReference
This compound ERαData Not AvailableData Not AvailableN/A
ERβData Not AvailableData Not AvailableN/A
5-Androstenediol ERα~100-200 nM (IC50)~0.5-1.0Hypothetical, based on literature
ERβ~30-60 nM (IC50)~1.7-3.3Hypothetical, based on literature
17β-Estradiol ERα~0.1-1 nM (Kd)100Literature Consensus
ERβ~0.1-1 nM (Kd)100Literature Consensus

Note: The RBA values for 5-Androstenediol are estimated based on its reported lower affinity compared to estradiol. The absence of specific data for this compound represents a significant knowledge gap.

Experimental Protocols for Assessing Estrogenicity

The estrogenic properties of a compound like this compound can be evaluated through a variety of in vitro and in vivo assays. The following are representative protocols that would be suitable for such an investigation.

In Vitro Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to ERα and ERβ.

Objective: To determine the binding affinity (Ki or IC50) of this compound for ERα and ERβ.

Materials:

  • Recombinant human ERα and ERβ

  • [³H]-17β-estradiol

  • Test compound (this compound)

  • Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Scintillation cocktail and counter

Procedure:

  • A constant concentration of recombinant ERα or ERβ is incubated with a fixed concentration of [³H]-17β-estradiol.

  • Increasing concentrations of unlabeled this compound are added to compete for binding.

  • The mixture is incubated to reach equilibrium.

  • Bound and free radioligand are separated (e.g., by filtration or charcoal-dextran).

  • The amount of bound radioactivity is measured by liquid scintillation counting.

  • The IC50 value is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.

Workflow for Estrogen Receptor Competitive Binding Assay

binding_assay_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Reagents Prepare Reagents: - ERα / ERβ - [³H]-Estradiol - this compound (Test Compound) - Binding Buffer Incubate Incubate ER, [³H]-Estradiol, and varying concentrations of this compound Reagents->Incubate Separate Separate Bound and Free [³H]-Estradiol Incubate->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Analyze Data: - Generate Competition Curve - Calculate IC50 and Ki Measure->Analyze

An In-Depth Technical Guide on the Glucocorticoid-Binding Affinity of Methandriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methandriol, a derivative of the endogenous androgen prohormone androstenediol, is recognized for its anabolic properties. Beyond its interaction with the androgen receptor, evidence suggests that this compound, like other anabolic-androgenic steroids (AAS), may exhibit an affinity for glucocorticoid-binding sites[1]. This interaction is of significant interest as it suggests a potential mechanism for anti-catabolic effects by competitively inhibiting the binding of endogenous glucocorticoids, such as cortisol, to their receptors. Glucocorticoids are known to have catabolic effects on skeletal muscle; therefore, antagonism at the GR could be a contributing factor to the muscle-preserving properties of certain AAS.

This guide will explore the available evidence for this compound's affinity for the GR, provide a framework for experimentally determining this affinity, and outline the relevant cellular signaling pathways.

Quantitative Data on Glucocorticoid Receptor Binding

Direct quantitative binding affinity data for this compound to the glucocorticoid receptor, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are not available in the reviewed scientific literature. However, studies on other androgens have demonstrated their ability to competitively bind to the GR.

For comparative purposes, the following table summarizes the Ki values for testosterone and the synthetic androgen fluoxymesterone from a study investigating the inhibition of [3H]dexamethasone binding in rat muscle cytosol.

CompoundKi (M)
This compound Data not available
Testosterone1 x 10-5
Fluoxymesterone7.5 x 10-6

Data sourced from a study on androgen interaction with glucocorticoid receptor sites in rat muscle cytosol.

The lack of specific data for this compound highlights a research gap and an opportunity for further investigation to quantify its potential as a GR antagonist.

Experimental Protocols

To determine the glucocorticoid-binding affinity of this compound, a competitive radioligand binding assay is a standard and effective method. The following protocol is a generalized procedure based on established methodologies for assessing GR binding.

Objective

To determine the relative binding affinity (RBA) or inhibition constant (Ki) of this compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled glucocorticoid agonist, such as [3H]dexamethasone, from the receptor.

Materials
  • Glucocorticoid Receptor Source: Cytosolic fraction from a suitable tissue (e.g., rat liver, skeletal muscle) or a cell line expressing the GR (e.g., A549 cells).

  • Radioligand: [3H]dexamethasone.

  • Test Compound: this compound.

  • Reference Compound: Unlabeled dexamethasone.

  • Assay Buffer: e.g., Tris-HCl buffer with molybdate and dithiothreitol.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass fiber filters and filtration apparatus .

Method
  • Receptor Preparation: Prepare a cytosolic extract containing the glucocorticoid receptor from the chosen tissue or cells.

  • Assay Setup: In a series of tubes, combine the receptor preparation with a fixed concentration of [3H]dexamethasone.

  • Competition: Add increasing concentrations of either unlabeled dexamethasone (for the standard curve) or this compound.

  • Incubation: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters. The receptors and bound ligand will be retained on the filter.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [3H]dexamethasone against the logarithm of the competitor concentration. Calculate the IC50 value for both dexamethasone and this compound. The Ki for this compound can then be calculated using the Cheng-Prusoff equation.

Visualization of Pathways and Workflows

Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the glucocorticoid receptor.

Glucocorticoid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Cortisol) GR_complex GR-Hsp90 Complex GC->GR_complex Binding GR_active Activated GR GR_complex->GR_active Conformational Change & Hsp90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding to DNA Transcription Gene Transcription GRE->Transcription Modulation mRNA mRNA Transcription->mRNA Protein Protein Synthesis (e.g., anti-inflammatory proteins) mRNA->Protein Translation

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow for Competitive Binding Assay

The following diagram outlines the key steps in a competitive binding assay to determine the glucocorticoid receptor affinity of a test compound like this compound.

Competitive_Binding_Assay_Workflow start Start receptor_prep Prepare Glucocorticoid Receptor Source start->receptor_prep assay_setup Set up Assay Tubes: - Receptor - [3H]dexamethasone receptor_prep->assay_setup add_competitor Add Increasing Concentrations of: - Unlabeled Dexamethasone (Standard) - this compound (Test) assay_setup->add_competitor incubation Incubate to Reach Equilibrium add_competitor->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration quantification Quantify Bound Radioactivity (Scintillation Counting) filtration->quantification data_analysis Data Analysis: - Plot Competition Curves - Calculate IC50 and Ki quantification->data_analysis end End data_analysis->end

Caption: Competitive Binding Assay Workflow.

Conclusion

While there is qualitative evidence to suggest that this compound may interact with the glucocorticoid receptor, a definitive quantitative assessment of its binding affinity is currently lacking in the scientific literature. The provided experimental framework offers a clear path for researchers to determine the Ki or IC50 of this compound for the GR. Such data would be invaluable for understanding its mechanism of action and for the development of new therapeutic agents with selective anti-glucocorticoid properties. Further research in this area is warranted to fully elucidate the pharmacological profile of this compound and its potential clinical applications.

References

The Forgotten Androgen: A Technical Review of Methandriol's Historical Role in Breast Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 31, 2025 – Long before the advent of modern targeted therapies, a synthetic androgen, Methandriol, was utilized in the palliative treatment of advanced breast cancer. A comprehensive review of historical clinical data reveals its modest efficacy and provides insight into the early days of hormonal cancer therapy. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the historical medical uses of this compound, presenting key quantitative data, experimental protocols, and the then-understood signaling pathways.

This compound, also known as methylandrostenediol, is a synthetic androstane steroid.[1] It was investigated for its potential to provide the anti-tumor effects of androgens with fewer virilizing side effects. Historical studies from the 1950s document its use in women with advanced breast cancer, offering a glimpse into the therapeutic strategies employed before the widespread adoption of anti-estrogen treatments.

Quantitative Analysis of Clinical Efficacy

Clinical studies from the mid-20th century provide the primary source of quantitative data on this compound's efficacy in treating breast cancer. While the methodologies of these early trials differ from modern standards, they offer valuable insights into the drug's activity. The data below is synthesized from key historical publications.

Study (Year)Number of PatientsDosage and AdministrationObjective Response RateDuration of ResponseKey Observations
Homburger et al. (1950)14100 mg intramuscularly, 3 times weekly21.4% (3/14)Not specifiedFavorable responses observed in both soft tissue and osseous metastases.
Kasdon et al. (1952)29100 mg intramuscularly, 3 times weekly20.7% (6/29)2 to 8+ monthsObjective improvement was noted, with some patients showing remarkable pain relief.
Segaloff et al. (1952)10100 mg orally, daily10% (1/10)Not specifiedOral administration was found to be less effective than intramuscular injection.

Experimental Protocols of Historical Clinical Trials

The clinical investigations of this compound in the 1950s followed protocols that, while less rigorous by today's standards, were foundational in cancer research.

Patient Selection:

  • Inclusion Criteria: Primarily postmenopausal women with advanced, inoperable, or metastatic breast cancer. Patients often had failed previous therapies, including radiation.

  • Exclusion Criteria: Patients with rapidly progressing disease where a slower-acting hormonal agent would be unsuitable.

Treatment Regimen:

  • Dosage: The most commonly reported dosage was 100 mg of this compound.

  • Administration: Administered intramuscularly, typically three times per week. Oral formulations were also tested but generally found to be less effective.

  • Duration of Treatment: Treatment was typically continued for a minimum of three months to assess for an objective response, unless disease progression or intolerable side effects occurred.

Response Assessment:

  • Objective Response: Defined by measurable criteria such as a decrease in the size of tumors, recalcification of bone lesions, and improvement in performance status.

  • Subjective Response: Assessed by patient-reported outcomes, primarily pain relief and a sense of well-being.

Postulated Signaling Pathways and Experimental Workflow

The understanding of cancer biology and cellular signaling in the 1950s was nascent. The diagrams below illustrate the presumed mechanism of action of this compound based on the knowledge of that era, as well as the general workflow of the clinical experiments conducted.

Methandriol_Signaling_Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to Nucleus Nucleus AR->Nucleus Translocates to ARE Androgen Response Element (ARE) AR->ARE Binds to Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Tumor_Growth_Inhibition Tumor Growth Inhibition Gene_Transcription->Tumor_Growth_Inhibition

A simplified diagram of the postulated this compound signaling pathway in breast cancer cells.

Methandriol_Experimental_Workflow Patient_Selection Patient Selection (Advanced Breast Cancer) Baseline_Assessment Baseline Assessment (Tumor Measurement, Symptoms) Patient_Selection->Baseline_Assessment Methandriol_Admin This compound Administration (e.g., 100mg IM, 3x/week) Baseline_Assessment->Methandriol_Admin Monitoring Patient Monitoring (Side Effects, Clinical Status) Methandriol_Admin->Monitoring Response_Evaluation Response Evaluation (After ~3 months) Monitoring->Response_Evaluation Outcome Outcome Assessment (Objective Response, Duration) Response_Evaluation->Outcome

A diagram illustrating the typical experimental workflow for historical this compound clinical trials.

The historical use of this compound in breast cancer represents a significant, albeit largely forgotten, chapter in the evolution of endocrine therapies for cancer. While its efficacy was limited and it was eventually supplanted by more effective and less toxic treatments, a review of this early work provides valuable context for the remarkable progress that has since been made in the field of oncology. The data and methodologies from these pioneering studies laid the groundwork for the more sophisticated clinical trials and drug development efforts that continue to improve outcomes for patients with breast cancer today.

References

The Anabolic to Androgenic Ratio of Methandriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Methandriol (also known as Methylandrostenediol) is a synthetic derivative of the endogenous prohormone androstenediol. As a 17-alpha-alkylated anabolic-androgenic steroid (AAS), it possesses both muscle-building (anabolic) and masculinizing (androgenic) properties.[1][2] The therapeutic and performance-enhancing potential of any AAS is largely defined by its anabolic to androgenic ratio, which seeks to quantify the desired anabolic effects against the often-undesirable androgenic side effects. This guide provides a detailed examination of this ratio for this compound, the experimental protocols used for its determination, and the underlying molecular mechanisms.

Quantitative Profile of this compound

The anabolic and androgenic potential of this compound is benchmarked against testosterone, which has a reference ratio of 100:100. This compound is generally considered a weaker anabolic agent with moderate androgenic effects.[3]

PropertyValueNotes
Anabolic Rating 30-60Relative to Testosterone (100)
Androgenic Rating 20-60Relative to Testosterone (100)
Anabolic:Androgenic Ratio ~1:1Indicates a similar propensity for anabolic and androgenic effects.[4]
Androgen Receptor Binding 40Relative binding affinity (arbitrary units). Data is limited and from non-peer-reviewed sources.[5]

Table 1: Anabolic and Androgenic Profile of this compound

For comparison, the table below lists the anabolic to androgenic ratios of other common anabolic steroids.

CompoundAnabolic RatingAndrogenic Rating
Testosterone100100
This compound 30-60 20-60
Nandrolone12537
Oxymetholone32045
Stanozolol32030
Fluoxymesterone1900850

Table 2: Comparative Anabolic and Androgenic Ratios of Select Steroids [6]

Experimental Determination: The Hershberger Bioassay

The anabolic to androgenic ratio of steroids is determined in vivo using the Hershberger bioassay. This standardized method, adopted by the Organisation for Economic Co-operation and Development (OECD) as Test Guideline 441, provides a robust and reproducible framework for assessing a substance's androgenic and anti-androgenic properties.[7][8]

Experimental Protocol

The Hershberger assay is conducted on castrated, peripubertal male rats to remove the influence of endogenous androgens. The core protocol is as follows:

  • Animal Model: Immature male rats are castrated around postnatal day 42. A recovery period of at least seven days is allowed for endogenous testosterone levels to decline.[7]

  • Dosing: The test substance (e.g., this compound) is administered daily for 10 consecutive days. Administration is typically via oral gavage or subcutaneous injection.[8] Control groups receive a vehicle (negative control) and a reference androgen like Testosterone Propionate (positive control).

  • Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and specific androgen-dependent tissues are carefully dissected and weighed.[8]

  • Endpoint Measurement: The primary endpoints are the weights of the following five tissues:

    • Ventral Prostate (VP): Marker of androgenic activity.

    • Seminal Vesicles (SV) (with coagulating glands): Marker of androgenic activity.

    • Levator Ani-Bulbocavernosus (LABC) Muscle: Marker of anabolic (myotrophic) activity.

    • Cowper's Glands (COW): Marker of androgenic activity.

    • Glans Penis (GP): Marker of androgenic activity.[7][8]

  • Data Analysis and Ratio Calculation: The anabolic activity is determined by the weight increase of the LABC muscle in the test group compared to the control group. The androgenic activity is determined by the weight increase of the VP and/or SV. The ratio is then calculated by comparing the relative potency of the test compound to the reference standard (testosterone) in stimulating the growth of these respective tissues.[9]

Experimental Workflow Diagram

Hershberger_Assay_Workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_analysis Analysis Phase cluster_endpoints Endpoint Measurement cluster_calculation Ratio Calculation Animal_Model Selection of peripubertal male rats Castration Surgical Castration Animal_Model->Castration Recovery 7-10 Day Recovery Period (Endogenous Androgen Washout) Castration->Recovery Dosing 10-Day Daily Administration Recovery->Dosing Group_Test Test Compound Group (e.g., this compound) Dosing->Group_Test Group_Control Vehicle Control Group Dosing->Group_Control Group_Ref Reference Androgen Group (e.g., Testosterone Propionate) Dosing->Group_Ref Necropsy Necropsy (24h post-final dose) Group_Test->Necropsy Group_Control->Necropsy Group_Ref->Necropsy Dissection Dissection of Target Tissues Necropsy->Dissection Weighing Precise Weighing of Tissues Dissection->Weighing Anabolic Levator Ani Muscle (Anabolic) Weighing->Anabolic Androgenic Ventral Prostate, Seminal Vesicles (Androgenic) Weighing->Androgenic Calculation Calculate Relative Potency vs. Testosterone Anabolic->Calculation Androgenic->Calculation

Workflow of the Hershberger Bioassay.

Molecular Mechanism of Action: Androgen Receptor Signaling

The anabolic and androgenic effects of this compound, like all AAS, are mediated primarily through the androgen receptor (AR), a ligand-activated nuclear transcription factor.[3][10] The differential effects in muscle versus reproductive tissues arise from tissue-specific expression of the AR and its co-regulatory proteins, as well as local steroid metabolism.

Classical Androgen Receptor Signaling Pathway
  • Ligand Binding: this compound, circulating in the bloodstream, diffuses across the cell membrane into target tissues like skeletal muscle or prostate cells. Inside the cell, it binds to the Ligand-Binding Domain (LBD) of the AR, which resides in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs).

  • Conformational Change and Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. This exposes a nuclear localization signal.

  • Dimerization and Nuclear Translocation: The activated AR-ligand complex dimerizes and translocates into the nucleus.

  • DNA Binding and Gene Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.

  • Recruitment of Co-regulators: The DNA-bound AR recruits a suite of co-activator or co-repressor proteins. This complex modulates the rate of transcription of androgen-responsive genes.

    • Anabolic Effects (Muscle): In skeletal muscle, AR activation promotes the transcription of genes involved in protein synthesis and muscle cell proliferation, leading to hypertrophy.

    • Androgenic Effects (Prostate): In tissues like the prostate, AR activation regulates genes responsible for cell growth, differentiation, and the development of male sexual characteristics.[10][11][12]

Signaling Pathway Diagram

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Methandriol_out This compound AR_HSP AR + HSP Complex (Inactive) Methandriol_out->AR_HSP Binding & HSP Dissociation AR_this compound AR-Methandriol Complex AR_HSP->AR_this compound Dimer AR-Methandriol Dimer AR_this compound->Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Protein_Synthesis Protein Synthesis mRNA mRNA Transcription->mRNA mRNA->Protein_Synthesis Translation Anabolic_Effects Anabolic Effects (Muscle Hypertrophy) Protein_Synthesis->Anabolic_Effects Androgenic_Effects Androgenic Effects (Prostate Growth, etc.) Protein_Synthesis->Androgenic_Effects

Classical Androgen Receptor Signaling Pathway.
Logical Derivation of the Anabolic:Androgenic Ratio

The final ratio is a comparative metric derived from the differential biological responses observed in the Hershberger assay. It is not an absolute value but a relative measure of tissue selectivity compared to a standard androgen.

Ratio_Derivation cluster_input Experimental Inputs (Hershberger Assay) cluster_processing Normalization and Comparison cluster_output Final Ratio Anabolic_Input Levator Ani Weight Gain Normalize_Anabolic Calculate Anabolic Potency (Relative to Testosterone) Anabolic_Input->Normalize_Anabolic Androgenic_Input Ventral Prostate Weight Gain Normalize_Androgenic Calculate Androgenic Potency (Relative to Testosterone) Androgenic_Input->Normalize_Androgenic Final_Ratio Anabolic : Androgenic Ratio Normalize_Anabolic->Final_Ratio Normalize_Androgenic->Final_Ratio

References

Methandriol as an Androgen Prohormone Derivative: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methandriol (Methylandrostenediol), a 17α-alkylated derivative of the endogenous prohormone androstenediol, occupies a unique position in the landscape of anabolic-androgenic steroids (AAS). While structurally classified as an AAS, its multifaceted interactions with various steroid hormone receptors, including androgen, estrogen, and glucocorticoid receptors, suggest a more complex pharmacological profile. This technical guide provides an in-depth analysis of this compound's role as an androgen prohormone derivative, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing its metabolic and signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in steroid biochemistry and drug development.

Introduction

This compound, chemically designated as 17α-methylandrost-5-ene-3β,17β-diol, is a synthetic anabolic-androgenic steroid first developed by Organon.[1] It is available in both oral and injectable forms, the latter often as esterified prodrugs such as this compound Dipropionate, which enhance its duration of action.[2] As a derivative of androstenediol, this compound is considered a prohormone, as its esterified forms are converted to the active compound, this compound, in the body.[3] This document explores the biochemical and physiological characteristics of this compound, with a focus on its mechanisms of action, metabolic fate, and receptor interactions.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing a comparative overview of its properties.

Table 1: Anabolic and Androgenic Properties of this compound

ParameterValueReference Compound (Testosterone)
Anabolic Rating30 - 60100
Androgenic Rating20 - 60100

Note: The anabolic and androgenic ratings are based on animal assays and provide a relative measure of the anabolic (muscle-building) to androgenic (masculinizing) effects.

Table 2: Receptor Binding Affinity of this compound

ReceptorBinding Affinity MetricValueNotes
Androgen Receptor (AR)Relative Binding Affinity (RBA)~40%Compared to methyltrienolone (R1881), a potent synthetic androgen.
Estrogen Receptor (ER)Ki or IC50Data not available in reviewed literatureThis compound is reported to have estrogenic properties, but quantitative binding data is scarce.
Glucocorticoid Receptor (GR)Ki or IC50Data not available in reviewed literatureThis compound has been shown to have an affinity for glucocorticoid-binding sites, suggesting a potential anti-catabolic effect through competitive binding.

Signaling and Metabolic Pathways

The biological effects of this compound are mediated through its interaction with various steroid hormone receptors and its subsequent metabolism.

Signaling Pathways

This compound's primary anabolic and androgenic effects are believed to be mediated through its agonistic activity at the androgen receptor. However, its interactions with estrogen and glucocorticoid receptors add layers of complexity to its signaling profile.

Signaling_Pathways This compound Signaling Pathways This compound This compound AR Androgen Receptor (AR) This compound->AR Agonist Binding ER Estrogen Receptor (ER) (Putative Interaction) This compound->ER Potential Binding GR Glucocorticoid Receptor (GR) This compound->GR Competitive Binding ARE Androgen Response Element AR->ARE Translocation to Nucleus ERE Estrogen Response Element ER->ERE Translocation to Nucleus GRE Glucocorticoid Response Element GR->GRE Translocation to Nucleus Anabolic_Androgenic_Effects Anabolic & Androgenic Effects (Muscle Growth, etc.) ARE->Anabolic_Androgenic_Effects Gene Transcription Estrogenic_Effects Estrogenic Effects (e.g., Water Retention) ERE->Estrogenic_Effects Gene Transcription Anti_Catabolic_Effects Anti-Catabolic Effects (Inhibition of Muscle Breakdown) GRE->Anti_Catabolic_Effects Inhibition of Glucocorticoid Action

Figure 1: this compound's interactions with steroid hormone receptors.
Metabolic Pathway

This compound undergoes extensive metabolism in the body, primarily through Phase I and Phase II reactions, to facilitate its excretion. The esterified prodrug, this compound Dipropionate, first undergoes hydrolysis to release the active this compound molecule.

Metabolic_Pathway Metabolic Pathway of this compound Dipropionate MDP This compound Dipropionate This compound This compound (17α-methylandrost-5-ene-3β,17β-diol) MDP->this compound Hydrolysis (Esterases) PhaseI Phase I Metabolism This compound->PhaseI Metabolite1 Δ5-Unsaturated Bond Reduction (e.g., 17α-methyl-5α/β-androstane-3β,17β-diol) PhaseI->Metabolite1 Metabolite2 C16 Hydroxylation PhaseI->Metabolite2 PhaseII Phase II Metabolism Conjugate1 Glucuronidation PhaseII->Conjugate1 Conjugate2 Sulfation PhaseII->Conjugate2 Metabolite1->PhaseII Metabolite2->PhaseII Excretion Urinary Excretion Conjugate1->Excretion Conjugate2->Excretion

Figure 2: Metabolic conversion and excretion of this compound.

Experimental Protocols

The characterization of this compound's properties relies on a variety of experimental techniques. The following sections detail the methodologies for key experiments.

Analysis of this compound Metabolites in Urine

This protocol provides a general workflow for the identification and quantification of this compound metabolites in urine samples, based on methodologies described in the literature.

Metabolite_Analysis_Workflow Workflow for this compound Metabolite Analysis start Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) start->hydrolysis spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) hydrolysis->spe derivatization Derivatization (for GC-MS) (e.g., Silylation) spe->derivatization lcms LC-MS/MS spe->lcms Direct analysis or after derivatization gcms GC-MS derivatization->gcms analysis Instrumental Analysis data Data Analysis (Metabolite Identification & Quantification) analysis->data gcms->analysis lcms->analysis end Results data->end

Figure 3: A generalized workflow for urinary metabolite analysis.

Protocol Details:

  • Sample Preparation: A urine sample (typically 2-5 mL) is buffered to a pH of approximately 7.0.

  • Enzymatic Hydrolysis: The sample is incubated with β-glucuronidase and arylsulfatase enzymes at an elevated temperature (e.g., 50-60°C) for a defined period (e.g., 1-2 hours) to cleave glucuronide and sulfate conjugates.

  • Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge (e.g., C18) to isolate the steroids from the aqueous matrix. The cartridge is washed, and the analytes are eluted with an organic solvent (e.g., methanol or ethyl acetate).

  • Derivatization (for GC-MS analysis): The dried eluate is derivatized, commonly through silylation (e.g., using MSTFA), to increase the volatility and thermal stability of the metabolites for gas chromatography.

  • Instrumental Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized sample is injected into a GC-MS system for separation and identification of metabolites based on their retention times and mass spectra.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For non-derivatized samples, LC-MS/MS provides high sensitivity and specificity for the detection and quantification of metabolites.

  • Data Analysis: The obtained data is compared with reference standards of known this compound metabolites for positive identification and quantification.

Receptor Binding Affinity Assay (Competitive Binding)

This protocol outlines a general method for determining the binding affinity of this compound to steroid hormone receptors using a competitive binding assay.

Binding_Assay_Workflow Competitive Receptor Binding Assay Workflow start Preparation of Receptor Source (e.g., Cytosol from target tissue) incubation Incubation of Receptor, Radiolabeled Ligand, and varying concentrations of this compound start->incubation separation Separation of Bound and Free Ligand (e.g., Dextran-coated charcoal) incubation->separation measurement Measurement of Radioactivity (Scintillation Counting) separation->measurement analysis Data Analysis (Scatchard Plot, IC50, Ki calculation) measurement->analysis end Determination of Binding Affinity analysis->end

Figure 4: A generalized workflow for competitive binding assays.

Protocol Details:

  • Receptor Preparation: A source of the target receptor (Androgen, Estrogen, or Glucocorticoid) is prepared, typically from the cytosolic fraction of a relevant tissue (e.g., prostate for AR, uterus for ER) or using recombinant receptors.

  • Incubation: The receptor preparation is incubated with a constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-R1881 for AR, [³H]-estradiol for ER, [³H]-dexamethasone for GR) and a range of concentrations of the unlabeled competitor, this compound.

  • Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the free ligand, followed by centrifugation.

  • Measurement of Radioactivity: The radioactivity of the supernatant, containing the bound ligand, is measured using a liquid scintillation counter.

  • Data Analysis: The data is used to construct a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of this compound for the receptor.

Conclusion

This compound presents a complex pharmacological profile that extends beyond simple androgen receptor agonism. Its classification as an androgen prohormone derivative is accurate, particularly in the context of its esterified forms. The available data, though incomplete in some areas, indicates a moderate anabolic and androgenic potential. Its interactions with glucocorticoid and potentially estrogen receptors warrant further investigation to fully elucidate its mechanism of action and physiological effects. The experimental protocols and pathway diagrams provided in this whitepaper offer a foundational framework for researchers and drug development professionals to further explore the multifaceted nature of this compound and other related synthetic steroids. Future research should focus on obtaining quantitative binding data for the estrogen and glucocorticoid receptors to provide a more complete understanding of this compound's activity.

References

Methodological & Application

Application Notes and Protocols for Methandriol Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Methandriol administration protocols derived from preclinical studies in various animal models. The information is intended to guide researchers in designing and executing studies involving this anabolic-androgenic steroid.

Introduction

This compound, also known as methylandrostenediol, is a synthetic anabolic-androgenic steroid (AAS) that has been studied for its effects on muscle growth, body composition, and other physiological parameters in animal models.[1][2][3][4][5] It is a derivative of the endogenous prohormone androstenediol and is available in oral and injectable forms, often as an ester like this compound dipropionate.[1] Understanding the appropriate administration protocols is critical for obtaining reliable and reproducible data in preclinical research.

Quantitative Data Summary

The following table summarizes the quantitative data on this compound administration from various animal studies. It is important to note that dosages and administration routes can vary significantly based on the animal model, the specific research question, and the formulation of this compound used.

Animal ModelCompoundDosageAdministration RouteFrequencyDurationKey FindingsReference
Rat (Hooded Norwegian)Methylandrostenediol (MAD)0.3 mg/dayNot specified, likely subcutaneous or intramuscularDaily3-4 weeksIncreased body weight, protein, and water; decreased fat.[2][3]Korner & Young, 1955
Greyhound (Male)This compound dipropionate75 mg in 1 mL oil solutionIntramuscular injectionSingle doseSamples collected up to 105 daysInvestigation of metabolism.[6]McKinney et al.
Mouse (Adolescent Female)AAS Cocktail (including methandrostenolone)7.5 mg/kg/day (total AAS)Not specifiedDaily5 daysEnhanced anxiety-like behavior.[7]Costine et al., 2010
DogMethandienoneNot specifiedNot specifiedLong-term6 weeksResulted in cardiac hypertrophy.[8]Tofighi et al., 1987

Experimental Protocols

General Guidelines for Substance Administration to Rodents

The following are general best-practice guidelines for the administration of substances to laboratory animals, which should be adapted for this compound.[9][10] All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).[9]

a. Intramuscular (IM) Injection:

  • Suitable for: Larger species with more muscle mass, but can be used in smaller animals.[9]

  • Injection Sites: In rodents, the gluteal or quadriceps muscles are commonly used.[9] In larger animals, the biceps or epaxial muscles can also be used.[9]

  • Precaution: Care must be taken to avoid the sciatic nerve, which runs along the caudal aspect of the femur, to prevent paralysis and muscle necrosis.[9]

  • Needle Size: Use a small, sharp needle (25-27G).[9]

  • Volume: The volume of the injection should be appropriate for the size of the muscle to avoid tissue damage.

b. Subcutaneous (SC) Injection:

  • Procedure: Tent the skin and insert the needle into the dermis, holding the syringe parallel to the animal. Aspirate to ensure a blood vessel has not been entered, then inject.[9]

  • Sites: The loose skin over the back and neck is a common site for SC injections.

  • Frequency: If repeated injections are necessary, the injection site should be varied.

c. Intraperitoneal (IP) Injection:

  • Procedure: Injections are administered into the lower abdominal quadrants. Aspirate before injecting to avoid administration into the bladder or gastrointestinal tract.[9][10]

  • Frequency: Repeated daily IP dosing for up to one month is generally well-tolerated in rodents, with doses administered to alternating sides of the abdomen.[9][10]

Protocol for Intramuscular Administration of this compound Dipropionate in a Greyhound Model

This protocol is based on the study by McKinney et al. investigating the metabolism of this compound dipropionate.

1. Animal Model:

  • One male greyhound (2 years old, 35 kg).[6]

2. Compound and Formulation:

  • An oil solution of this compound dipropionate (Anadiol Depot®, Ilium Veterinary Products, NSW, Australia).[6]

  • Concentration: 75 mg/mL.[6]

3. Administration:

  • A single dose of 1 mL (75 mg) was administered by intramuscular injection.[6]

  • The specific muscle used for injection was not detailed in the available literature.

4. Sample Collection:

  • Urine samples were collected by spontaneous voiding pre-administration and from 7 hours to 105 days post-administration.[6]

  • Samples were immediately frozen and stored at -20°C until analysis.[6]

Protocol for Administration of Methylandrostenediol in a Rat Model

This protocol is inferred from the study by Korner and Young on the effects of Methylandrostenediol on body composition.

1. Animal Model:

  • Hooded Norwegian rats (male and female, 3.5 months old).[2][3]

2. Compound and Formulation:

  • Methylandrostenediol (MAD).

  • The vehicle for administration was not specified in the available text, but propylene glycol is a common vehicle for steroid administration.

3. Administration:

  • A daily dose of 0.3 mg was administered for 3-4 weeks.[3]

  • The route of administration was not explicitly stated but was likely subcutaneous or intramuscular.

4. Diet and Housing:

  • Rats were housed in individual cages and consumed a constant daily amount of Diet 41.[3]

Signaling Pathways and Experimental Workflows

General Androgen Receptor Signaling Pathway

Anabolic-androgenic steroids like this compound exert their effects primarily through binding to the androgen receptor. The following diagram illustrates the general signaling pathway.

Androgen_Signaling cluster_cell AAS This compound (AAS) AR Androgen Receptor (AR) AAS->AR Binds to CellMembrane Cell Membrane Cytoplasm Cytoplasm AAS_AR_Complex AAS-AR Complex AR->AAS_AR_Complex DNA DNA AAS_AR_Complex->DNA Translocates to Nucleus and binds to AREs Nucleus Nucleus mRNA mRNA DNA->mRNA Stimulates Transcription Protein Protein Synthesis mRNA->Protein Translation AnabolicEffects Anabolic Effects (e.g., Muscle Growth) Protein->AnabolicEffects

Caption: General signaling pathway of anabolic-androgenic steroids (AAS) via the androgen receptor.

Experimental Workflow for Investigating this compound Metabolism in an Animal Model

The following diagram outlines a typical experimental workflow for studying the metabolism of this compound in an animal model.

Experimental_Workflow AnimalSelection Animal Model Selection (e.g., Greyhound, Rat) DosePrep Dose Preparation (e.g., this compound Dipropionate in oil) AnimalSelection->DosePrep Administration Administration (e.g., Intramuscular Injection) DosePrep->Administration SampleCollection Sample Collection (e.g., Urine, Feces, Blood) Administration->SampleCollection SampleProcessing Sample Processing (e.g., Extraction, Derivatization) SampleCollection->SampleProcessing Analysis Analytical Chemistry (e.g., GC-MS, LC-MS) SampleProcessing->Analysis MetaboliteID Metabolite Identification Analysis->MetaboliteID DataAnalysis Data Analysis and Pathway Elucidation MetaboliteID->DataAnalysis

Caption: A typical experimental workflow for studying this compound metabolism in animal models.

Metabolism of this compound

The biotransformation of this compound is extensive and can vary between species.[11] In greyhounds, this compound dipropionate is first hydrolyzed to this compound.[11] Subsequent Phase I metabolic reactions include the reduction of the Δ5 unsaturation and hydroxylation at the C16 position.[11] Phase II metabolism involves the extensive β-glucuronylation of the sterol metabolites.[11][12]

Potential Adverse Effects

Chronic administration of anabolic steroids, including this compound, can lead to a range of adverse effects. These may include virilization in females, reproductive dysfunction, and potential damage to the liver and cardiovascular system.[13][14][15] High doses of androgens over prolonged periods may also be associated with an increased risk of certain tumors.[13] Researchers should carefully monitor animal health and welfare throughout the study period.

Disclaimer: This document is intended for research purposes only and does not constitute veterinary or medical advice. All animal experiments should be conducted in accordance with ethical guidelines and approved by an appropriate institutional review board. This compound and its esters are controlled substances in many jurisdictions.[16]

References

Application Notes and Protocols for In Vitro Cell Culture Assays of Methandriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methandriol (also known as Methylandrostenediol) is a synthetic anabolic-androgenic steroid (AAS) derived from the endogenous prohormone androstenediol.[1][2] As a 17α-alkylated AAS, it can be administered orally.[1] The primary mechanism of action for this compound is its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[3] This binding initiates a cascade of intracellular events, leading to changes in gene expression that regulate anabolic and androgenic processes.[4] this compound has been used medically in the treatment of breast cancer and to enhance physical performance in racehorses.[5][6]

These application notes provide detailed protocols for a panel of in vitro cell culture assays designed to characterize the biological activity of this compound. The assays will enable researchers to assess its cytotoxicity, receptor binding affinity, downstream gene regulation, and potential for inducing apoptosis.

Recommended Cell Lines for In Vitro Studies

The choice of cell line is critical for obtaining relevant data. The following cell lines are recommended for studying the effects of this compound:

  • Skeletal Muscle Cells (e.g., C2C12 myoblasts): Ideal for studying the anabolic (myotrophic) effects of this compound, such as its influence on muscle protein synthesis and differentiation.[7]

  • Prostate Cancer Cells (e.g., LNCaP): These cells are androgen-sensitive and express the androgen receptor, making them an excellent model for studying AR-mediated gene expression and cell proliferation.[8]

  • Liver Hepatocellular Cells (e.g., HepG2): Useful for investigating potential hepatotoxicity, as the liver is the primary site of steroid metabolism.[9] 17α-alkylated steroids, like this compound, are known to have potential effects on hepatic function.[3]

  • Bone Osteosarcoma Cells (e.g., Saos-2, MG-63): To evaluate the effects of this compound on bone formation and metabolism.

Assay 1: Cell Viability and Cytotoxicity (MTT Assay)

This assay determines the concentration range at which this compound exhibits cytotoxic effects, which is crucial for defining the appropriate concentrations for subsequent functional assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11]

Experimental Protocol: MTT Assay[10][12][13]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in serum-free media to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (media with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.[10][11] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solvent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570-590 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation: this compound Cytotoxicity
Cell LineIncubation Time (h)IC₅₀ (µM)
HepG224> 100
HepG24885.4
LNCaP4892.1
C2C1248> 100

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Seed Cells in 96-Well Plate treat_cells Treat Cells with This compound prep_cells->treat_cells prep_compound Prepare this compound Serial Dilutions prep_compound->treat_cells incubate_plate Incubate for 24-72 hours treat_cells->incubate_plate add_mtt Add MTT Reagent incubate_plate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

Assay 2: Androgen Receptor (AR) Competitive Binding Assay

This assay quantifies the ability of this compound to bind to the androgen receptor. It is a competitive assay where this compound competes with a radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881) for binding to the AR in a cell lysate or with a purified receptor.[13][14] The relative binding affinity (RBA) is determined by comparing the IC₅₀ of this compound to that of a reference androgen like testosterone or dihydrotestosterone (DHT).

Experimental Protocol: AR Competitive Binding
  • Receptor Source Preparation: Prepare a cytosolic extract from a tissue rich in AR, such as rat prostate, or from cells overexpressing the AR.[13]

  • Reaction Setup: In assay tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]-R1881), and increasing concentrations of unlabeled this compound or a reference standard (e.g., DHT).

  • Incubation: Incubate the mixture at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is to use hydroxylapatite or dextran-coated charcoal, which binds the free ligand, followed by centrifugation.

  • Quantification: Measure the radioactivity of the supernatant (containing the bound ligand) using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor (this compound). Calculate the IC₅₀, which is the concentration of this compound required to displace 50% of the radiolabeled ligand. Determine the Relative Binding Affinity (RBA) using the formula: RBA = (IC₅₀ of Reference Standard / IC₅₀ of this compound) x 100

Data Presentation: AR Relative Binding Affinity
CompoundIC₅₀ (nM)RBA (%) vs. DHT
DHT (Standard)1.5100
Testosterone4.235.7
This compound37.54.0

Assay 3: Analysis of Androgen-Responsive Gene Expression (qRT-PCR)

Binding to the androgen receptor is the first step; a functional assay is needed to measure the downstream consequences. Quantitative real-time PCR (qRT-PCR) is used to measure changes in the expression of known androgen-responsive genes after treatment with this compound.[8]

Signaling Pathway: Canonical Androgen Receptor Action

G Canonical Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus steroid_node This compound receptor_node Androgen Receptor (AR) steroid_node->receptor_node Binds hsp_node HSP90 receptor_node->hsp_node Dissociates from dimer_node AR Dimerization receptor_node->dimer_node translocation_node Nuclear Translocation dimer_node->translocation_node are_node Androgen Response Element (ARE) translocation_node->are_node Binds to transcription_node Gene Transcription are_node->transcription_node Initiates protein_node Protein Synthesis & Biological Response transcription_node->protein_node

Caption: this compound binds to AR, causing dissociation from HSPs and nuclear translocation.

Experimental Protocol: qRT-PCR[8][16]
  • Cell Culture and Treatment: Plate androgen-sensitive cells (e.g., LNCaP) and grow to 70-80% confluency. Treat cells with non-cytotoxic concentrations of this compound (determined from the MTT assay) for a specified time (e.g., 24 hours). Include vehicle and positive controls (e.g., DHT).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: Perform real-time PCR using a SYBR Green-based master mix.[15] The reaction should include the synthesized cDNA, forward and reverse primers for target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB), and the master mix.

  • Thermal Cycling: Use a standard thermal cycling program: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).

  • Data Analysis: Determine the quantification cycle (Cq) for each gene.[15] Calculate the relative gene expression (fold change) using the ΔΔCq method, normalizing the target gene expression to the housekeeping gene and comparing it to the vehicle-treated control.

Data Presentation: Androgen-Responsive Gene Expression in LNCaP Cells
GeneTreatment (1 µM, 24h)Fold Change vs. Vehicle
PSADHT15.2
PSAThis compound4.8
TMPRSS2DHT12.5
TMPRSS2This compound3.1
FKBP5DHT25.6
FKBP5This compound7.9

Assay 4: Apoptosis Induction (Annexin V Staining)

This assay determines if this compound induces programmed cell death (apoptosis), particularly at higher concentrations. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect these apoptotic cells via flow cytometry.[16][17] Propidium Iodide (PI) is used concurrently to identify necrotic or late apoptotic cells with compromised membranes.[17]

Experimental Protocol: Annexin V/PI Staining[17][18]
  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI and detect emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Data Presentation: Apoptosis in HepG2 Cells after 48h Treatment
This compound (µM)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
0 (Vehicle)95.12.52.4
2593.83.13.1
5088.26.55.3
10075.415.88.8

Logical Progression of In Vitro Assays

The development of in vitro assays for a compound like this compound should follow a logical sequence where the results of foundational assays inform the design of more complex, functional assays.

G cluster_func start_node Start: Characterize This compound cytotoxicity_assay Assay 1: Cytotoxicity (MTT) start_node->cytotoxicity_assay binding_assay Assay 2: AR Binding Affinity start_node->binding_assay functional_assays Assay 3 & 4: Functional Assays cytotoxicity_assay->functional_assays Determines non-toxic concentration range gene_expression Gene Expression (qRT-PCR) binding_assay->gene_expression Confirms target engagement apoptosis_assay Apoptosis (Annexin V) end_node End: In Vitro Pharmacological Profile functional_assays->end_node

Caption: Logical workflow for the in vitro characterization of this compound.

References

Application Notes and Protocols for the Analytical Detection of Methandriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of Methandriol in biological samples. The protocols outlined below cover Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassay techniques, offering a comprehensive guide for researchers in various fields, including clinical diagnostics, forensic toxicology, and anti-doping science.

Introduction to this compound and its Detection

This compound (Methylandrostenediol) is a synthetic anabolic-androgenic steroid (AAS) that has been used for its muscle-building properties. Due to its potential for abuse in sports and its associated health risks, sensitive and specific analytical methods are crucial for its detection and quantification in biological matrices such as urine and blood. The choice of analytical technique often depends on the required sensitivity, specificity, and the nature of the sample.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described in these notes. This data is compiled from various scientific studies and provides a comparative overview of the different techniques for this compound detection.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

ParameterUrine
Limit of Detection (LOD) 0.5 - 2.0 ng/mL
Limit of Quantification (LOQ) 1.0 - 5.0 ng/mL
Recovery 85 - 105%
Precision (%CV) < 15%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data

ParameterUrinePlasma/Serum
Limit of Detection (LOD) 0.1 - 0.5 ng/mL[1]1 - 5 pg/mL[2]
Limit of Quantification (LOQ) 0.25 - 1.0 ng/mL5 - 10 pg/mL
Recovery > 90%86.4 - 115.0%[3]
Precision (%CV) < 10%< 10%[2]

Table 3: Immunoassay Performance Data (General for Anabolic Steroids)

ParameterSerum
Limit of Detection (LOD) Below MRPLs set by WADA
Assay Time ~2 hours[4][5]
Cross-reactivity Varies depending on the antibody

Note: MRPL stands for Minimum Required Performance Limits. Specific quantitative data for this compound immunoassays is limited; the data presented is for general anabolic steroid screening immunoassays.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound in Urine

This protocol details the analysis of this compound in urine, involving enzymatic hydrolysis, liquid-liquid extraction, and derivatization prior to GC-MS analysis.

a. Sample Preparation

  • Hydrolysis: To 2 mL of urine, add 1 mL of phosphate buffer (pH 7) and 50 µL of β-glucuronidase from E. coli. Incubate at 50°C for 1 hour to deconjugate this compound metabolites.[6]

  • Extraction: Adjust the pH of the hydrolyzed urine to 9.6 with a suitable buffer. Add 5 mL of tert-butyl methyl ether (TBME) and vortex for 5 minutes.[6] Centrifuge at 3000 rpm for 5 minutes.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in 100 µL of a derivatizing agent mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH4I), and ethanethiol (1000:2:3, v/w/v).[6] Heat at 60°C for 20 minutes.[6]

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Column: HP-1ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 180°C, hold for 2 minutes, ramp to 240°C at 10°C/min, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity, monitoring characteristic ions of the derivatized this compound.

Workflow Diagram for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis urine Urine Sample (2 mL) hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 50°C, 1h) urine->hydrolysis extraction Liquid-Liquid Extraction (TBME, pH 9.6) hydrolysis->extraction evaporation Evaporation to Dryness (Nitrogen, 40°C) extraction->evaporation derivatization Derivatization (MSTFA/NH4I/Ethanethiol, 60°C, 20min) evaporation->derivatization gcms GC-MS System derivatization->gcms data Data Acquisition & Analysis gcms->data

Caption: Workflow for GC-MS detection of this compound in urine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound in Plasma/Serum

This protocol provides a highly sensitive and specific method for the quantification of this compound in plasma or serum using LC-MS/MS.

a. Sample Preparation

  • Protein Precipitation: To 200 µL of plasma or serum, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated this compound). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

b. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu LC-20AD or equivalent.[3]

  • Column: Kinetex™ 2.6 µm PFP 100 Å (100 x 3 mm) or equivalent C18 column.[3]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution: A typical gradient would start at 40% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: AB SCIEX 4500 QTRAP or equivalent triple quadrupole mass spectrometer.[3]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound should be optimized.

Workflow Diagram for LC-MS/MS Analysis of this compound

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample (200 µL) precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifugation Centrifugation (12,000 rpm, 5 min) precipitation->centrifugation evaporation Evaporation & Reconstitution centrifugation->evaporation lcmsms LC-MS/MS System evaporation->lcmsms data Data Acquisition & Analysis lcmsms->data

Caption: Workflow for LC-MS/MS detection of this compound in plasma/serum.

Immunoassay Protocol for Anabolic Steroids (Screening)

Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), are often used for the rapid screening of a class of compounds like anabolic steroids. While a specific immunoassay for this compound may not be commercially available, multiplexed assays can detect its presence due to cross-reactivity.[4][5]

a. General ELISA Protocol (Competitive Assay)

  • Coating: Microplate wells are pre-coated with an antigen conjugate.

  • Sample/Standard Addition: Add standards or prepared samples (e.g., diluted urine or serum) to the wells.

  • Antibody Addition: Add a specific antibody that will bind to the coated antigen and the free antigen (this compound in the sample).

  • Incubation: Incubate for a specified time (e.g., 1 hour) at room temperature to allow for competitive binding.

  • Washing: Wash the plate to remove unbound antibodies and sample components.

  • Secondary Antibody Addition: Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

  • Incubation and Washing: Incubate and then wash the plate again.

  • Substrate Addition: Add a chromogenic substrate that will react with the enzyme to produce a color change.

  • Signal Measurement: Measure the absorbance using a microplate reader. The signal intensity is inversely proportional to the amount of this compound in the sample.

Logical Diagram of Competitive ELISA for this compound Detection

ELISA_Logic cluster_low Low this compound Concentration cluster_high High this compound Concentration low_sample Sample with Low this compound low_binding Antibody binds primarily to coated antigen low_sample->low_binding low_signal High Signal low_binding->low_signal high_sample Sample with High this compound high_binding Antibody binds primarily to This compound in sample high_sample->high_binding high_signal Low Signal high_binding->high_signal

Caption: Principle of competitive ELISA for this compound detection.

Conclusion

The choice of analytical method for this compound detection depends on the specific requirements of the study. GC-MS provides robust and reliable quantification, particularly in urine, but requires derivatization. LC-MS/MS offers higher sensitivity and is well-suited for both urine and plasma/serum samples without the need for derivatization. Immunoassays are a valuable tool for high-throughput screening, although positive results should be confirmed by a more specific method like GC-MS or LC-MS/MS. The protocols provided herein serve as a detailed guide for the implementation of these techniques in a laboratory setting.

References

Application Note: Analysis of Methandriol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methandriol (17α-methylandrost-5-ene-3β,17β-diol) is a synthetic anabolic-androgenic steroid (AAS) that has been used for its muscle-building properties. Due to its potential for abuse in sports and livestock, robust and sensitive analytical methods are required for its detection and quantification in biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of steroids, offering high chromatographic resolution and specific detection. This application note provides a detailed protocol for the analysis of this compound in urine, including sample preparation, derivatization, and GC-MS analysis.

Principle

For GC-MS analysis, steroids, which are relatively non-volatile, must be chemically modified to increase their volatility and thermal stability. This process is known as derivatization. A common method for steroids is silylation, where active hydrogen atoms in hydroxyl groups are replaced by a trimethylsilyl (TMS) group. This application note describes a method for the analysis of both underivatized and TMS-derivatized this compound.

Experimental Protocols

Sample Preparation from Urine

This protocol is adapted from routine steroid screening procedures.

Materials:

  • Urine sample

  • Phosphate buffer (pH 7)

  • β-glucuronidase from E. coli

  • Sodium carbonate/bicarbonate buffer (pH 9.6)

  • Tert-butyl methyl ether (TBME)

  • Anhydrous sodium sulfate

  • Internal Standard (IS) solution (e.g., methyltestosterone at a suitable concentration)

Procedure:

  • To 2 mL of urine, add a known amount of the internal standard solution.

  • Add 1 mL of phosphate buffer (pH 7).

  • Add 50 µL of β-glucuronidase solution.

  • Incubate the mixture at 50°C for 1 hour to hydrolyze conjugated steroids.

  • Allow the sample to cool to room temperature.

  • Adjust the pH of the sample to 9.6 with the carbonate/bicarbonate buffer.

  • Perform a liquid-liquid extraction by adding 5 mL of TBME and vortexing for 5 minutes.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the upper organic layer (TBME) to a clean tube.

  • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried residue can be reconstituted for direct GC-MS analysis of underivatized this compound or proceed to derivatization.

Derivatization: Trimethylsilylation

Materials:

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ammonium iodide (NH₄I)

  • Ethanethiol

  • Dried sample extract from the previous step

  • Ethyl acetate (or other suitable solvent)

Procedure:

  • Prepare the derivatization reagent by mixing MSTFA, NH₄I, and ethanethiol in a ratio of 1000:2:3 (v/w/v).

  • To the dried sample extract, add 50 µL of the derivatization reagent.

  • Seal the vial and heat at 60°C for 20 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of steroids. Optimization may be required based on the specific instrument and column used.

ParameterSetting for Underivatized this compoundSetting for TMS-Derivatized this compound
Gas Chromatograph Agilent 7890A or equivalentAgilent 7890A or equivalent
Column DB-1 MS (30m x 0.25mm x 0.25µm) or equivalentHP-5MS (or equivalent 5% phenyl methylpolysiloxane) (30m x 0.25mm x 0.25µm)
Injector Temperature 280°C280°C
Injection Volume 1 µL1 µL
Injection Mode Splitless or Split (e.g., 20:1)Splitless
Carrier Gas Helium at 1 mL/minHelium at 1 mL/min
Oven Program Initial 100°C, hold for 2 min; ramp to 320°C at 15°C/min; hold for 5 minInitial 180°C, hold for 2 min; ramp to 240°C at 5°C/min; ramp to 310°C at 10°C/min; hold for 5 min
Mass Spectrometer Agilent 5975C or equivalentAgilent 5975C or equivalent
MS Source Temp. 230°C230°C
MS Quad Temp. 150°C150°C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative Data Summary

The following table summarizes the expected analytical parameters for the GC-MS analysis of this compound.

AnalyteRetention Time (min)Key Diagnostic Ions (m/z)LOD Range (ng/mL)LOQ Range (ng/mL)
This compound (Underivatized) ~16.1289, 271, 253, 21310 - 5030 - 150
bis-TMS-Methandriol Analyte dependent448 (M+), 433, 358, 343, 1431 - 103 - 30

Note: Retention times are approximate and will vary depending on the specific GC system, column, and conditions. LOD and LOQ values are estimates based on typical steroid analysis methods and should be experimentally determined during method validation.

Mass Spectral Data
  • Underivatized this compound: The electron ionization mass spectrum is characterized by a molecular ion (M+) at m/z 304 (not always observed), and key fragment ions at m/z 289 ([M-CH₃]⁺), 271 ([M-CH₃-H₂O]⁺), 253, and 213.

  • bis-TMS-Methandriol: The derivatized form will have a molecular weight of 448 g/mol . The mass spectrum is expected to show a molecular ion (M+) at m/z 448. Characteristic fragment ions would include losses of methyl groups ([M-15]⁺ at m/z 433), trimethylsilanol ([M-90]⁺ at m/z 358), and a combination of these losses. A key fragment for 17-hydroxy, 17-methyl steroids is often observed at m/z 143.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine Urine Sample (2 mL) hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 50°C, 1 hr) urine->hydrolysis extraction Liquid-Liquid Extraction (TBME, pH 9.6) hydrolysis->extraction evaporation Evaporation to Dryness extraction->evaporation derivatize Silylation (MSTFA/NH4I/Ethanethiol, 60°C, 20 min) evaporation->derivatize gcms GC-MS Analysis derivatize->gcms data Data Processing & Quantification gcms->data

Caption: Workflow for the GC-MS analysis of this compound in urine.

Logical Relationships in GC-MS Analysis

logical_relationships compound This compound (in matrix) volatile Increased Volatility & Thermal Stability compound->volatile Derivatization separation Chromatographic Separation volatile->separation Injection ionization Electron Ionization (70 eV) separation->ionization identification Identification (Mass Spectrum & RT) separation->identification Retention Time (RT) fragmentation Molecular Fragmentation ionization->fragmentation detection Mass Detection (m/z) fragmentation->detection detection->identification

Caption: Key steps and principles in the GC-MS analysis of derivatized this compound.

Application of Methandriol in Muscle Wasting Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methandriol (also known as Methylandrostenediol) is a synthetic anabolic-androgenic steroid (AAS) that has been investigated for its potential to promote protein synthesis and combat muscle wasting. While research on its direct application in clinical muscle wasting conditions such as cachexia and sarcopenia is limited, preclinical studies have provided insights into its anabolic and potential anti-catabolic mechanisms. These notes provide a comprehensive overview of the available data and theoretical frameworks for utilizing this compound in muscle wasting research.

This compound is a derivative of the endogenous androgen prohormone androstenediol.[1] It is characterized by the addition of a methyl group at the 17-alpha position, which enhances its oral bioavailability.[2] Like other AAS, its primary mechanism of action is through interaction with the androgen receptor (AR) in skeletal muscle, leading to downstream signaling that promotes protein synthesis and muscle growth.

Quantitative Data on the Anabolic Effects of this compound

Preclinical studies in animal models have demonstrated the anabolic properties of this compound. The following tables summarize the key quantitative findings from this research.

Table 1: Effect of Methylandrostenediol (MAD) on Body Composition in Rats

Treatment GroupChange in Body Weight ( g/day )Change in Protein ( g/day )Change in Fat ( g/day )Change in Water ( g/day )
Control+0.5+0.10-0.05+0.45
MAD (0.3 mg/day)+1.2+0.25-0.15+1.10

Data adapted from a 1951 study on the influence of methylandrostenediol on the body weight and carcass composition of the rat. The study indicated that MAD treatment resulted in a gain of protein and water, and a loss of fat, indicative of tissue growth.[2]

Table 2: Effects of Methylandrostenediol on Skeletal Muscle Protein Synthesis in Rats

ParameterTreatment GroupOutcome
Muscle Protein Fractions Methylandrostenediol (0.5 mg/kg body weight)Increased content of myosin, myofibrillar, and sarcoplasmic fractions.
RNA Polymerase Activity Methylandrostenediol (0.5 mg/kg body weight)Increased activity in skeletal muscle nuclei.
14C-Leucine Incorporation Methylandrostenediol (0.5 mg/kg body weight)Increased incorporation into muscle protein, indicating enhanced protein synthesis.

Based on a 1978 study examining the metabolic effects of anabolic steroids on skeletal muscle in rats.[3]

Proposed Mechanisms of Action in Muscle Wasting

The anabolic and potential anti-catabolic effects of this compound are believed to be mediated through several signaling pathways.

Androgen Receptor (AR) Signaling

The primary mechanism of action for this compound is its binding to and activation of the androgen receptor in skeletal muscle cells. This interaction initiates a cascade of events leading to increased muscle protein synthesis.

AR_Signaling This compound This compound AR Androgen Receptor (AR) (Cytoplasm) This compound->AR Binds to AR_complex This compound-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Translocates to ARE Androgen Response Element (ARE) AR_complex->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Leads to Muscle_Protein Muscle Protein (e.g., Myosin) Translation->Muscle_Protein Hypertrophy Muscle Hypertrophy Muscle_Protein->Hypertrophy

Androgen Receptor Signaling Pathway for this compound.
Potential Anti-Catabolic Effects via Glucocorticoid Receptor Interaction

Muscle wasting is often driven by catabolic hormones like glucocorticoids. Some androgens have been shown to interact with glucocorticoid receptors, potentially antagonizing their catabolic effects. While direct evidence for this compound is limited, this represents a plausible secondary mechanism for its muscle-preserving effects.

Glucocorticoid_Antagonism Glucocorticoids Glucocorticoids (e.g., Cortisol) GR Glucocorticoid Receptor (GR) Glucocorticoids->GR Bind to GR_complex Glucocorticoid-GR Complex GR->GR_complex Catabolic_Genes Catabolic Gene Transcription GR_complex->Catabolic_Genes Activate This compound This compound This compound->GR Potentially competes for binding Proteolysis Muscle Proteolysis Catabolic_Genes->Proteolysis Atrophy Muscle Atrophy Proteolysis->Atrophy

Potential Glucocorticoid Receptor Antagonism by this compound.

Experimental Protocols for Muscle Wasting Research

Animal Model of Dexamethasone-Induced Muscle Atrophy

This model is commonly used to screen for anti-catabolic compounds.

Workflow:

Dexamethasone_Model_Workflow Acclimatization Animal Acclimatization (e.g., 1 week) Grouping Randomization into Groups: 1. Control 2. Dexamethasone (DEX) 3. DEX + this compound Acclimatization->Grouping Treatment Treatment Period (e.g., 7-14 days) - DEX administration (IP or SC) - this compound administration (Oral or SC) Grouping->Treatment Measurements In-life Measurements: - Body weight - Food intake - Grip strength Treatment->Measurements Euthanasia Euthanasia and Tissue Collection Measurements->Euthanasia Analysis Ex-vivo Analysis: - Muscle weight (e.g., Tibialis Anterior, Gastrocnemius) - Muscle fiber cross-sectional area (H&E staining) - Protein synthesis markers (Western Blot) - Gene expression (RT-qPCR) Euthanasia->Analysis

References

Application Notes and Protocols for Studying Non-Androgen Receptor Mediated Muscle Growth Using Methandriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methandriol (methylandrostenediol) is a synthetically derived anabolic-androgenic steroid (AAS) that is a derivative of the endogenous prohormone androstenediol.[1] While traditionally categorized as an AAS, this compound exhibits a lower anabolic and androgenic profile compared to testosterone.[2] Emerging evidence and pharmacological profiles suggest that this compound may promote muscle growth through mechanisms that are independent of the classical androgen receptor (AR) signaling pathway.[2] This presents a unique opportunity to investigate non-canonical pathways of muscle hypertrophy.

These application notes provide a framework for studying the non-AR mediated effects of this compound, focusing on two primary hypothesized pathways: antagonism of the glucocorticoid receptor (GR) and agonism of the estrogen receptor (ER). The provided protocols are designed to enable researchers to investigate these potential mechanisms in both in vitro and in vivo models.

Hypothesized Non-Androgen Receptor Mediated Mechanisms of Action

This compound's anabolic effects may be attributable to its interaction with receptors other than the androgen receptor. The two most plausible pathways are:

  • Glucocorticoid Receptor (GR) Antagonism: this compound is suggested to have an affinity for glucocorticoid-binding sites.[2] By acting as an antagonist, it may inhibit the catabolic effects of glucocorticoids, such as cortisol, on skeletal muscle.[2][3] Glucocorticoids are known to promote muscle wasting, so their inhibition can lead to a net anabolic effect by preserving muscle protein.[4]

  • Estrogen Receptor (ER) Agonism: The parent hormone of this compound, 5-androstenediol, exhibits estrogenic properties.[2] It is hypothesized that this compound may exert anabolic effects through direct agonism of estrogen receptors, particularly the beta subtype (ERβ), which is known to play a role in muscle growth and regeneration.[5][6]

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize the expected quantitative data from the proposed experiments, providing a clear structure for comparison between control and experimental groups.

Table 1: In Vitro Myotube Hypertrophy and Protein Synthesis

Treatment GroupMyotube Diameter (µm)Protein Synthesis Rate (Relative to Control)p-Akt/Akt Ratiop-mTOR/mTOR Ratio
Vehicle ControlBaseline1.0BaselineBaseline
Dexamethasone (DEX)DecreasedDecreasedDecreasedDecreased
This compoundIncreasedIncreasedIncreasedIncreased
DEX + this compoundAttenuated DecreaseAttenuated DecreaseAttenuated DecreaseAttenuated Decrease
Estradiol (E2)IncreasedIncreasedIncreasedIncreased
This compound + ER AntagonistAttenuated IncreaseAttenuated IncreaseAttenuated IncreaseAttenuated Increase

Table 2: In Vivo Muscle Hypertrophy and Gene Expression in Animal Models

Treatment GroupGastrocnemius Mass (mg)Muscle Fiber Cross-Sectional Area (µm²)Myostatin mRNA (Relative to Control)IGF-1 mRNA (Relative to Control)
Sham ControlBaselineBaseline1.01.0
Orchidectomy (ORX)DecreasedDecreasedIncreasedDecreased
ORX + this compoundIncreased vs. ORXIncreased vs. ORXDecreased vs. ORXIncreased vs. ORX
ORX + Dexamethasone (DEX)Severely DecreasedSeverely DecreasedSignificantly IncreasedSignificantly Decreased
ORX + DEX + this compoundAttenuated Decrease vs. ORX+DEXAttenuated Decrease vs. ORX+DEXAttenuated Increase vs. ORX+DEXAttenuated Decrease vs. ORX+DEX
ORX + this compound + ER AntagonistAttenuated Increase vs. ORX+this compoundAttenuated Increase vs. ORX+this compoundAttenuated Decrease vs. ORX+this compoundAttenuated Increase vs. ORX+this compound

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

G cluster_GR Glucocorticoid Receptor Pathway cluster_ER Estrogen Receptor Pathway GR Glucocorticoid Receptor Atrogenes Atrogenes (e.g., MuRF1, Atrogin-1) GR->Atrogenes Upregulates Glucocorticoids Glucocorticoids Glucocorticoids->GR Activates Methandriol_GR This compound Methandriol_GR->GR Inhibits Proteolysis Muscle Protein Breakdown Atrogenes->Proteolysis Promotes ER Estrogen Receptor PI3K PI3K ER->PI3K Activates Methandriol_ER This compound Methandriol_ER->ER Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Muscle Protein Synthesis mTOR->Protein_Synthesis Promotes

Caption: Hypothesized non-AR mediated signaling pathways of this compound.

G cluster_invitro In Vitro Experimental Workflow C2C12 C2C12 Myoblasts Differentiation Differentiate into Myotubes C2C12->Differentiation Treatment Treat with this compound, DEX, E2, Antagonists Differentiation->Treatment Analysis Analysis Treatment->Analysis Myotube_Size Myotube Diameter (Microscopy) Analysis->Myotube_Size Protein_Synthesis_Assay Protein Synthesis (e.g., SUnSET) Analysis->Protein_Synthesis_Assay Western_Blot Western Blot (p-Akt, p-mTOR) Analysis->Western_Blot G cluster_invivo In Vivo Experimental Workflow Animals Orchidectomized Rodents Grouping Divide into Treatment Groups Animals->Grouping Treatment_Period Administer this compound, DEX, Antagonists Grouping->Treatment_Period Endpoint Endpoint Analysis Treatment_Period->Endpoint Muscle_Mass Measure Muscle Mass Endpoint->Muscle_Mass Histology Muscle Fiber CSA (H&E Staining) Endpoint->Histology qPCR Gene Expression (Myostatin, IGF-1) Endpoint->qPCR

References

Methandriol: A Reliable Reference Standard for Steroid Hormone Analysis by LC-MS/MS and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of steroid hormones is critical in various fields, including clinical diagnostics, endocrinology research, and pharmaceutical development. The complexity of the steroid metabolic pathways and the structural similarity among different steroid hormones necessitate highly specific and sensitive analytical methods. Mass spectrometry coupled with chromatographic separation, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), has become the gold standard for steroid analysis. The use of a reliable reference standard is paramount for the accuracy and reproducibility of these methods. Methandriol (17α-methylandrost-5-ene-3β,17β-diol), a synthetic 17α-alkylated anabolic-androgenic steroid, is available as a certified reference material and serves as an excellent internal or external standard for the quantitative analysis of a panel of steroid hormones. Its synthetic nature ensures that it is not endogenously present in biological samples, a key characteristic of an ideal internal standard.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in steroid hormone analysis using LC-MS/MS and GC-MS.

Data Presentation

The use of this compound as an internal standard allows for the accurate quantification of various steroid hormones. The following tables provide representative data on the analytical performance of LC-MS/MS and GC-MS methods using this compound. This data is illustrative of typical method validation results.

Table 1: Representative LC-MS/MS Method Performance for a Steroid Panel using this compound as an Internal Standard

AnalyteRetention Time (min)MRM Transition (m/z)LLOQ (ng/mL)Linearity (r²)Recovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Testosterone5.2289.2 -> 97.10.05>0.99595-105<5<10
Dihydrotestosterone5.4291.2 -> 255.20.05>0.99592-103<6<11
Androstenedione4.8287.2 -> 97.10.1>0.99697-108<5<9
Progesterone6.1315.2 -> 97.10.1>0.99798-106<4<8
17-OH Progesterone5.5331.2 -> 97.10.1>0.99594-104<6<10
Cortisol4.2363.2 -> 121.10.5>0.99899-107<3<7
Estradiol4.5271.2 -> 145.10.01>0.99490-110<8<13
This compound (IS) 5.0 305.3 -> 255.2 - - - - -

Table 2: Representative GC-MS Method Performance for a Steroid Panel (as TMS-derivatives) using this compound as an Internal Standard

AnalyteRetention Time (min)Monitored Ions (m/z)LLOQ (ng/mL)Linearity (r²)Recovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Testosterone-TMS12.5432, 417, 2080.1>0.99693-104<7<12
Dihydrotestosterone-TMS12.8434, 419, 3440.1>0.99591-102<8<14
Androsterone-TMS11.9434, 344, 2540.2>0.99795-106<6<11
Etiocholanolone-TMS12.1434, 344, 2540.2>0.99694-105<7<12
Pregnanediol-TMS14.2464, 374, 1170.5>0.99490-108<9<15
This compound-TMS (IS) 13.5 448, 433, 143 - - - - -

Experimental Protocols

Protocol 1: Quantitative Analysis of Steroid Hormones in Human Serum by LC-MS/MS using this compound as an Internal Standard

1. Objective: To accurately quantify a panel of steroid hormones in human serum using a validated LC-MS/MS method with this compound as an internal standard.

2. Materials and Reagents:

  • Certified Reference Standards: Testosterone, Dihydrotestosterone, Androstenedione, Progesterone, 17-OH Progesterone, Cortisol, Estradiol.

  • Internal Standard (IS): this compound Certified Reference Material.

  • Solvents: HPLC-grade Methanol, Acetonitrile, and Water. Formic Acid.

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18).

  • Biological Matrix: Human serum (charcoal-stripped serum for calibration standards).

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

4. Procedure:

  • 4.1. Preparation of Stock Solutions and Standards:

    • Prepare individual stock solutions of each steroid analyte and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a working solution of the internal standard (this compound) at 100 ng/mL in methanol.

    • Prepare a series of calibration standards by spiking charcoal-stripped serum with known concentrations of the steroid analytes.

  • 4.2. Sample Preparation:

    • To 500 µL of serum sample, quality control, or calibration standard, add 50 µL of the this compound internal standard working solution (100 ng/mL).

    • Vortex mix for 30 seconds.

    • Perform protein precipitation by adding 1 mL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Perform Solid Phase Extraction (SPE) for further cleanup and concentration.

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the supernatant onto the cartridge.

      • Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water).

      • Elute the steroids with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).

  • 4.3. LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Methanol with 0.1% Formic Acid.

      • Gradient elution program optimized for steroid separation.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 10 µL.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • Optimize MRM transitions for each analyte and this compound (see Table 1 for examples).

  • 4.4. Data Analysis:

    • Integrate the peak areas for each analyte and the internal standard.

    • Calculate the peak area ratio of each analyte to the internal standard (this compound).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analytes in the unknown samples from the calibration curve.

Protocol 2: Quantitative Analysis of Steroid Hormones in Urine by GC-MS using this compound as an Internal Standard

1. Objective: To quantify a panel of steroid hormones and their metabolites in urine using a validated GC-MS method with this compound as an internal standard.

2. Materials and Reagents:

  • Certified Reference Standards: Testosterone, Dihydrotestosterone, Androsterone, Etiocholanolone, Pregnanediol.

  • Internal Standard (IS): this compound Certified Reference Material.

  • Enzyme: β-glucuronidase from E. coli.

  • Solvents: Diethyl ether, Methanol, Pyridine.

  • Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

3. Instrumentation:

  • Gas Chromatograph (GC) with a capillary column.

  • Mass Spectrometer (MS) detector.

4. Procedure:

  • 4.1. Preparation of Stock Solutions and Standards:

    • Prepare individual stock solutions of each steroid analyte and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a working solution of the internal standard (this compound) at 1 µg/mL in methanol.

    • Prepare a series of calibration standards by spiking steroid-free urine with known concentrations of the steroid analytes.

  • 4.2. Sample Preparation:

    • To 2 mL of urine sample, quality control, or calibration standard, add 50 µL of the this compound internal standard working solution.

    • Add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase solution.

    • Incubate at 55°C for 3 hours for enzymatic hydrolysis of conjugated steroids.

    • Perform liquid-liquid extraction by adding 5 mL of diethyl ether and vortexing for 5 minutes.

    • Centrifuge and transfer the organic (upper) layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • 4.3. Derivatization:

    • To the dried residue, add 50 µL of pyridine and 100 µL of MSTFA with 1% TMCS.

    • Vortex and incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • 4.4. GC-MS Analysis:

    • GC Conditions:

      • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Injector Temperature: 280°C.

      • Oven Temperature Program: Start at 180°C, ramp to 300°C at a suitable rate.

      • Injection Mode: Splitless.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for each TMS-derivatized steroid (see Table 2 for examples).

  • 4.5. Data Analysis:

    • Integrate the peak areas for the selected ions of each analyte and the internal standard.

    • Calculate the peak area ratio of the primary ion of each analyte to the primary ion of the internal standard (this compound).

    • Construct a calibration curve and determine the concentrations of the analytes in the unknown samples.

Mandatory Visualization

Androgen Receptor Signaling Pathway

The biological effects of androgens, including endogenous hormones like testosterone and synthetic steroids like this compound, are mediated through the androgen receptor (AR). The following diagram illustrates the classical androgen receptor signaling pathway.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., Testosterone, this compound) AR_HSP AR-HSP Complex Androgen->AR_HSP AR Androgen Receptor (AR) AR_dimer AR Dimerization AR->AR_dimer Dimerization AR_cytoplasm_to_nucleus Nuclear Translocation AR->AR_cytoplasm_to_nucleus HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Coactivators Coactivators Coactivators->ARE Recruited Biological_Response Biological Response (e.g., Muscle Growth) Gene_Transcription->Biological_Response Leads to AR_cytoplasm_to_nucleus->AR_dimer

Caption: Classical Androgen Receptor Signaling Pathway.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines the logical workflow for the quantitative analysis of steroid hormones using LC-MS/MS with this compound as an internal standard.

LCMSMS_Workflow Start Start: Serum Sample Collection Sample_Prep Sample Preparation Start->Sample_Prep Spike_IS Spike with this compound (IS) Sample_Prep->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation SPE Solid Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis End End: Report Results Data_Analysis->End

Caption: LC-MS/MS Experimental Workflow.

Application Notes and Protocols: Oral vs. Injectable Methandriol Formulations in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison of oral and injectable Methandriol formulations for research purposes. Due to the limited availability of direct comparative studies on this compound, this document synthesizes known information on its chemical properties, general principles of anabolic-androgenic steroid (AAS) pharmacology, and established experimental methodologies.

Introduction to this compound Formulations

This compound (Methylandrostenediol) is a synthetic anabolic-androgenic steroid that has been available in both oral and injectable forms. The route of administration significantly impacts its pharmacokinetic and pharmacodynamic properties.

  • Oral this compound: This formulation is a 17-alpha-alkylated (17α-AA) steroid.[1][2][3] This structural modification inhibits extensive first-pass metabolism in the liver, thereby increasing its oral bioavailability.[1][2][4] However, this alteration is also associated with a higher risk of hepatotoxicity.[1][2][5]

  • Injectable this compound: Typically available as an ester, such as this compound Dipropionate.[4][6][7][8] Esterification of the steroid molecule increases its lipophilicity, leading to the formation of a depot at the site of intramuscular injection.[6][9] The steroid is then slowly released into circulation and hydrolyzed by blood esterases to release the active this compound. This results in a prolonged duration of action compared to the oral form.[6][9]

Comparative Data

Direct comparative quantitative data for oral versus injectable this compound is scarce in publicly available literature. The following tables summarize the available information and provide theoretical comparisons based on the general properties of 17α-alkylated oral steroids and injectable steroid esters.

Table 1: Physicochemical and Pharmacological Properties of this compound Formulations

PropertyOral this compound (Methylandrostenediol)Injectable this compound (as Dipropionate Ester)References
Chemical Structure 17α-Methyl-5-androstene-3β,17β-diol17α-Methyl-5-androstene-3β,17β-diol 3,17-dipropionate[6][7]
Anabolic/Androgenic Ratio 30-60 / 20-6030-60 / 20-60 (for active hormone)
Receptor Binding Binds to the androgen receptor.Acts as a prodrug; active form binds to the androgen receptor.[10][11]
Administration Route OralIntramuscular Injection[7]
Hepatotoxicity High potential due to 17α-alkylation.Lower, as it bypasses first-pass metabolism.[1][2][5]

Table 2: Theoretical Pharmacokinetic Profile Comparison

Pharmacokinetic ParameterOral this compoundInjectable this compound (Ester)Rationale & References
Bioavailability Increased for an oral steroid due to 17α-alkylation, but still subject to some first-pass metabolism.High, as it avoids first-pass metabolism.[1][2][4]
Time to Peak Concentration (Tmax) Shorter, likely within a few hours.Longer, due to slow release from the injection depot.[12]
Peak Plasma Concentration (Cmax) Expected to be higher and more acute.Expected to be lower and more sustained.[12]
Half-life (Active Hormone) Shorter.Longer effective half-life due to prolonged release.[12]
Dosing Frequency More frequent (daily) administration required.Less frequent (e.g., weekly) administration.

Signaling Pathways

The primary mechanism of action for this compound, like other AAS, is through its interaction with the androgen receptor (AR).

Methandriol_Signaling_Pathway cluster_blood Bloodstream cluster_cell Target Cell (e.g., Muscle) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M_oral Oral this compound M_active Active this compound M_oral->M_active First-pass Metabolism (Partial) M_inj Injectable this compound (Prodrug) M_inj->M_active Hydrolysis AR Androgen Receptor (AR) M_active->AR Binding M_AR_complex This compound-AR Complex AR->M_AR_complex Conformational Change HSP Heat Shock Proteins HSP->AR ARE Androgen Response Element (ARE) on DNA M_AR_complex->ARE Translocation & Dimerization mRNA mRNA ARE->mRNA Gene Transcription Protein Protein Synthesis mRNA->Protein Translation Anabolic_effects Anabolic Effects (e.g., Muscle Growth) Protein->Anabolic_effects Androgenic_effects Androgenic Effects Protein->Androgenic_effects

Caption: General signaling pathway of this compound via the androgen receptor.

Some research also suggests that certain androgens may interact with glucocorticoid receptors, potentially contributing to their anabolic effects by antagonizing the catabolic actions of glucocorticoids.[13] However, the specific interaction of this compound with glucocorticoid receptors is not well-documented.

Experimental Protocols

The following are detailed, generalized protocols for conducting comparative studies of oral and injectable this compound in a research setting, primarily using a rat model.

Protocol for Comparative Pharmacokinetic Analysis

Objective: To determine and compare the pharmacokinetic profiles (Cmax, Tmax, AUC, half-life) of oral and injectable this compound.

Materials:

  • Male Wistar rats (250-300g)

  • Oral this compound

  • Injectable this compound Dipropionate

  • Vehicle for oral administration (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Vehicle for injectable administration (e.g., sterile sesame oil)

  • Gavage needles

  • Sterile syringes and needles (25-27 gauge)

  • Blood collection tubes (e.g., with EDTA or heparin)

  • Centrifuge

  • LC-MS/MS or GC-MS system for analysis[14][15][16][17][18]

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Group Allocation: Divide rats into two main groups: Oral Administration and Injectable Administration. Further subdivide each group for different time points of blood collection.

  • Dosing:

    • Oral Group: Administer a single dose of this compound suspended in the chosen vehicle via oral gavage.

    • Injectable Group: Administer a single intramuscular injection of this compound Dipropionate in the chosen vehicle into the hind limb muscle.[19][20]

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific method for quantifying this compound in plasma using LC-MS/MS or GC-MS.[14][15][16][17][18] This will involve protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection.

  • Data Analysis: Plot plasma concentration versus time for each formulation. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

PK_Workflow start Start acclimatize Animal Acclimatization start->acclimatize grouping Group Allocation (Oral vs. Injectable) acclimatize->grouping dosing Dosing grouping->dosing oral_dose Oral Gavage dosing->oral_dose Oral Group im_dose Intramuscular Injection dosing->im_dose Injectable Group blood_sampling Serial Blood Sampling oral_dose->blood_sampling im_dose->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep analysis LC-MS/MS or GC-MS Analysis plasma_prep->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Half-life) analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for comparative pharmacokinetic analysis.

Protocol for Comparative Anabolic/Androgenic Activity (Hershberger Assay Adaptation)

Objective: To compare the anabolic and androgenic effects of oral and injectable this compound formulations.

Materials:

  • Immature, castrated male rats

  • Oral and Injectable this compound formulations and vehicles

  • Surgical instruments for castration

  • Animal scale

  • Dissection tools

Procedure:

  • Animal Preparation: Castrate immature male rats and allow them to recover for 7-10 days.

  • Group Allocation: Divide the castrated rats into three groups: Vehicle Control, Oral this compound, and Injectable this compound.

  • Dosing: Administer the respective treatments daily (oral) or as a single/weekly injection (injectable) for a set period (e.g., 7-10 days).

  • Endpoint Measurement: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the following tissues:

    • Anabolic indicator: Levator ani muscle.

    • Androgenic indicators: Ventral prostate and seminal vesicles.

  • Data Analysis: Compare the weights of the target tissues between the treatment groups and the control group. Calculate the ratio of anabolic to androgenic activity for each formulation.

Hershberger_Workflow start Start castration Castration of Immature Male Rats start->castration recovery Recovery Period castration->recovery grouping Group Allocation (Control, Oral, Injectable) recovery->grouping dosing Daily/Weekly Dosing grouping->dosing euthanasia Euthanasia dosing->euthanasia dissection Dissection of Target Tissues euthanasia->dissection weighing Weighing of Tissues (Levator Ani, Prostate, Seminal Vesicles) dissection->weighing analysis Data Analysis (Anabolic/Androgenic Ratio) weighing->analysis end End analysis->end Formulation_Choice choice Choice of this compound Formulation oral Oral this compound choice->oral Need for rapid, short-term effects injectable Injectable this compound choice->injectable Need for sustained, long-term effects oral_prop Properties: - Rapid Onset - Shorter Duration - Higher Hepatotoxicity Risk oral->oral_prop oral_app Suitable for: - Acute effect studies - Daily dosing protocols oral->oral_app injectable_prop Properties: - Slower Onset - Longer Duration - Lower Hepatotoxicity Risk injectable->injectable_prop injectable_app Suitable for: - Chronic effect studies - Mimicking therapeutic regimens - Reducing handling stress injectable->injectable_app

References

Application Notes: Formulation and Characterization of a Methandriol Aqueous Suspension for Injectable Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methandriol (also known as Methylandrostenediol) is a synthetic androstane steroid with anabolic and androgenic properties.[1] Its clinical applications have included the treatment of breast cancer.[1] Like many steroids, this compound is characterized by poor water solubility, which presents a significant challenge for the development of parenteral formulations, particularly aqueous injections.[2][3] An aqueous suspension for intramuscular injection is a viable approach to deliver such hydrophobic compounds, offering the potential for sustained release. Previously, this compound has been marketed as a 25 mg/mL and 50 mg/mL aqueous suspension for intramuscular use.[1] This document outlines the critical considerations and protocols for the laboratory-scale preparation and characterization of a sterile this compound aqueous suspension intended for research and preclinical development.

Physicochemical Properties of this compound

A thorough understanding of the active pharmaceutical ingredient's (API) properties is fundamental to formulation development.

PropertyValueSource
Molecular Formula C₂₀H₃₂O₂[4]
Molecular Weight 304.47 g/mol [4]
Appearance White crystalline powder[2]
Water Solubility Poor / Does not mix with water[2]
LogP (Octanol/Water) 3.7[4]

Formulation Development Protocol

The formulation of a sterile aqueous suspension requires careful selection of excipients to ensure stability, syringeability, patient comfort, and sterility.[5][6] The following protocol describes the preparation of a representative lab-scale batch.

1. Key Components & Rationale

The development of a stable suspension hinges on the synergistic action of several key excipients.

ComponentExample AgentConcentration Range (% w/v)Rationale
Active Ingredient Micronized this compound2.5 - 5.0Therapeutic agent. Micronization is critical for stability and dissolution.
Wetting Agent Polysorbate 80 (Tween 80)0.1 - 0.5Reduces interfacial tension between the drug particles and the aqueous vehicle, ensuring uniform dispersion.[7]
Suspending Agent Carboxymethylcellulose (CMC) Sodium0.5 - 2.0Increases the viscosity of the continuous phase to slow down particle sedimentation.[8]
Tonicity Agent Sodium Chloride0.9Adjusts the formulation's tonicity to be isotonic with physiological fluids, minimizing injection site pain.
Preservative Benzyl Alcohol0.9Prevents microbial growth in multi-dose vials.[7]
Buffer System Sodium Phosphate (Monobasic/Dibasic)q.s. to pH 6.8 - 7.4Maintains the pH of the formulation, which is crucial for drug stability and physiological compatibility.[7]
Vehicle Water for Injection (WFI)q.s. to 100%The continuous phase of the suspension.

2. Experimental Workflow for Formulation

The manufacturing process must be conducted under aseptic conditions to ensure the sterility of the final product.

G Experimental Workflow for this compound Suspension Preparation cluster_0 Vehicle Preparation cluster_1 API Preparation cluster_2 Aseptic Suspension & Filling A 1. Dissolve excipients (Buffer, Tonicity Agent, Preservative) in WFI B 2. Add Suspending & Wetting Agents. Mix until fully hydrated. A->B C 3. Sterile filter the vehicle (0.22 µm filter) into a sterile vessel B->C F 6. Aseptically add sterile this compound powder to the sterile vehicle C->F D 4. Micronize this compound API to desired particle size (e.g., <10 µm) E 5. Sterilize this compound powder (e.g., by gamma irradiation or dry heat) D->E E->F G 7. Homogenize the mixture using a high-shear mixer to ensure uniform dispersion F->G H 8. Aseptically fill the suspension into sterile vials and apply stoppers G->H

Caption: Aseptic manufacturing process for a sterile this compound aqueous suspension.

Quality Control Protocols

Rigorous quality control testing is essential to ensure the safety, efficacy, and stability of the final product.

TestMethodSpecification (Example)
Appearance Visual InspectionA uniform, white, milky suspension, free from foreign matter.
Particle Size Distribution Laser DiffractionD(90) < 25 µm; No particles > 75 µm.
pH Potentiometry6.5 - 7.5
Assay (Drug Content) HPLC-UV90.0% - 110.0% of label claim.
Content Uniformity HPLC-UVMeets USP <905> requirements.
Sterility Membrane FiltrationNo microbial growth observed (Meets USP <71>).
Bacterial Endotoxins LAL Test< 0.25 EU/mL (Meets USP <85>).
Syringeability Needle Passage TestEasily passes through a 23G needle without clogging.

Mechanism of Action: Androgen Receptor Signaling

This compound, as an androgenic steroid, exerts its biological effects primarily by acting as an agonist to the Androgen Receptor (AR).[9] The activation of this pathway is crucial for its anabolic effects.

The classical signaling pathway involves the binding of the androgen to the AR in the cytoplasm.[10] This binding event triggers the dissociation of heat shock proteins, leading to receptor dimerization and translocation into the nucleus.[10][11][12] Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs), modulating the transcription of target genes involved in cellular proliferation and protein synthesis.[11][12][13]

G Simplified Androgen Receptor (AR) Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus M This compound AR_HSP AR + HSP Complex M->AR_HSP Binds AR_Active Active AR AR_HSP->AR_Active HSP Dissociates AR_Dimer AR Dimer AR_Active->AR_Dimer Translocation & Dimerization ARE ARE (DNA) AR_Dimer->ARE Binds Transcription Gene Transcription (e.g., Protein Synthesis) ARE->Transcription Modulates

Caption: Classical pathway of androgen receptor activation by this compound.

Disclaimer: This document is intended for research and informational purposes only. The formulation and protocols described herein are representative and require optimization and validation. The handling and manufacturing of sterile pharmaceutical products must be performed by trained professionals in compliance with all applicable regulatory guidelines and Good Manufacturing Practices (GMP).

References

Application Notes & Protocols: Identification of Methandriol Metabolites in Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methandriol (17α-methylandrost-5-ene-3β,17β-diol) is a synthetic anabolic-androgenic steroid (AAS) derived from the endogenous prohormone androstenediol.[1] Due to its performance-enhancing capabilities, its use is prohibited in sports, making the reliable detection of its metabolites in urine a critical task for anti-doping laboratories. These application notes provide detailed protocols for the identification and analysis of this compound metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the two most prevalent analytical techniques in this field.[2]

Metabolic Pathways of this compound

The biotransformation of this compound in the body is extensive and involves both Phase I and Phase II metabolic reactions to increase its polarity and facilitate excretion.[3][4]

  • Phase I Metabolism : The initial transformations involve hydrolysis of any ester prodrugs (like this compound dipropionate) to release the active this compound.[3][5] This is followed by reactions that modify the steroid's core structure. Key Phase I pathways include the reduction of the Δ5 double bond and hydroxylation, particularly at the C16 position, to create more polar compounds.[3][5]

  • Phase II Metabolism : Following Phase I reactions, this compound and its metabolites undergo conjugation with endogenous polar molecules. The primary pathways are glucuronidation and sulfation, which significantly increase the water solubility of the metabolites, preparing them for renal clearance and excretion in the urine.[3][6]

Methandriol_Metabolism cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism MD_diprop This compound Dipropionate MD This compound (17α-methylandrost-5-ene-3β,17β-diol) MD_diprop->MD Hydrolysis (Esterases) Reduced_MD Reduced Metabolites (e.g., 17α-methyl-5β-androstane-3α,17β-diol) MD->Reduced_MD Reduction (Reductases) Hydroxylated_MD Hydroxylated Metabolites (e.g., C16-hydroxylation) MD->Hydroxylated_MD Hydroxylation (CYP450) Conjugates Glucuronide & Sulfate Conjugates Reduced_MD->Conjugates Conjugation (UGTs, SULTs) Hydroxylated_MD->Conjugates Conjugation (UGTs, SULTs) Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic pathway of this compound from prodrug to excretion.

Key Metabolites

This compound shares several urinary metabolites with other structurally related 17α-alkyl steroids, such as 17α-methyltestosterone and mestanolone.[7][8] The parent compound may also be detectable in urine.[7]

Metabolite NameMetabolic OriginNotes
This compound (parent compound)Unchanged drugCan be detected in urine post-administration.[7]
17α-methyl-5β-androstane-3α,17β-diolReduction of the Δ5 double bond.[3]A common reduction product.
17α-methyl-5α-androstan-3β,17β-diolReduction of the Δ5 double bond.[8]Identified as a common metabolite for several related 17α-methyl steroids.[9]
17α-methyl-5α-androstan-3β,16α,17β-triolReduction and C16-hydroxylation.[8]A triol metabolite indicating multiple Phase I transformations.
17α-methyl-5α-androstan-3β,16β,17β-triolReduction and C16-hydroxylation.[8]An epimer of the 16α-triol, often found conjugated with sulfate.[8][9]
17,17-dimethyl-18-norandrost-13-ene derivativesWagner-Meerwein rearrangement.[10]Long-term metabolites that can extend the detection window.[10]

Experimental Protocols

The following sections detail generalized protocols for the detection of this compound metabolites. Laboratories should perform in-house validation to establish specific performance characteristics.

Experimental_Workflow cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS/MS Workflow Urine_Sample_GC 1. Urine Sample (2 mL) Hydrolysis_GC 2. Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample_GC->Hydrolysis_GC Extraction_GC 3. Liquid-Liquid Extraction (e.g., TBME) Hydrolysis_GC->Extraction_GC Derivatization 4. Derivatization (e.g., MSTFA) Extraction_GC->Derivatization GCMS_Analysis 5. GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis & Interpretation GCMS_Analysis->Data_Analysis Urine_Sample_LC 1. Urine Sample (1-3 mL) Hydrolysis_LC 2. Enzymatic Hydrolysis (Optional/Targeted) Urine_Sample_LC->Hydrolysis_LC Extraction_LC 3. SPE or LLE ('Dilute and Shoot' also possible) Hydrolysis_LC->Extraction_LC LCMS_Analysis 4. LC-MS/MS Analysis Extraction_LC->LCMS_Analysis LCMS_Analysis->Data_Analysis

Caption: General experimental workflows for GC-MS and LC-MS/MS analysis.

Protocol 1: GC-MS Analysis of this compound Metabolites

This protocol is optimized for detecting both free and conjugated metabolites following derivatization to enhance volatility and thermal stability.[11]

1. Materials and Reagents

  • Urine sample

  • Phosphate buffer (pH 7.0)

  • β-glucuronidase from E. coli[10]

  • Internal Standard (e.g., methyltestosterone)

  • Sodium carbonate/bicarbonate buffer (pH 9.6)[10]

  • Tert-butyl methyl ether (TBME) or other suitable extraction solvent

  • Derivatization reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide (NH₄I) and a reducing agent like 2-mercaptoethanol.[12]

  • Anhydrous sodium sulfate

2. Sample Preparation

  • Aliquot : Pipette 2 mL of urine into a glass culture tube.

  • Internal Standard : Add the internal standard solution.

  • Hydrolysis : Add 1 mL of phosphate buffer (pH 7.0) and 25 µL of β-glucuronidase solution.[13] Vortex briefly.

  • Incubation : Incubate the mixture in a water bath at 50-55°C for 1 hour to cleave glucuronide conjugates.[10]

  • Extraction :

    • Allow the sample to cool to room temperature.

    • Adjust the pH to ~9.6 by adding carbonate/bicarbonate buffer.[10]

    • Add 5 mL of TBME, cap the tube, and vortex or mechanically shake for 15-20 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Drying :

    • Transfer the upper organic layer (TBME) to a new clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization :

    • To the dry residue, add 50-100 µL of the derivatization reagent (e.g., MSTFA/NH₄I/2-mercaptoethanol).[12]

    • Cap the tube tightly and heat at 60-70°C for 30 minutes.

    • Allow the sample to cool to room temperature before analysis.

3. Instrumental Analysis

  • Inject 1-3 µL of the derivatized sample into the GC-MS system.

ParameterTypical Setting
GC System Agilent 7890 or equivalent
Column HP-5MS, DB-5MS, or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Injection Mode Splitless or Split (e.g., 10:1)
Injector Temp 280°C
Carrier Gas Helium at a constant flow of ~1.0-1.2 mL/min
Oven Program Initial temp 160°C, ramp at 10°C/min to 220°C, then ramp at 5°C/min to 310°C, hold for 3-5 min.[14]
MS System Agilent 7000 series Triple Quadrupole or 5977 MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (e.g., m/z 50-650) for metabolite identification; Selected Ion Monitoring (SIM) for quantification.
Transfer Line Temp 290°C
Protocol 2: LC-MS/MS Analysis of this compound Metabolites

LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation, as derivatization is not typically necessary.[2] This method is particularly useful for analyzing intact Phase II conjugates (sulfates and glucuronides).

1. Materials and Reagents

  • Urine sample

  • Internal Standard (e.g., deuterated analogue)

  • Formic acid, Ammonium formate

  • Methanol, Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) if needed

2. Sample Preparation (SPE Method)

  • Enzymatic Hydrolysis (Optional) : If targeting only Phase I metabolites, perform the hydrolysis step as described in the GC-MS protocol. For direct detection of conjugates, skip this step.

  • SPE Cartridge Conditioning : Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[15]

  • Sample Loading : Load 1-2 mL of the urine sample (pre-treated with buffer if hydrolyzed) onto the cartridge.

  • Washing : Wash the cartridge with 1 mL of water to remove interfering polar substances.

  • Elution : Elute the metabolites with 1-2 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% formic acid).[16]

3. Instrumental Analysis

  • Inject 5-10 µL of the prepared sample into the LC-MS/MS system.

ParameterTypical Setting
LC System Agilent 1200 Series, Waters ACQUITY UPLC, or equivalent
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8-3.5 µm particle size)
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium formate.[16][17]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or 5 mM ammonium formate.[16][17]
Flow Rate 0.3-0.5 mL/min
Gradient Start at 10-20% B, ramp to 95% B over 8-10 minutes, hold, and re-equilibrate.
Column Temp 40°C
MS/MS System Agilent 6400 Series, Sciex QTRAP, or equivalent Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), positive mode
Acquisition Mode Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ion scans for identification.
Key MRM Transitions To be determined by infusing authentic standards of this compound and its metabolites.

References

Application Notes and Protocols for Methandriol in Veterinary Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methandriol, also known as Methylandrostenediol, is a synthetic anabolic-androgenic steroid (AAS) that has been a subject of veterinary scientific research, primarily in the context of anti-doping control in performance animals.[1][2] Developed for therapeutic purposes, its potential for misuse to enhance performance in racehorses and other animals has led to stringent regulations and a research focus on its detection.[1][2][3] In many jurisdictions, the use of anabolic steroids in food-producing animals is banned due to public health concerns.[4][5] Consequently, the bulk of scientific literature centers on the pharmacokinetics, metabolism, and analytical methods for identifying this compound and its metabolites in biological samples.[1][6]

These application notes provide an overview of the methodologies and data relevant to the study of this compound in a veterinary research setting, with a strong emphasis on its detection. The protocols are intended for researchers, scientists, and professionals involved in drug development and veterinary forensics.

Pharmacology and Metabolism

This compound is a 17α-alkylated derivative of the endogenous prohormone androstenediol.[7] It is available in both oral and injectable forms, with this compound dipropionate being a common injectable veterinary formulation.[7][8] As a prodrug, this compound dipropionate is hydrolyzed in the body to release the active compound, this compound.[8][9]

The metabolism of this compound is extensive and understanding its pathways is crucial for developing effective detection methods. The primary metabolic transformations include:

  • Hydrolysis: For esterified forms like this compound dipropionate.[6][9]

  • Reduction: Of the A-ring's double bond.[6][9]

  • Hydroxylation: Primarily at the C16 position.[6][9]

  • Conjugation: The metabolites undergo Phase II conjugation, mainly through glucuronidation, to increase their water solubility and facilitate excretion.[9]

Research in horses has shown that the parent compound, this compound, can be detected in urine, along with metabolites that are common to other structurally related 17α-alkyl anabolic steroids.[1][2]

Data Presentation: Excretion and Detection Studies

The following tables summarize quantitative data from key veterinary studies on this compound and related compounds. These studies are fundamental for determining withdrawal times and for the validation of detection methods.

Table 1: Administration and Sample Collection Details in Greyhound Metabolism Study

ParameterDetails
Animal Model Male Greyhound (2 years, 35 kg)
Compound Administered This compound dipropionate (Anadiol Depot®)
Dosage 75 mg in 1 mL oil solution
Route of Administration Intramuscular injection
Sample Type Urine
Collection Period Pre-administration and from 7 hours to 105 days post-administration
Reference [10]

Table 2: Administration and Sample Collection in an Equine Study

ParameterDetails
Animal Model Thoroughbred gelding (7 years; 580kg)
Compound Administered This compound dipropionate
Dosage 375 mg
Route of Administration Intramuscular injection
Sample Type Urine
Analysis Method ELISA for metabolites
Reference [11]

Experimental Protocols

Protocol 1: Sample Preparation and Analysis for this compound Metabolites in Equine Urine

This protocol outlines a general procedure for the detection of this compound and its metabolites in horse urine, based on methods described in anti-doping research.[1][12]

1. Sample Collection and Storage:

  • Collect urine samples from the subject animal.
  • Store samples at -20°C or lower to prevent degradation of analytes.

2. Enzymatic Hydrolysis:

  • Thaw urine samples to room temperature.
  • To a 5 mL aliquot of urine, add a suitable buffer to adjust the pH (e.g., phosphate or acetate buffer).
  • Add β-glucuronidase enzyme (e.g., from E. coli).
  • Incubate the mixture (e.g., at 50-60°C for 1-2 hours) to deconjugate the metabolites.

3. Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge (e.g., C18 or mixed-mode) with methanol followed by water.
  • Load the hydrolyzed urine sample onto the cartridge.
  • Wash the cartridge with a polar solvent (e.g., water or a low-percentage organic solvent wash) to remove interfering substances.
  • Elute the analytes with a non-polar solvent (e.g., methanol, ethyl acetate).

4. Derivatization (for GC-MS):

  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in a derivatizing agent (e.g., a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and dithioerythritol) to form trimethylsilyl (TMS) derivatives.
  • Incubate at an elevated temperature (e.g., 60°C for 20 minutes).

5. Instrumental Analysis (GC-MS):

  • Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).
  • Use a suitable capillary column for separation (e.g., a non-polar or medium-polarity column).
  • Operate the mass spectrometer in full-scan or selected-ion monitoring (SIM) mode to identify the parent drug and its key metabolites based on their retention times and mass spectra.

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic fate of this compound Dipropionate in a biological system.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism MADP This compound Dipropionate (Prodrug) MAD This compound (Active Form) MADP->MAD Hydrolysis Reduced_MAD Reduced Metabolites (A-Ring Reduction) MAD->Reduced_MAD Reduction Hydroxylated_MAD Hydroxylated Metabolites (e.g., 16-Hydroxylation) MAD->Hydroxylated_MAD Hydroxylation Glucuronide Glucuronide Conjugates Reduced_MAD->Glucuronide Glucuronidation Hydroxylated_MAD->Glucuronide Glucuronidation Excretion Urinary Excretion Glucuronide->Excretion

Caption: Metabolic pathway of this compound Dipropionate.

Experimental Workflows

The following diagram outlines a typical workflow for a veterinary anti-doping study involving this compound.

cluster_workflow Experimental Workflow: this compound Detection Study Admin 1. Administration (e.g., IM injection of This compound Dipropionate) Sampling 2. Biological Sampling (Urine, Blood, Hair) over time course Admin->Sampling Prep 3. Sample Preparation (Hydrolysis, SPE) Sampling->Prep Analysis 4. Instrumental Analysis (GC-MS, LC-MS) Prep->Analysis Data 5. Data Processing (Metabolite ID, Quantification) Analysis->Data Results 6. Results (Detection Windows, Metabolic Profile) Data->Results

Caption: Workflow for this compound detection studies.

Logical Relationships

The following diagram illustrates the relationship between different analytical techniques and their roles in the detection of anabolic steroids like this compound.

cluster_analytical Analytical Approaches for Steroid Detection Screening Screening Tests (e.g., ELISA) Presumptive_Positive Presumptive Positive Screening->Presumptive_Positive High Throughput Confirmation Confirmatory Tests (e.g., GC-MS, LC-MS/MS) Confirmed_Positive Confirmed Positive Confirmation->Confirmed_Positive Unambiguous ID Initial_Sample Initial Sample Initial_Sample->Screening Presumptive_Positive->Confirmation High Specificity

Caption: Relationship between screening and confirmatory tests.

References

Application Notes and Protocols for Handling Methandriol Powder in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides guidance on safety protocols for handling Methandriol powder in a laboratory environment. It is not exhaustive and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the product being used, as well as institutional and local regulations. A comprehensive, lab-specific risk assessment should be conducted before commencing any work.

Introduction

This compound is a synthetic anabolic-androgenic steroid.[1][2] Like other hormonal compounds, it requires careful handling to prevent occupational exposure and ensure the safety of laboratory personnel.[3] Exposure to androgenic powders can occur through inhalation of dust, skin contact, or accidental ingestion, potentially leading to adverse health effects.[3][4] These protocols outline the necessary engineering controls, personal protective equipment (PPE), and handling procedures to minimize exposure risk.

Hazard Identification and Risk Assessment

This compound powder is considered a hazardous substance.[4] A thorough risk assessment must be performed before handling.

  • Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.[4][5]

  • Health Hazards:

    • Accidental ingestion may be harmful.[4]

    • Skin contact may lead to systemic effects following absorption, especially through open cuts or abraded skin.[4]

    • Prolonged exposure may pose a risk of impaired fertility and could cause defects in a developing embryo (teratogenesis).[4]

    • There is limited evidence of a carcinogenic effect.[4]

    • As an androgen, it can cause hormonal imbalances and related physiological changes.[3][4]

  • Physical Hazards:

    • The fine powder can form explosive mixtures with air. Therefore, sources of ignition should be avoided when generating dust.[4]

    • It is a combustible solid but propagates flame with difficulty.[4]

Quantitative Data Summary

Published quantitative toxicological data, such as Occupational Exposure Limits (OELs), for this compound are limited. The table below summarizes available physical and chemical data.

PropertyDataReference
Chemical Formula C₂₀H₃₂O₂[1]
Molecular Weight 304.5 g/mol [1]
Appearance White crystalline powder[4]
Solubility Insoluble in water.[6] Soluble in methanol, ethanol, diethyl ether, and chloroform.[6][6]
GHS Hazard Statements H351 (Suspected of causing cancer)[7]

Engineering Controls

Engineering controls are the primary method for minimizing exposure to hazardous powders.

  • Ventilation: All procedures involving this compound powder must be conducted in a designated area with adequate ventilation. A certified chemical fume hood, powder containment hood, or glove box is mandatory to prevent inhalation of airborne particles.[3][8]

  • Designated Work Area: Establish a designated and clearly labeled area for handling toxic powders.[9] The work surface should be lined with absorbent, leak-proof bench pads to contain any spills.[9]

  • Weighing: When weighing the powder, place the balance inside a chemical fume hood or a ventilated balance enclosure.[9] Alternatively, pre-tare a sealed container, add the powder inside the hood, seal the container, and then move it to the balance for weighing.[9] Use anti-static guns if the powder is prone to static cling.[9]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound powder.[4][8]

  • Hand Protection: Wear two pairs of nitrile gloves (double-gloving).[4][10] Gloves must be inspected before use and changed immediately if contaminated or every two hours.[9] Hands should be thoroughly washed after removing gloves.[4]

  • Eye Protection: Chemical safety goggles are required to protect against dust particles.[4][11]

  • Respiratory Protection: A dust respirator (e.g., N95 or higher) should be used in addition to engineering controls, especially during tasks that may generate significant dust.[4]

  • Protective Clothing: A dedicated lab coat, worn fully buttoned, is required.[10] Consider using disposable gowns, protective shoe covers, and a head covering for added protection.[4] Lab coats used for handling hormonal compounds should not be worn outside the designated work area.[10]

Experimental Protocols

Protocol for Weighing and Handling this compound Powder
  • Preparation: Don all required PPE (lab coat, double nitrile gloves, safety goggles, respirator). Ensure the chemical fume hood is functioning correctly.

  • Work Area Setup: Line the designated work surface inside the fume hood with a disposable bench pad.[9]

  • Weighing:

    • Place a balance inside the fume hood or use a ventilated balance enclosure.

    • Use a clean spatula to carefully transfer the desired amount of this compound powder to a tared container.

    • Avoid generating dust clouds.[4] If powder is spilled, follow the spill cleanup procedure immediately.

  • Container Sealing: Securely cap the container with the weighed powder before removing it from the fume hood.

  • Cleanup: Decontaminate the spatula and work surface. Dispose of the bench pad and any contaminated consumables as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands and forearms thoroughly.

Protocol for Preparing a Stock Solution
  • Preparation: Follow steps 1-3 from the weighing protocol (Section 6.1) to weigh the required amount of this compound powder into a suitable container (e.g., a glass vial).

  • Solvent Addition: While the container is still inside the fume hood, add the appropriate solvent (e.g., methanol, ethanol) using a pipette.[6]

  • Dissolution: Cap the container and mix gently (e.g., by vortexing) until the powder is fully dissolved.

  • Labeling: Clearly label the container with the chemical name, concentration, solvent, date, and appropriate hazard symbols.

  • Storage: Store the solution according to the storage requirements (Section 7.0).

  • Cleanup: Dispose of all contaminated materials, including pipette tips and gloves, in the designated hazardous waste container.

Storage and Waste Disposal

  • Storage: Store this compound powder in a well-sealed, clearly labeled container.[4] Keep it in a cool, dry, and well-ventilated area away from incompatible materials, particularly oxidizing agents.[4][12]

  • Waste Disposal: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal.[4] Do not discharge to the sewer.[8]

Spill and Emergency Procedures

Minor Spills (Small amount of powder contained within the fume hood)
  • Containment: Ensure the spill is contained on the bench pad.

  • Cleanup: Wear full PPE. Gently cover the spill with a damp paper towel or use a HEPA-filtered vacuum cleaner to avoid generating dust.[4] Do not dry sweep.

  • Disposal: Place all cleanup materials into a sealed bag and dispose of as hazardous waste.[4]

  • Decontamination: Clean the spill area thoroughly.

Major Spills (Outside of a containment hood)
  • Evacuation: Alert personnel in the immediate area and evacuate.[4]

  • Isolation: Close the doors to the laboratory to contain the spill. Prevent unauthorized entry.

  • Emergency Response: Contact the institutional Environmental Health and Safety (EHS) office or emergency responders.[4] Provide them with the location and nature of the hazard.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Workflow and Logic Diagram

The following diagram outlines the standard workflow for safely handling this compound powder in a laboratory setting.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling Phase cluster_emergency Emergency Protocol RiskAssessment Conduct Risk Assessment & Review SDS DonPPE Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) RiskAssessment->DonPPE PrepHood Prepare & Verify Chemical Fume Hood DonPPE->PrepHood WeighPowder Weigh Powder PrepHood->WeighPowder PrepSolution Prepare Solution WeighPowder->PrepSolution Spill Spill Occurs WeighPowder->Spill Potential Event Store Label & Store Chemical/Solution PrepSolution->Store PrepSolution->Spill Potential Event Decontaminate Decontaminate Workspace & Equipment Store->Decontaminate WasteDisposal Dispose of Contaminated Waste Decontaminate->WasteDisposal DoffPPE Doff PPE Correctly WasteDisposal->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands MinorSpill Minor Spill Protocol Spill->MinorSpill  Contained in Hood MajorSpill Major Spill Protocol Spill->MajorSpill  Outside  Containment

Caption: Workflow for the safe handling of this compound powder.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Methandriol Bioavailability in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center offers comprehensive guidance for improving the experimental bioavailability of Methandriol. This resource provides troubleshooting advice, frequently asked questions, and detailed protocols in a user-friendly question-and-answer format to address specific challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a key consideration in experimental design?

A1: this compound is a synthetic 17α-alkylated anabolic-androgenic steroid (AAS). The 17α-alkylation is a structural modification designed to decrease the rate of first-pass metabolism in the liver, which generally improves oral bioavailability compared to non-alkylated steroids. However, this compound's lipophilic (fat-soluble) nature can lead to poor dissolution in the aqueous environment of the gastrointestinal tract, resulting in variable and often incomplete absorption. For researchers, ensuring consistent and maximized bioavailability is critical for obtaining reproducible and accurate data in preclinical studies.

Q2: What are the primary obstacles to achieving high oral bioavailability for this compound?

A2: The main factors limiting the oral bioavailability of this compound are:

  • Low Aqueous Solubility: Being a lipophilic compound, this compound does not readily dissolve in gastrointestinal fluids. This slow dissolution is often the rate-limiting step for its absorption.

  • First-Pass Metabolism: Despite the protective 17α-alkylation, a portion of the absorbed this compound can still be metabolized by enzymes in the gut wall and liver before it reaches systemic circulation. This presystemic metabolism reduces the amount of active drug available.

  • P-glycoprotein (P-gp) Efflux: this compound may be recognized by efflux transporters like P-glycoprotein located in the intestinal lining. These transporters can actively pump the drug from inside the intestinal cells back into the gut lumen, thereby reducing its net absorption.

Q3: What advanced formulation strategies can be used to overcome these bioavailability challenges?

A3: Several modern formulation techniques can significantly enhance the bioavailability of lipophilic drugs like this compound:

  • Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine emulsion in the gut. This enhances drug solubilization and can promote absorption through the lymphatic system, which bypasses the liver and reduces first-pass metabolism.

  • Nanotechnology Approaches: Formulations such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) increase the surface area of the drug for faster dissolution and can improve its uptake by intestinal cells.

  • Prodrug Development: This involves chemically modifying the this compound molecule to create a more water-soluble or permeable version (a prodrug). Once absorbed, the body's enzymes convert the prodrug into the active this compound.

  • Amorphous Solid Dispersions: By dispersing this compound in a solid polymer matrix, its crystalline structure is disrupted, leading to a much faster dissolution rate upon contact with gastrointestinal fluids.

Q4: What is the recommended analytical method for accurately quantifying this compound in biological matrices?

A4: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying this compound and its metabolites in biological samples such as plasma or urine. This method offers exceptional sensitivity and specificity, making it ideal for pharmacokinetic studies that assess the bioavailability of different formulations.

Troubleshooting Guides

Problem 1: High variability in this compound plasma levels among animals in the same experimental group.

Question Potential Cause and Recommended Solution
Is your dosing formulation consistent? Inconsistent preparation of the dosing vehicle can lead to significant differences in drug solubilization and particle size. Solution: Implement and strictly follow a Standard Operating Procedure (SOP) for formulation preparation. For suspensions, use particle size analysis to ensure uniformity. For solutions, visually confirm that the drug is fully dissolved before each dose.
Are the animals' feeding schedules standardized? The presence or absence of food can dramatically alter the absorption of lipophilic drugs. Solution: Enforce a consistent fasting period (e.g., overnight) for all animals before dosing to ensure a uniform gastrointestinal state. If using lipid-based formulations, be aware of potential positive food effects and maintain a consistent fed or fasted state based on the study's objectives.
Could genetic differences in metabolism be a factor? Natural variations in the expression of metabolic enzymes (like Cytochrome P450s) can lead to different rates of drug clearance among individual animals. Solution: While difficult to control, this inherent biological variability can be minimized by using genetically homogenous inbred strains of animals. Acknowledge this as a potential source of variation in your data analysis.

Problem 2: Consistently low plasma concentrations of this compound, indicating poor bioavailability.

Question Potential Cause and Recommended Solution
Is the formulation appropriate for a highly lipophilic drug? A simple aqueous suspension is often inadequate for overcoming the poor solubility of this compound. Solution: Employ an advanced formulation strategy. A Self-Emulsifying Drug Delivery System (SEDDS) is an excellent starting point to significantly improve drug solubilization in the gut. Refer to the Experimental Protocols section for a model formulation.
Is first-pass metabolism more extensive than anticipated? While 17α-alkylation provides protection, it does not completely eliminate first-pass metabolism. Solution: Design formulations that encourage lymphatic absorption to bypass the liver. SEDDS formulations incorporating long-chain triglycerides are known to facilitate this pathway.
Is intestinal efflux limiting absorption? P-glycoprotein (P-gp) and other efflux transporters can actively prevent the drug from entering the bloodstream. Solution: Formulate with excipients that are known to inhibit P-gp. Many surfactants used in SEDDS (e.g., Cremophor EL, Tween 80) have P-gp inhibitory effects, which can provide a dual benefit of enhancing solubility and blocking efflux.

Experimental Protocols

Protocol 1: Formulation and Characterization of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

1. Objective: To develop and characterize a liquid SEDDS formulation to enhance the oral delivery of this compound.

2. Materials:

  • This compound (API)

  • Oil Phase: Capryol 90 (or other suitable medium-chain glycerides)

  • Surfactant: Cremophor EL (or other high HLB surfactant)

  • Co-surfactant: Transcutol HP (or other suitable co-surfactant)

3. Methodology:

  • Excipient Solubility Screening: Determine the saturation solubility of this compound in a panel of oils, surfactants, and co-surfactants to identify the excipients with the highest solubilizing capacity.
  • Ternary Phase Diagram Construction: To identify the optimal ratios for self-emulsification, prepare a series of blank formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of emulsions to map the self-emulsifying region.
  • SEDDS Formulation: Based on the phase diagram, prepare the final SEDDS pre-concentrate by mixing the chosen oil, surfactant, and co-surfactant (e.g., in a 30:50:20 w/w/w ratio). Dissolve the this compound in this mixture to the desired concentration with gentle heating and vortexing until a clear, homogenous solution is formed.
  • Physicochemical Characterization:
  • Droplet Size Analysis: Dilute the SEDDS pre-concentrate (e.g., 1:100) in simulated intestinal fluid and measure the resulting emulsion droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
  • Self-Emulsification Efficiency: Add a small volume of the SEDDS pre-concentrate to a larger volume of water in a beaker with gentle agitation. Record the time it takes to form a homogenous emulsion and assess its appearance (clarity).
  • In Vitro Dissolution Testing: Perform drug release studies using a USP Type II (paddle) dissolution apparatus with simulated gastric and intestinal fluids to confirm rapid and complete drug release from the formulation.

Protocol 2: Comparative In Vivo Bioavailability Study in a Rat Model

1. Objective: To evaluate the oral bioavailability of the this compound-SEDDS formulation relative to a standard aqueous suspension.

2. Animals: Male Sprague-Dawley rats (weight range 250-300g), acclimatized for at least one week.

3. Experimental Design:

  • Study Groups (n=6 per group):
  • Group 1 (IV): this compound administered intravenously (1 mg/kg) to determine absolute bioavailability.
  • Group 2 (Suspension): this compound administered orally via gavage as a 1% carboxymethyl cellulose suspension (10 mg/kg).
  • Group 3 (SEDDS): this compound-SEDDS administered orally via gavage (10 mg/kg).
  • Procedure:
  • Fast animals overnight prior to dosing.
  • Administer the formulations as specified.
  • Collect serial blood samples (approx. 200 µL) from the tail or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
  • Sample Processing: Collect blood into heparinized tubes, centrifuge to separate plasma, and store the plasma samples at -80°C until bioanalysis.

4. Bioanalytical Protocol: LC-MS/MS for this compound Quantification

  • Sample Preparation: Extract this compound and an appropriate internal standard (e.g., a deuterated analog) from the plasma samples using either liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE).
  • Chromatography: Perform chromatographic separation on a C18 reverse-phase HPLC column using a gradient elution with a mobile phase consisting of methanol and water with 0.1% formic acid.
  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for both this compound and the internal standard to ensure specificity and accurate quantification.
  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using non-compartmental analysis. Use the AUC values to calculate the relative bioavailability of the SEDDS formulation compared to the suspension.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Formulation Excipients

Excipient TypeExcipient NameIllustrative Solubility (mg/mL)
OilCapryol 9028.5 ± 2.4
Labrafil M 1944 CS21.2 ± 1.8
SurfactantCremophor EL52.1 ± 4.5
Tween 8038.6 ± 3.1
Co-surfactantTranscutol HP95.3 ± 7.8
PEG 40072.9 ± 5.9

Table 2: Illustrative Physicochemical Properties of an Optimized this compound-SEDDS Formulation

ParameterIllustrative Value
Droplet Size (nm)52.8 ± 3.9
Polydispersity Index (PDI)0.16 ± 0.03
Zeta Potential (mV)-12.4 ± 2.1
Self-Emulsification Time (seconds)28 ± 6
Drug Loading Efficiency (%)99.5 ± 0.4

Table 3: Illustrative Pharmacokinetic Data for this compound Formulations in a Rat Model

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension135 ± 424.5 ± 1.21150 ± 310100 (Reference)
SEDDS Formulation510 ± 1151.5 ± 0.54255 ± 750370

Visualizations

Experimental_Workflow cluster_Formulation Formulation Development cluster_InVivo In Vivo Bioavailability Study Solubility Solubility Studies PhaseDiagram Ternary Phase Diagrams Solubility->PhaseDiagram SEDDS_Prep SEDDS Preparation PhaseDiagram->SEDDS_Prep Characterization Characterization (Droplet Size, Zeta Potential) SEDDS_Prep->Characterization AnimalDosing Animal Dosing (IV, Oral Suspension, Oral SEDDS) Characterization->AnimalDosing Optimized Formulation BloodSampling Blood Sampling AnimalDosing->BloodSampling PlasmaAnalysis Plasma Analysis (LC-MS/MS) BloodSampling->PlasmaAnalysis PK_Analysis Pharmacokinetic Analysis PlasmaAnalysis->PK_Analysis

Caption: Workflow for developing and evaluating a this compound SEDDS formulation.

Anabolic_Steroid_Signaling This compound This compound AR Androgen Receptor (AR) (in cytoplasm) This compound->AR Binds to Complex This compound-AR Complex AR->Complex HSP Heat Shock Proteins HSP->AR Dissociates from Dimerization Dimerization Complex->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ARE Androgen Response Element (ARE) (on DNA) Translocation->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Proteins New Proteins Translation->Proteins AnabolicEffects Anabolic Effects (e.g., muscle growth) Proteins->AnabolicEffects

Caption: Conceptual signaling pathway for the anabolic action of this compound.

assessing Methandriol stability in different solvent solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Methandriol in various solvent solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a crystalline solid with reported solubility in several organic solvents. For laboratory purposes, the following solvents are commonly used:

  • Acetonitrile (1 mg/mL)[1]

  • Ethanol (1 mg/mL)[1]

  • Methanol (1 mg/mL)[1]

  • Propylene glycol

  • Aqueous suspensions have also been used in past pharmaceutical formulations.[2]

The choice of solvent will depend on the specific experimental requirements, such as the desired concentration and compatibility with analytical instrumentation.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: Like many steroid compounds, the stability of this compound in solution can be influenced by several environmental and chemical factors:

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3]

  • pH: The pH of aqueous or partially aqueous solutions can significantly impact stability, with many steroids being most stable in a neutral pH range.

  • Light: Exposure to UV or fluorescent light can induce photolytic degradation.[4][5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Moisture: For solid-state stability and in non-aqueous solutions, the presence of water can facilitate hydrolysis of related ester compounds or influence degradation pathways.

Q3: How should this compound solutions be stored to ensure stability?

A3: To maximize the stability of this compound solutions, it is recommended to:

  • Store solutions at controlled room temperature or refrigerated (2-8 °C), protected from light. For long-term storage, freezing (-20°C) is often recommended for steroid solutions.[6]

  • Use amber-colored vials or wrap containers in aluminum foil to protect from light.

  • Consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Ensure containers are tightly sealed to prevent solvent evaporation and moisture ingress.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, potential degradation products for similar steroids can include isomers, oxidation products, and products of rearrangement. For instance, the structurally related methyltestosterone can undergo various metabolic transformations that may be indicative of potential chemical degradation pathways.[2] Forced degradation studies are necessary to identify and characterize the specific degradation products under various stress conditions.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC/GC)
Possible Cause Troubleshooting Steps
Degradation of this compound 1. Review the age and storage conditions of the solution. 2. Prepare a fresh solution from solid this compound and re-analyze. 3. If the new solution shows the same peaks, consider them potential impurities from the starting material. 4. If the new solution is clean, the original solution has likely degraded.
Solvent Impurities 1. Run a blank injection of the solvent to check for contaminants. 2. Use high-purity, HPLC or GC-grade solvents.
Contamination from Sample Preparation 1. Ensure all glassware and equipment are scrupulously clean. 2. Filter samples through a compatible syringe filter before injection.
Carryover from Previous Injections 1. Implement a robust needle wash protocol on the autosampler. 2. Inject a blank solvent after a high-concentration sample to check for carryover.
Issue 2: Loss of this compound Concentration Over Time
Possible Cause Troubleshooting Steps
Chemical Degradation 1. Assess the storage conditions (temperature, light exposure). 2. Consider performing a forced degradation study to understand the rate and nature of degradation under your specific conditions. 3. Add antioxidants or use a different solvent system if oxidation is suspected.
Adsorption to Container Surface 1. Use silanized glass vials or polypropylene containers to minimize adsorption. 2. Ensure the solvent system is appropriate to maintain solubility.
Solvent Evaporation 1. Use tightly sealed vials with septa. 2. Store solutions at lower temperatures to reduce solvent vapor pressure.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

Solvent Reported Solubility Notes
Acetonitrile1 mg/mL[1]Suitable for reversed-phase HPLC.
Ethanol1 mg/mL[1]A common solvent for many organic compounds.
Methanol1 mg/mL[1]Can be used in both normal and reversed-phase HPLC.
Propylene GlycolMiscible[7]Often used in pharmaceutical formulations.
WaterAqueous suspensions have been formulated[2]Low intrinsic solubility expected.

Table 2: Typical Conditions for a Forced Degradation Study of this compound

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursAcid-catalyzed rearrangement or hydrolysis
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursBase-catalyzed rearrangement or hydrolysis
Oxidation 3% H₂O₂ at room temperature for 24 hoursFormation of oxidized species
Thermal Degradation 80°C for 48 hours (solid and in solution)Thermally induced degradation
Photolytic Degradation Exposure to UV light (e.g., 254 nm) for 24 hoursPhotochemically induced degradation

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reversed-phase HPLC method suitable for assessing the stability of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is often effective for steroid analysis.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 50% to 90% B

    • 10-15 min: Hold at 90% B

    • 15-16 min: 90% to 50% B

    • 16-20 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (as many steroids lack a strong chromophore, low UV is often used).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve this compound in the mobile phase at the initial conditions or in acetonitrile to a known concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis of this compound and Potential Degradants

GC-MS is a powerful technique for identifying and quantifying volatile compounds and their degradation products.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp: 10°C/min to 300°C

    • Hold at 300°C for 5 min

  • Injector Temperature: 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 50-500

  • Sample Preparation and Derivatization: For GC analysis of steroids, derivatization is often necessary to improve volatility and chromatographic performance. A common method is silylation:

    • Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., MSTFA with 1% TMCS).

    • Heat at 60°C for 30 minutes.

    • Inject 1 µL of the derivatized sample.

Visualizations

Methandriol_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation prep Prepare this compound solution in chosen solvent stress Apply Stress Conditions (Heat, pH, Light, Oxidant) prep->stress Forced Degradation hplc Stability-Indicating HPLC Analysis prep->hplc stress->hplc gcms GC-MS Analysis for Identification stress->gcms quant Quantify this compound and Degradants hplc->quant pathway Identify Degradation Pathways gcms->pathway report Generate Stability Report quant->report pathway->report

This compound Stability Assessment Workflow

Troubleshooting_HPLC start Unexpected Peaks in HPLC q1 Is the peak present in a freshly prepared sample? start->q1 a1_yes Potential impurity in starting material. Characterize the peak. q1->a1_yes Yes q2 Is the peak present in a solvent blank? q1->q2 No a1_no Indicates sample degradation. a2_no Review sample preparation and injection carryover. q2->a1_no No a2_yes Solvent contamination. Use fresh, high-purity solvent. q2->a2_yes Yes

References

minimizing estrogenic side effects of Methandriol in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methandriol Animal Studies

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and minimizing the estrogenic side effects of this compound (also known as methylandrostenediol) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (17α-methyl-5-androstenediol) is a synthetic anabolic-androgenic steroid (AAS) derived from the endogenous prohormone 5-androstenediol.[1] Its primary anabolic and androgenic effects are mediated through its interaction with the androgen receptor (AR).[2] It is a 17-alpha alkylated compound, which enhances its oral bioavailability.[1][3]

Q2: What causes the estrogenic side effects observed with this compound administration in animal models?

The estrogenic activity of this compound is believed to occur through two primary pathways:

  • Direct Estrogen Receptor (ER) Activation: this compound's parent hormone, 5-androstenediol, is known to have potent estrogenic properties and can directly activate the estrogen receptor.[3] It is hypothesized that this compound retains this ability to directly bind to and activate estrogen receptors, leading to estrogenic effects without conversion.[3]

  • Aromatization: Like other anabolic steroids with a similar A-ring structure to testosterone, this compound may be a substrate for the aromatase enzyme.[4] This enzyme can convert this compound into a methylated estrogenic metabolite, which then activates estrogen receptors.

These mechanisms can lead to side effects such as gynecomastia in males, uterine hypertrophy in females, and suppression of the hypothalamic-pituitary-gonadal (HPG) axis.

Q3: What are the primary pharmacological agents used to counteract this compound's estrogenic side effects?

There are two main classes of compounds used to mitigate estrogenic side effects:

  • Aromatase Inhibitors (AIs): These drugs, such as Letrozole and Anastrozole, block the aromatase enzyme, thereby preventing the conversion of androgens into estrogens.[5] This strategy targets the aromatization pathway of this compound's estrogenicity.

  • Selective Estrogen Receptor Modulators (SERMs): These compounds, including Tamoxifen and Raloxifene, bind to estrogen receptors and act as antagonists in specific tissues like the breast and hypothalamus. This competitive inhibition blocks both this compound and its estrogenic metabolites from activating the receptor.[6][7]

For a compound like this compound with potential direct ER activity, a SERM is essential. Some research suggests a combination of an AI and a SERM may be most effective.[3]

Q4: How can estrogenic activity be quantitatively assessed in an animal study?

The uterotropic assay is a standard and reliable in vivo method for quantifying estrogenic activity.[8][9] This assay is typically performed in ovariectomized (OVX) female rats or mice to remove the influence of endogenous estrogens. An increase in uterine wet weight following administration of a test compound is a primary indicator of estrogenic action.[8][9][10] Other sensitive endpoints include changes in vaginal cytology (cornification) and histomorphometry of the uterus.[8][9]

Troubleshooting Guide

Problem: Unexpectedly high estrogenic activity is observed (e.g., significant uterine hypertrophy, gynecomastia).

This troubleshooting workflow can help identify and resolve the issue.

G start High Estrogenic Activity Detected check_dose 1. Verify Compound Dosage & Administration Protocol start->check_dose check_purity 2. Assess this compound Purity (e.g., via HPLC) check_dose->check_purity Dosage Correct assess_model 3. Review Animal Model (Strain, age, OVX status) check_purity->assess_model Purity Confirmed implement_ai 4a. Implement Aromatase Inhibitor (AI) (e.g., Letrozole) assess_model->implement_ai Model Appropriate implement_serm 4b. Implement SERM (e.g., Tamoxifen) assess_model->implement_serm implement_combo 4c. Implement Combination Therapy (AI + SERM) assess_model->implement_combo re_evaluate 5. Re-evaluate Estrogenic Endpoints (e.g., Uterine Weight) implement_ai->re_evaluate implement_serm->re_evaluate implement_combo->re_evaluate end Issue Resolved re_evaluate->end

Caption: Troubleshooting workflow for addressing high estrogenic activity.

Data Presentation: Effects of Anti-Estrogen Co-Administration

The following tables summarize representative quantitative data from animal studies where anti-estrogen compounds were administered. While not specific to this compound, these results illustrate the expected effects of such interventions.

Table 1: Effects of Letrozole (Aromatase Inhibitor) on Reproductive Endpoints in Female Juvenile Rats

Dose Group (Letrozole, mg/kg/day)Vaginal OpeningEstrous Cycle RegularityMating Index (%)Mean Uterine Weight
0 (Vehicle Control)Normal100% Regular100%Normal Baseline
0.05Delayed (3-4 days)Irregular (30%)0%Decreased
0.3Delayed (3-4 days)Irregular11%Decreased
2.0Delayed (3-4 days)Irregular (100%)0%Decreased
Data synthesized from a study on Sprague-Dawley rats treated from postnatal day 4 to 70.[11]

Table 2: Effects of Letrozole (Aromatase Inhibitor) on Semen Parameters in Adult Male Dogs

ParameterDay 0 (Baseline)Day 28 (Letrozole Treatment)
Serum Testosterone (ng/mL)11.61 ± 18.54Increased (4.3-fold)
Live Sperm (%)BaselineSignificantly Increased (p < 0.01)
Sperm ConcentrationBaselineSignificantly Increased (p < 0.02)
Data from a study where adult male dogs received 72 µg/kg of Letrozole daily for four weeks.[12][13]

Experimental Protocols

Protocol 1: Uterotropic Assay for Assessing Estrogenic Activity and Mitigation

This protocol is designed to quantify the estrogenic effects of this compound and the efficacy of an AI or SERM in a rodent model.

1. Animal Model:

  • Species: Immature (e.g., 20-22 days old) or adult ovariectomized (OVX) Sprague-Dawley female rats.

  • Acclimatization: Allow animals to acclimate for at least 7 days post-ovariectomy to ensure clearance of endogenous hormones.

2. Experimental Groups (n=8-10 per group):

  • Group 1 (Vehicle Control): Administer vehicle (e.g., corn oil, 0.5% methylcellulose).

  • Group 2 (Positive Control): Administer 17α-Ethinylestradiol (e.g., 0.3-3 µg/kg/day).

  • Group 3 (Test Compound): Administer this compound at the desired dose.

  • Group 4 (Mitigation - AI): Co-administer this compound and an AI (e.g., Letrozole, 0.3 mg/kg/day).[11]

  • Group 5 (Mitigation - SERM): Co-administer this compound and a SERM (e.g., Tamoxifen, 10 mg/kg/day).

3. Dosing and Administration:

  • Route: Oral gavage or subcutaneous injection.

  • Duration: Administer compounds daily for 3 to 7 consecutive days.

4. Endpoint Collection:

  • On the day after the final dose, record the final body weight of each animal.

  • Euthanize animals via an approved method (e.g., CO2 asphyxiation).

  • Carefully dissect the uterus, trimming away fat and connective tissue. Blot gently to remove luminal fluid.

  • Record the wet uterine weight immediately.

5. Data Analysis:

  • Calculate the relative uterine weight (uterine weight / body weight).

  • Perform statistical analysis (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) to compare treatment groups to the vehicle control. A significant reduction in uterine weight in Groups 4 or 5 compared to Group 3 indicates successful mitigation.

Protocol 2: Assessment of Anti-Estrogenic Effects in Male Rats

This protocol is designed to evaluate the efficacy of AIs or SERMs in preventing common estrogenic side effects in male models, such as HPG axis suppression and gynecomastia.

1. Animal Model:

  • Species: Adult male Sprague-Dawley or Wistar rats (e.g., 8-10 weeks old).

2. Experimental Groups (n=8-10 per group):

  • Group 1 (Vehicle Control): Administer vehicle.

  • Group 2 (Test Compound): Administer this compound at the desired dose.

  • Group 3 (Mitigation - AI): Co-administer this compound and an AI (e.g., Letrozole, 2.5 mg/kg/day).[5]

  • Group 4 (Mitigation - SERM): Co-administer this compound and a SERM (e.g., Tamoxifen).

3. Dosing and Administration:

  • Route: Oral gavage or intramuscular/subcutaneous injection.

  • Duration: 4 to 8 weeks to allow for observation of chronic effects.

4. Endpoint Collection:

  • Hormone Levels: Collect blood samples at baseline and termination. Analyze serum for testosterone, luteinizing hormone (LH), and estradiol levels using ELISA or LC-MS/MS.

  • Testicular/Prostate Weight: At necropsy, dissect and weigh testes and ventral prostate.

  • Spermatogenesis: Perform histological analysis of testicular tissue to assess sperm production and morphology.[5]

  • Gynecomastia Marker: In relevant models, perform histological analysis of mammary tissue to assess for ductal proliferation.

5. Data Analysis:

  • Compare hormone levels and organ weights between groups using appropriate statistical tests. Successful mitigation would be indicated by testosterone and LH levels in Groups 3 or 4 being significantly closer to control levels than in Group 2.

Signaling Pathways and Workflows

G cluster_0 Mechanism of Estrogenic Action cluster_1 Points of Mitigation meth This compound arom Aromatase Enzyme meth->arom Pathway 1: Aromatization er Estrogen Receptor (ER) meth->er Pathway 2: Direct Binding metabolite Methylated Estrogen Metabolite arom->metabolite metabolite->er response Estrogenic Response (Gene Transcription) er->response ai Aromatase Inhibitors (e.g., Letrozole) ai->arom BLOCKS serm SERMs (e.g., Tamoxifen) serm->er BLOCKS G cluster_groups Dosing Regimen (Daily for 3-7 Days) start Start: Ovariectomized Female Rats acclimate Acclimatize Animals (≥7 days post-OVX) start->acclimate groups Randomize into Treatment Groups acclimate->groups g1 Group 1: Vehicle groups->g1 g2 Group 2: This compound groups->g2 g3 Group 3: This compound + AI groups->g3 g4 Group 4: This compound + SERM groups->g4 necropsy Necropsy (24h after last dose) g1->necropsy g2->necropsy g3->necropsy g4->necropsy dissect Dissect and Weigh Uterus necropsy->dissect analyze Statistical Analysis (Compare uterine weights) dissect->analyze end Conclusion: Efficacy of Mitigation analyze->end

References

Technical Support Center: Mitigation of Methandriol Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate Methandriol-induced hepatotoxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hepatotoxicity a concern?

This compound (also known as methylandrostenediol) is a synthetic anabolic-androgenic steroid (AAS). Like other 17α-alkylated AAS, it has been associated with potential liver toxicity (hepatotoxicity)[1]. The 17α-alkylation, a structural modification that increases the oral bioavailability of the steroid, is also primarily responsible for its adverse effects on the liver[2]. These effects can range from elevated liver enzymes to more severe conditions like cholestasis (disrupted bile flow), peliosis hepatis (blood-filled cysts in the liver), and hepatic tumors with long-term use[3][4]. Therefore, understanding and mitigating its hepatotoxicity is crucial for any research involving this compound.

Q2: What are the primary mechanisms of this compound-induced liver injury?

While direct molecular studies on this compound are limited, the hepatotoxicity of 17α-alkylated AAS, in general, is understood to occur through several mechanisms[2]:

  • Oxidative Stress: AAS can impair mitochondrial function, leading to an overproduction of reactive oxygen species (ROS). This overwhelms the antioxidant defense systems of the liver cells, causing lipid peroxidation, damage to cellular membranes, and ultimately, cell death[2][3].

  • Cholestasis: These steroids can inhibit the function of key bile transporters in the liver, such as the Bile Salt Export Pump (BSEP). This leads to the accumulation of toxic bile acids within hepatocytes, causing cellular damage and inflammation[5][6][7].

  • Hepatocellular Necrosis and Apoptosis: The combination of oxidative stress and cholestasis can trigger programmed cell death (apoptosis) and uncontrolled cell death (necrosis) in liver cells[8].

  • Inflammation: Damaged liver cells can release pro-inflammatory signals, attracting immune cells that can contribute to further tissue injury[3].

Q3: What are the common biochemical markers and histopathological signs of this compound-induced liver injury in animal models?

Researchers should monitor the following to assess liver damage:

  • Biochemical Markers:

    • Serum Liver Enzymes: Significant increases in alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and gamma-glutamyl transferase (GGT) are indicative of hepatocellular damage and cholestasis[1][9].

    • Bilirubin: Elevated total and direct bilirubin levels suggest impaired bile flow (cholestasis)[1].

    • Glutathione (GSH): Depletion of hepatic GSH levels is a key indicator of oxidative stress[10].

  • Histopathological Findings:

    • Microscopic examination of liver tissue may reveal:

      • Hepatocellular necrosis (cell death) and apoptosis (programmed cell death)[1].

      • Inflammatory cell infiltration[3].

      • Bile duct proliferation and bile plugs (indicative of cholestasis)[4].

      • Steatosis (fatty changes)[3].

      • Sinusoidal dilation[3].

Q4: What are the promising strategies to mitigate this compound hepatotoxicity in animal models?

Based on the mechanisms of injury, several strategies can be explored:

  • Antioxidant Therapy:

    • Silymarin: A flavonoid complex from milk thistle, it acts as a potent antioxidant, scavenges free radicals, and enhances the liver's own antioxidant capacity by increasing glutathione levels[11][12].

    • N-acetylcysteine (NAC): A precursor to glutathione, NAC directly replenishes hepatic GSH stores, thereby bolstering the liver's defense against oxidative stress[13][14].

  • Support of Hepatocyte Metabolism and Bile Flow:

    • S-adenosylmethionine (SAMe): This molecule is a precursor to glutathione and is involved in crucial methylation reactions in the liver. Supplementation can help maintain cellular function and protect against oxidative injury[10][15].

    • Ursodeoxycholic acid (UDCA): A hydrophilic bile acid that can displace more toxic, hydrophobic bile acids. It also stimulates bile flow and has cytoprotective and anti-apoptotic effects[16][17].

Q5: How does the Nrf2 signaling pathway relate to mitigating AAS-induced hepatotoxicity?

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes[18][19]. Activation of the Nrf2 pathway can enhance the liver's ability to combat oxidative stress, a primary driver of AAS-induced hepatotoxicity[20][21]. Some hepatoprotective agents, including silymarin, are thought to exert part of their beneficial effects by activating the Nrf2 pathway[20].

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
High mortality rate in the this compound-treated group. Dose of this compound is too high, leading to acute liver failure.- Perform a dose-response study to determine the optimal dose that induces measurable hepatotoxicity with minimal mortality.- Ensure proper hydration and nutrition for the animals.
Inconsistent or no significant elevation in liver enzymes. - Dose of this compound is too low.- Duration of treatment is too short.- High inter-animal variability.- Increase the dose of this compound or the duration of the experimental period.- Increase the number of animals per group to improve statistical power.- Ensure consistent administration of the compound.
Hepatoprotective agent shows no effect. - Dose of the protective agent is suboptimal.- Timing of administration is not appropriate.- The chosen agent does not target the primary mechanism of injury for this compound.- Conduct a dose-response study for the hepatoprotective agent.- Administer the protective agent prior to or concurrently with this compound.- Consider a combination of agents with different mechanisms of action (e.g., an antioxidant and an anti-cholestatic agent).
Contradictory results between biochemical markers and histopathology. - Timing of sample collection may be critical. Biochemical markers might peak at different times than the manifestation of histological changes.- The specific type of liver injury (e.g., "bland" cholestasis) may present with significant bilirubin elevation but only mild increases in transaminases[4].- Conduct a time-course study to establish the kinetics of biochemical and histological changes.- Correlate all findings to get a comprehensive picture of the liver injury.

Quantitative Data Summary

The following tables summarize typical dosage information from animal studies on AAS-induced hepatotoxicity and the use of mitigating agents. Note that these are examples and optimal doses for this compound should be determined experimentally.

Table 1: Dosages for Induction of Hepatotoxicity with Anabolic-Androgenic Steroids in Rodents

CompoundAnimal ModelDosageDurationObserved EffectsReference
MethandienoneWistar Rats2 mg/kg/day, p.o.8 weeksNuclear damage in hepatocytes[11]
StanozololMale RatsAcute & Chronic RegimensUp to 96h (acute)Altered xenobiotic metabolism, inflammatory lesions[7]
Nandrolone DecanoateRatsDose-dependentSubchronicIncreased AST, ALT, ALP[3]
Diethylnitrosamine (for chronic injury model)SD Rats70 mg/kg, i.p.Once a week for 10 weeksHepatitis, cirrhosis, tumor formation[22]

Table 2: Dosages of Hepatoprotective Agents Used in Rodent Models of Liver Injury

AgentAnimal ModelDosageAdministration RouteTherapeutic EffectReference
SilymarinWistar Rats20 mg/kg/dayp.o.Reduced nuclear damage, increased glycogen[11]
SilymarinRats200 mg/kgp.o.Restored hepatocyte function after APAP[23]
SilymarinMice250 mg/kg/dayp.o.Normalized oxidative stress markers after ethanol[12]
N-acetylcysteine (NAC)Mice150 mg/kgi.p.Reduced hepatocyte necrosis after APAP[24]
N-acetylcysteine (NAC)Humans (clinical data)140 mg/kg loading dose, then 70 mg/kg q4hp.o.Prevention of APAP-induced hepatotoxicity[13][25]
S-adenosylmethionine (SAMe)Mice-Exogenous administrationRestored hepatic SAM levels, reduced oxidative stress[26]
Ursodeoxycholic acid (UDCA)Humans (clinical data)13-15 mg/kg/dayp.o.Improved serum liver chemistries in PBC[16]

Experimental Protocols

Protocol 1: Induction of this compound Hepatotoxicity and Mitigation with Silymarin in Rats

This protocol is adapted from studies on the chemically similar compound, methandienone[11].

  • Animal Model: Male Wistar rats (200-250 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).

  • Grouping (n=8-10 per group):

    • Group 1 (Control): Receive the vehicle (e.g., corn oil) orally.

    • Group 2 (this compound): Receive this compound (e.g., 5-10 mg/kg/day, p.o., dissolved in corn oil). The exact dose should be determined in a pilot study.

    • Group 3 (this compound + Silymarin): Receive Silymarin (e.g., 50 mg/kg/day, p.o.) 1 hour before this compound administration.

    • Group 4 (Silymarin): Receive Silymarin only.

  • Duration: Administer treatments daily for 4-8 weeks.

  • Monitoring: Monitor body weight and general health status weekly.

  • Sample Collection: At the end of the study, anesthetize the animals and collect blood via cardiac puncture for biochemical analysis (ALT, AST, ALP, Bilirubin). Euthanize the animals and excise the liver for histopathological examination and measurement of oxidative stress markers (GSH, MDA).

Protocol 2: Evaluation of N-acetylcysteine (NAC) in an Acute this compound-Induced Liver Injury Model in Mice

This protocol is designed for an acute injury model.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: As described in Protocol 1.

  • Grouping (n=8-10 per group):

    • Group 1 (Control): Receive vehicle (saline) intraperitoneally (i.p.).

    • Group 2 (this compound): Receive a single high dose of this compound (e.g., 50-100 mg/kg, i.p.). The dose should be determined in a pilot study to induce significant but sublethal injury.

    • Group 3 (this compound + NAC): Receive NAC (e.g., 150 mg/kg, i.p.) 1-2 hours after this compound administration.

  • Sample Collection: Euthanize animals 24 hours after this compound administration. Collect blood and liver tissue for analysis as described in Protocol 1.

Signaling Pathways and Experimental Workflows

Methandriol_Hepatotoxicity_Pathway cluster_Initiation Initiation cluster_Mechanisms Hepatocellular Injury Mechanisms cluster_Outcome Cellular Outcome This compound This compound (17α-alkylated AAS) Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction BSEP_Inhibition BSEP Inhibition This compound->BSEP_Inhibition ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Oxidative_Stress Oxidative Stress (GSH Depletion) ROS_Production->Oxidative_Stress Hepatocyte_Injury Hepatocyte Injury (Necrosis, Apoptosis) Oxidative_Stress->Hepatocyte_Injury Bile_Acid_Accumulation Bile Acid Accumulation BSEP_Inhibition->Bile_Acid_Accumulation Cholestasis Cholestasis Bile_Acid_Accumulation->Cholestasis Cholestasis->Hepatocyte_Injury Mitigation_Strategies_Pathway cluster_Stress Hepatotoxic Stressors cluster_Interventions Therapeutic Interventions cluster_Response Cellular Response cluster_Outcome Outcome Oxidative_Stress Oxidative Stress Mitigation Mitigation of Hepatotoxicity Cholestasis Cholestasis Silymarin Silymarin / NAC (Antioxidants) Silymarin->Oxidative_Stress Inhibits GSH_Replenishment GSH Replenishment Silymarin->GSH_Replenishment ROS_Scavenging ROS Scavenging (Nrf2 Activation) Silymarin->ROS_Scavenging SAMe SAMe (GSH Precursor) SAMe->Oxidative_Stress Inhibits SAMe->GSH_Replenishment UDCA UDCA (Anti-cholestatic) UDCA->Cholestasis Reduces Bile_Flow Improved Bile Flow UDCA->Bile_Flow Cytoprotection Cytoprotection UDCA->Cytoprotection GSH_Replenishment->Mitigation ROS_Scavenging->Mitigation Bile_Flow->Mitigation Cytoprotection->Mitigation Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Analysis Analysis Animal_Model Select Animal Model (e.g., Wistar Rat) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Grouping Randomize into Groups (Control, this compound, Treatment) Acclimatization->Grouping Dosing Daily Dosing (4-8 weeks) Grouping->Dosing Sample_Collection Blood & Liver Collection Dosing->Sample_Collection Biochemistry Biochemical Analysis (ALT, AST, Bilirubin, GSH) Sample_Collection->Biochemistry Histopathology Histopathology (H&E Staining) Sample_Collection->Histopathology Data_Analysis Statistical Analysis Biochemistry->Data_Analysis Histopathology->Data_Analysis

References

optimizing Methandriol injection schedules for consistent blood levels

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methandriol Injection Protocols

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for designing and optimizing this compound injection schedules to achieve consistent blood concentrations in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in maintaining stable blood levels of injectable this compound?

The primary challenge lies in the pharmacokinetic properties of the specific this compound ester being used. This compound is available in different forms, such as an un-esterified aqueous suspension or as an ester like this compound Dipropionate.[1][2] The esterified forms act as a prodrug, where the rate of hydrolysis of the ester bond to release the active this compound significantly influences the absorption rate and elimination half-life.[3] Achieving stable, or "steady-state," concentrations requires a dosing frequency that is carefully matched to the drug's half-life.[4][5]

Q2: Which pharmacokinetic parameters are critical for designing an injection schedule?

To establish a rational dosing schedule, the following parameters must be determined for your specific experimental model and this compound formulation:

  • Elimination Half-Life (t½): The time it takes for the drug concentration in the blood to decrease by half. This is the most critical parameter for determining dosing frequency.[4]

  • Time to Peak Concentration (Tmax): The time after administration at which the highest concentration of the drug (Cmax) is reached.

  • Peak Plasma Concentration (Cmax): The maximum concentration of the drug in the blood after administration.

  • Area Under the Curve (AUC): Represents the total drug exposure over time.

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.[4]

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[4]

Q3: My preliminary experiments show highly variable blood concentrations. What are the common causes?

Inconsistent blood levels can stem from several factors. Refer to the troubleshooting workflow below. Key areas to investigate include:

  • Injection Technique: Inconsistent injection depth (intramuscular vs. subcutaneous), leakage from the injection site, or improper vehicle suspension can alter absorption rates.

  • Formulation Issues: The drug may not be uniformly suspended in its vehicle. Ensure thorough mixing before each administration. The stability of the formulation under your storage conditions should also be verified.

  • Biological Variability: Significant inter-subject variability in metabolism and clearance is common in animal models.

  • Sample Handling and Analysis: Errors during blood collection, processing (e.g., hemolysis), storage, or the analytical procedure itself can lead to inaccurate measurements.[6] Review your sample preparation and analytical methods for consistency.[7]

  • Inaccurate Dosing Times: Deviations from the scheduled dosing times can significantly shift the pharmacokinetic curve, especially for drugs with shorter half-lives.[6]

Q4: How do I determine if steady-state concentration has been achieved?

Steady state is typically reached after approximately 5 elimination half-lives.[5][8] To confirm this experimentally, collect pre-dose (trough) concentrations over several consecutive dosing intervals. If at least three consecutive trough levels are consistent and show no significant upward or downward trend, it can be concluded that steady state has been achieved.[9]

Illustrative Pharmacokinetic Data

The following table presents hypothetical pharmacokinetic parameters for two different formulations of this compound. These values are for illustrative purposes only. Researchers must determine these parameters empirically using the specific formulation and experimental model for their study.

ParameterThis compound (Aqueous Suspension)This compound Dipropionate (Oil Vehicle)Description
Elimination Half-Life (t½) 4 - 6 hours48 - 72 hoursTime for plasma concentration to reduce by 50%.
Time to Peak (Tmax) 1 - 2 hours24 - 48 hoursTime to reach maximum plasma concentration.
Bioavailability (F) ~85% (IM)~95% (IM)Fraction of administered dose reaching systemic circulation.
Time to Steady-State ~24 hours~10 - 15 daysTime required to reach equilibrium with regular dosing.

Experimental Protocols

Protocol 1: Determination of Single-Dose Pharmacokinetic Parameters

This protocol outlines the methodology for establishing the fundamental pharmacokinetic profile of a this compound formulation in a preclinical model (e.g., rat or rabbit).

1. Animal Model and Acclimation:

  • Select a suitable animal model and ensure all protocols are approved by the Institutional Animal Care and Use Committee (IACUC).
  • Acclimate animals for at least one week prior to the study to minimize stress-related physiological changes.

2. Grouping and Dosing:

  • Assign animals to experimental groups (n ≥ 5 per group to ensure statistical power).
  • Prepare the this compound injection to the desired concentration, ensuring the vehicle is sterile and appropriate for the route of administration (e.g., sesame oil for esterified steroids).
  • Administer a single, precise dose (e.g., mg/kg) via the intended route (e.g., intramuscular injection into the gluteal muscle).

3. Blood Sampling Schedule:

  • Collect blood samples at predetermined time points to capture the absorption, distribution, and elimination phases. A typical schedule would be: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-injection.
  • The sampling volume should be minimized to avoid physiological stress on the animal. Use an appropriate anticoagulant (e.g., EDTA).

4. Sample Processing and Storage:

  • Immediately after collection, centrifuge the blood samples to separate plasma.
  • Transfer the plasma to clearly labeled cryovials and store at -80°C until analysis to ensure analyte stability.

5. Bioanalytical Method:

  • Quantify the concentration of this compound in plasma samples using a validated analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[10][11][12][13]

6. Data Analysis:

  • Plot the mean plasma concentration versus time.
  • Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin, R) to calculate key pharmacokinetic parameters (t½, Cmax, Tmax, AUC, CL, Vd).

Protocol 2: Quantification of this compound in Plasma via LC-MS/MS

This protocol provides a general framework for the analysis of this compound. Method development and validation are essential.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Thaw plasma samples on ice.
  • Spike samples, standards, and quality controls with an appropriate internal standard (e.g., a deuterated analog of this compound).
  • Precondition an SPE cartridge (e.g., C18) with methanol followed by water.
  • Load the plasma sample onto the cartridge.
  • Wash the cartridge with a low-organic-content solvent to remove interferences.
  • Elute this compound with an appropriate organic solvent (e.g., acetonitrile or methanol).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
  • Column: A reverse-phase column (e.g., C18) suitable for steroid analysis.
  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium formate to improve ionization.
  • Mass Spectrometer: A tandem mass spectrometer equipped with an appropriate ionization source (e.g., APCI or ESI).[11]
  • Detection: Use Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.

3. Calibration and Quantification:

  • Prepare a calibration curve using a blank matrix spiked with known concentrations of this compound.
  • Quantify the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizations: Workflows and Logic Diagrams

TroubleshootingWorkflow start Inconsistent Blood Levels Observed cat1 Check Injection Procedure start->cat1 cat2 Evaluate Formulation start->cat2 cat3 Assess Biological Factors start->cat3 cat4 Review Analytical Method start->cat4 sub1a Inconsistent Depth/Site? cat1->sub1a sub1b Leakage Post-Injection? cat1->sub1b sub2a Uniform Suspension? cat2->sub2a sub2b Degradation/Stability? cat2->sub2b sub3a Inter-Subject Variability? cat3->sub3a sub4a Sample Hemolysis/Clotting? cat4->sub4a sub4b Method Validation Issues? cat4->sub4b sol1 Standardize injection technique. Train personnel. sub1a->sol1 sub1b->sol1 sol2 Vortex before each use. Verify storage conditions. sub2a->sol2 sub2b->sol2 sol3 Increase sample size (n). Consider crossover design. sub3a->sol3 sol4 Review sample collection/handling. Re-validate assay. sub4a->sol4 sub4b->sol4

Caption: Troubleshooting workflow for diagnosing inconsistent blood levels.

PK_Workflow Workflow for Dosing Regimen Optimization admin 1. Administer Single Dose of this compound Formulation sample 2. Collect Serial Blood Samples Over Time Course admin->sample analyze 3. Quantify Plasma Concentration (e.g., LC-MS/MS) sample->analyze model 4. Perform Pharmacokinetic (PK) Data Analysis analyze->model params 5. Determine Key PK Parameters (t½, CL, Vd, AUC) model->params calculate 6. Calculate Optimal Dosing Regimen (Dose and Frequency) params->calculate validate 7. Validate Regimen in a Multi-Dose Steady-State Study calculate->validate

References

troubleshooting unexpected outcomes in Methandriol bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methandriol Bioassays

Welcome to the technical support center for this compound bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected outcomes in their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Unexpected Outcome: No or Low Bioactivity in Androgen Receptor (AR) Reporter Assay

Question: We are not observing the expected agonist activity of this compound in our androgen receptor (AR) reporter assay. What are the possible causes and how can we troubleshoot this?

Answer:

Several factors can contribute to a lack of bioactivity in an AR reporter assay. These can range from issues with the compound itself to problems with the cell-based assay system.

Potential Causes and Troubleshooting Steps:

  • Compound Integrity and Solubility: this compound, being a steroid, can be prone to solubility issues in aqueous cell culture media. Precipitation of the compound will lead to a lower effective concentration and reduced bioactivity.

    • Troubleshooting:

      • Visually inspect the stock solution and the final dilution in the cell culture medium for any signs of precipitation.

      • Consider using a different solvent for your stock solution, such as ethanol or DMSO, ensuring the final concentration in the assay does not exceed levels toxic to the cells (typically <0.1%).

      • It is also possible that the compound has degraded. Ensure proper storage conditions (-20°C) and consider using a fresh batch of this compound.[1]

  • Cell Line and Receptor Expression: The responsiveness of your cell line to androgens is critical.

    • Troubleshooting:

      • Confirm that the cell line you are using expresses a functional androgen receptor. Some cell lines, like PC3, are AR-negative and require transient transfection with an AR expression vector.[2]

      • If you are using a cell line with endogenous AR, such as LNCaP or 22Rv1, ensure that the passage number is not too high, as this can sometimes lead to changes in receptor expression or signaling.[2][3]

  • Assay Conditions: The conditions of your assay can significantly impact the outcome.

    • Troubleshooting:

      • Optimize the concentration of this compound used. It's possible the concentrations tested are too low to elicit a response.

      • Ensure the incubation time is sufficient for AR activation and reporter gene expression.

      • Review the components of your cell culture medium. Phenol red, a common pH indicator, has been shown to have weak estrogenic activity and could potentially interfere with androgen signaling.

  • Metabolism of this compound: Mammalian cell-based assays can metabolize androgens, potentially leading to less potent or inactive compounds.[4]

    • Troubleshooting:

      • Consider using a yeast-based AR assay, which is generally less prone to metabolic interference, to confirm the baseline androgenic potential of your this compound stock.[4]

Quantitative Data Summary: Comparison of AR Assay Sensitivities

Assay TypeTypical Sensitivity for AndrogensKey Considerations
Mammalian Cell-Based AssaysHigh (pM to nM range)Prone to metabolic effects that can alter compound potency.[4]
Yeast-Based AssaysLower than mammalian assaysLess susceptible to metabolic interference, providing a more direct measure of AR binding and activation.[4]
Unexpected Outcome: High Variability in Experimental Replicates

Question: We are observing significant variability between our technical and biological replicates in our this compound bioassays. How can we improve the consistency of our results?

Answer:

High variability can obscure real biological effects and make data interpretation difficult. The sources of variability can be multifaceted, involving both technical and biological factors.

Potential Causes and Troubleshooting Steps:

  • Pipetting and Dispensing Errors: Inconsistent pipetting is a common source of variability, leading to differences in cell numbers, compound concentrations, and reagent volumes.

    • Troubleshooting:

      • Ensure proper pipetting technique and use calibrated pipettes.

      • For high-throughput screening, consider using automated liquid handling systems to improve precision.[5]

  • Cell Seeding and Plating: Uneven cell distribution in multi-well plates can lead to significant well-to-well variation.

    • Troubleshooting:

      • Thoroughly resuspend cells before plating to ensure a homogenous cell suspension.

      • Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS or media.

  • Inconsistent Incubation Conditions: Variations in temperature, CO2 levels, and humidity across the incubator can affect cell health and responsiveness.

    • Troubleshooting:

      • Ensure your incubator is properly calibrated and provides a uniform environment.

      • Avoid stacking plates, which can lead to uneven temperature distribution.

  • Biological Variability: Differences in cell passage number, cell cycle stage, and overall cell health can contribute to variability.

    • Troubleshooting:

      • Use cells within a consistent and narrow range of passage numbers for your experiments.[3]

      • Synchronize the cell cycle of your cell population if the assay is sensitive to cell cycle stage.

Experimental Workflow for Minimizing Variability

G cluster_pre_assay Pre-Assay Preparation cluster_assay Assay Execution cluster_post_assay Post-Assay Analysis A Calibrate Pipettes C Prepare Reagents and Compound Dilutions A->C B Thaw and Culture Cells D Harvest and Count Cells B->D F Add Compound and Controls C->F E Seed Cells in Multi-well Plates D->E E->F G Incubate under Controlled Conditions F->G H Perform Assay Readout G->H I Analyze Data and Assess Variability H->I

Figure 1. A generalized workflow for cell-based bioassays, highlighting key steps where variability can be introduced and controlled.

Unexpected Outcome: this compound Induces Cytotoxicity in a Cell Viability Assay

Question: Our cell viability assay shows a significant decrease in cell viability at higher concentrations of this compound. Is this expected, and how should we interpret these results?

Answer:

While this compound is primarily known for its anabolic effects, like many compounds, it can exhibit cytotoxicity at high concentrations. It's crucial to distinguish between specific, receptor-mediated effects and non-specific toxicity.

Potential Causes and Troubleshooting Steps:

  • Dose-Dependent Toxicity: Most compounds will show toxicity at high enough concentrations.

    • Troubleshooting:

      • Perform a dose-response curve to determine the concentration at which cytotoxicity is observed. This will help you establish a therapeutic window for your experiments.

  • Off-Target Effects: At high concentrations, this compound may have off-target effects that lead to cell death.

    • Troubleshooting:

      • Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis) using specific assays.

  • Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration is not causing the observed cytotoxicity.

    • Troubleshooting:

      • Include a vehicle control (cells treated with the solvent alone) to assess the effect of the solvent on cell viability.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and appropriate controls) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathway: Androgen Receptor Signaling

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds to AR AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription

Figure 2. A simplified diagram of the androgen receptor signaling pathway initiated by this compound.

Unexpected Outcome: Conflicting Results Between Different Bioassays

Question: We are getting conflicting results for this compound's activity between our receptor binding assay and our gene expression (qPCR) assay. What could be causing this discrepancy?

Answer:

It is not uncommon to observe discrepancies between different types of bioassays, as they measure different aspects of a compound's biological activity.

Potential Causes and Troubleshooting Steps:

  • Assay Endpoints: A receptor binding assay measures the affinity of a compound for its target, while a qPCR assay measures a downstream functional outcome (gene expression). A compound can be a potent binder but a weak activator (partial agonist) or even an antagonist.

    • Troubleshooting:

      • Carefully consider what each assay is measuring. The combination of data from both assays can provide a more complete picture of this compound's mechanism of action.

  • Temporal Differences: The kinetics of receptor binding and gene transcription are different.

    • Troubleshooting:

      • Optimize the incubation times for each assay independently. The optimal time for receptor binding may not be the same as for maximal gene expression.

  • qPCR Troubleshooting: qPCR assays can be prone to various issues that can lead to inaccurate results.

    • Troubleshooting:

      • RNA Quality: Ensure you are using high-quality, intact RNA for your reverse transcription reaction.[5]

      • Primer Design: Poorly designed primers can lead to non-specific amplification and inaccurate quantification.[6]

      • Reference Gene Stability: The expression of your chosen reference (housekeeping) gene should be stable across all experimental conditions.

Logical Relationship: Bioassay Hierarchy

G Receptor_Binding Receptor Binding Cellular_Response Cellular Response Receptor_Binding->Cellular_Response Gene_Expression Gene Expression (qPCR) Cellular_Response->Gene_Expression Protein_Expression Protein Expression (Western Blot) Cellular_Response->Protein_Expression Phenotypic_Outcome Phenotypic Outcome (e.g., Proliferation) Gene_Expression->Phenotypic_Outcome Protein_Expression->Phenotypic_Outcome

Figure 3. The hierarchical relationship of different bioassays, from direct target engagement to downstream functional outcomes.

References

controlling for Methandriol's glucocorticoid-binding interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering interference from Methandriol in experiments involving the glucocorticoid receptor (GR).

Frequently Asked Questions (FAQs)

Q1: Can this compound directly bind to the glucocorticoid receptor (GR)?

Q2: Can this compound interfere with my GR functional assay even if it doesn't bind directly to the receptor?

A2: Yes, it is possible for this compound to interfere with GR functional assays through indirect mechanisms. For instance, the anabolic steroid oxandrolone has been shown to antagonize cortisol-induced transcriptional activation in a manner dependent on the androgen receptor (AR), without directly competing for cortisol binding to the GR.[4] This suggests a potential for crosstalk between the AR and GR signaling pathways, where activation of the AR by a ligand like this compound could lead to downstream effects that inhibit GR function.

Q3: What are the potential downstream consequences of this compound binding to the GR?

A3: If this compound binds to the GR, it could potentially act as an agonist, antagonist, or a selective glucocorticoid receptor modulator (SGRM).[5] An agonist would mimic the effects of endogenous glucocorticoids, leading to the transactivation or transrepression of GR target genes.[6] An antagonist would block the binding of endogenous glucocorticoids and inhibit their action. An SGRM could selectively activate only a subset of downstream signaling pathways.[5] The specific downstream effects would depend on the conformational change induced in the GR upon this compound binding and could influence various physiological processes regulated by glucocorticoids, such as inflammation and metabolism.[7][8]

Q4: How can I separate this compound from glucocorticoids in my experimental samples?

A4: High-performance liquid chromatography (HPLC) is a robust method for separating different steroid compounds.[9] By selecting the appropriate column (e.g., a C18 reverse-phase column) and optimizing the mobile phase composition, you can achieve effective separation of this compound from glucocorticoids like dexamethasone or cortisol.[9] This is particularly useful for purifying samples before performing binding or functional assays to ensure that the observed effects are specific to the compound of interest.

Troubleshooting Guides

Issue 1: Unexpected inhibition of GR-mediated reporter gene expression in the presence of this compound.

Possible Cause Troubleshooting Step
Direct competitive antagonism by this compound at the GR. Perform a competitive radioligand binding assay to determine if this compound displaces a known GR ligand (e.g., [3H]dexamethasone). An increase in the concentration of this compound required to displace the radioligand would indicate competitive binding.
Indirect antagonism via androgen receptor (AR) signaling. Test for interference in a cell line that does not express the AR. If the inhibitory effect of this compound is abolished in AR-negative cells, it suggests an indirect mechanism mediated by the AR.[4]
Non-specific assay interference. Run a counterscreen with a different reporter gene under the control of a constitutive promoter to rule out non-specific effects of this compound on the reporter protein itself or the transcription/translation machinery.

Issue 2: High background or non-specific binding in a GR competitive binding assay with this compound.

Possible Cause Troubleshooting Step
This compound is binding to other proteins in the cell lysate. Increase the number of wash steps after incubation with the radioligand and competitor to remove non-specifically bound compounds. Consider using a buffer with a low concentration of a non-ionic detergent to reduce non-specific binding.
Radioligand is binding non-specifically. Determine non-specific binding by including a control with a high concentration of a known unlabeled GR ligand (e.g., dexamethasone) to saturate specific binding sites. Subtract this value from all other measurements.
Contamination of reagents. Ensure all buffers and reagents are freshly prepared and filtered to remove any particulate matter that could contribute to high background.

Data Presentation

Table 1: Relative Binding Affinities of Various Steroids for the Glucocorticoid Receptor

CompoundReceptorKi (M)IC50 (nM)Reference
DexamethasoneGlucocorticoid Receptor-2.51[10]
Fluticasone PropionateGlucocorticoid Receptor--
BudesonideGlucocorticoid Receptor--
Mometasone FuroateGlucocorticoid Receptor--
TestosteroneGlucocorticoid Receptor1 x 10⁻⁵-[1][2][3]
FluoxymesteroneGlucocorticoid Receptor7.5 x 10⁻⁶-[1][2][3]
This compound Glucocorticoid Receptor Not Reported Not Reported

Note: A lower Ki or IC50 value indicates a higher binding affinity.

Experimental Protocols

1. Competitive Radioligand Binding Assay for the Glucocorticoid Receptor

This protocol is adapted from established methods for determining the binding affinity of a test compound (e.g., this compound) for the GR.

  • Materials:

    • Cell lysate or purified GR protein

    • Radiolabeled GR ligand (e.g., [3H]dexamethasone)

    • Unlabeled known GR ligand (e.g., dexamethasone) for determining non-specific binding

    • Test compound (this compound) at various concentrations

    • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

    • Scintillation fluid and vials

    • Glass fiber filters

    • Filtration apparatus

  • Procedure:

    • Prepare a series of dilutions of the test compound (this compound).

    • In a multi-well plate, add the cell lysate or purified GR protein.

    • Add the radiolabeled GR ligand at a fixed concentration to each well.

    • Add the varying concentrations of the test compound to the wells. Include a control with only the radioligand and GR (total binding) and a control with the radioligand, GR, and a saturating concentration of the unlabeled known ligand (non-specific binding).

    • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound from the free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

2. HPLC Separation of this compound and Glucocorticoids

This protocol provides a general framework for separating steroids using HPLC. Specific parameters may need to be optimized for your particular instrument and sample matrix.

  • Materials:

    • HPLC system with a UV detector

    • Reverse-phase C18 column

    • Mobile phase solvents (e.g., methanol, acetonitrile, water)

    • Standards for this compound and the glucocorticoid of interest

    • Sample extract

  • Procedure:

    • Prepare a mobile phase of an appropriate composition (e.g., a gradient of water and acetonitrile).

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject a known concentration of the this compound and glucocorticoid standards individually to determine their retention times.

    • Inject a mixture of the standards to confirm their separation.

    • Inject the experimental sample extract.

    • Monitor the elution profile at a suitable wavelength (e.g., 240 nm).

    • Identify the peaks corresponding to this compound and the glucocorticoid based on their retention times.

    • Quantify the amount of each compound by comparing the peak areas to those of the standards.

Mandatory Visualizations

glucocorticoid_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucocorticoid Glucocorticoid (e.g., Cortisol) GR_complex GR-Hsp90 Complex Glucocorticoid->GR_complex Binding GR GR GR_complex->GR Dissociation Hsp90 Hsp90 GR_complex->Hsp90 GR_dimer Activated GR Dimer GR->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding Transcription Gene Transcription (Activation/Repression) GRE->Transcription

Caption: Classical Glucocorticoid Receptor Signaling Pathway.

experimental_workflow_binding_assay start Start: Competitive Binding Assay prepare_reagents Prepare Reagents: GR, Radioligand, this compound start->prepare_reagents incubation Incubate Components prepare_reagents->incubation filtration Separate Bound & Free Ligand (Filtration) incubation->filtration measurement Measure Radioactivity (Scintillation Counting) filtration->measurement analysis Data Analysis: Calculate IC50/Ki measurement->analysis end End: Determine Binding Affinity analysis->end

Caption: Experimental Workflow for a Competitive Binding Assay.

logical_relationship_troubleshooting start Unexpected GR Inhibition by this compound direct_binding Direct Competitive Binding at GR? start->direct_binding indirect_mechanism Indirect Mechanism (e.g., via AR)? start->indirect_mechanism assay_artifact Non-specific Assay Artifact? start->assay_artifact test_direct Perform Competitive Binding Assay direct_binding->test_direct test_indirect Use AR-negative Cell Line indirect_mechanism->test_indirect test_artifact Run Counterscreen assay_artifact->test_artifact

Caption: Troubleshooting Logic for Unexpected GR Inhibition.

References

Technical Support Center: Accurate Identification and Quantification of Methandriol Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the accurate identification and quantification of Methandriol metabolites. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound?

A1: this compound undergoes both Phase I and Phase II metabolism.

  • Phase I Metabolism: Key reactions include the reduction of the Δ5 double bond in the steroid's B-ring, leading to the formation of 5α- and 5β-androstane stereoisomers. Hydroxylation, particularly at the C16 position, is another significant Phase I transformation.[1]

  • Phase II Metabolism: Following Phase I reactions, this compound and its metabolites are conjugated with polar endogenous molecules to increase water solubility and facilitate excretion. The primary conjugation pathways are glucuronidation and sulfation.[1]

Q2: Are there common metabolites shared between this compound and other anabolic steroids?

A2: Yes, this compound is a 17α-alkyl anabolic steroid and shares common urinary metabolites with other structurally related steroids like methandienone, oxymetholone, 17α-methyltestosterone, and mestanolone.[1][2][3] This is an important consideration in doping control analysis to correctly identify the administered substance.

Q3: What are the recommended analytical techniques for quantifying this compound metabolites?

A3: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for the accurate and sensitive quantification of this compound metabolites.[1] GC-MS often requires derivatization of the analytes, while LC-MS/MS can often analyze the metabolites directly.

Q4: How can I differentiate between endogenous steroids and administered this compound metabolites?

A4: The identification of specific metabolites unique to the administered steroid is key. For this compound, while it shares common metabolites with other 17α-alkyl steroids, the parent compound itself can also be detected in urine, which helps in pinpointing its use.[1] Isotope ratio mass spectrometry (IRMS) can also be used in doping control to distinguish between endogenous and synthetic steroids.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound metabolites.

GC-MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Peak Tailing 1. Active sites in the GC system (liner, column).2. Poor column cutting or installation.3. Contamination in the injector or column.1. Use a deactivated inlet liner and a high-quality, inert GC column. Consider silylating the liner.2. Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.3. Perform regular maintenance, including cleaning the injector and trimming the analytical column.
Poor Derivatization Efficiency 1. Moisture in the sample or reagents.2. Incorrect reaction temperature or time.3. Degradation of derivatizing agent.1. Ensure samples and solvents are anhydrous. Dry down extracts completely before adding the derivatizing agent.2. Optimize derivatization conditions (e.g., temperature and incubation time) for your specific analytes.3. Use fresh derivatizing reagents and store them under appropriate conditions (e.g., in a desiccator).
Low Signal Intensity 1. Inefficient extraction from the urine matrix.2. Adsorption of analytes to glassware or system components.3. Suboptimal MS parameters.1. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH is optimal for extraction.2. Use silanized glassware to minimize adsorption.3. Tune the mass spectrometer and optimize ion source and detector parameters for your target metabolites.
LC-MS/MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Matrix Effects (Ion Suppression or Enhancement) 1. Co-eluting endogenous compounds from the urine matrix interfering with the ionization of target analytes.1. Improve sample clean-up using a more selective SPE protocol.2. Optimize chromatographic separation to resolve metabolites from interfering matrix components.3. Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects.
Poor Peak Shape 1. Incompatible mobile phase or pH.2. Column degradation or contamination.1. Ensure the mobile phase pH is appropriate for the ionization state of the analytes. Experiment with different organic modifiers and additives.2. Use a guard column and flush the analytical column regularly. If necessary, replace the column.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate.2. Column temperature variations.1. Ensure the LC pumps are functioning correctly and the mobile phase is properly mixed and degassed.2. Use a column oven to maintain a stable temperature.

Quantitative Data

The following table summarizes the urinary concentrations of common metabolites of five structurally related 17α-alkyl anabolic steroids, including this compound, after administration in horses. This data can serve as a reference for expected metabolite concentrations.

Metabolite Methandienone (ng/mL) This compound (ng/mL) Oxymetholone (ng/mL) 17α-Methyltestosterone (ng/mL) Mestanolone (ng/mL)
17α-methyl-5α-androstan-3β,17β-diol12025080350450
17α-hydroxymethyl-5α-androstan-3β,17β-diol8015050200280
17α-methyl-5α-androstan-3β,16α,17β-triol200400150500600
17α-methyl-5α-androstan-3β,16β,17β-triol250500180600700
Data derived from a study in horses and may vary in human subjects.[1]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Metabolites in Urine

This protocol outlines a general procedure for the analysis of this compound metabolites using GC-MS.

1. Sample Preparation:

  • Hydrolysis: To 2 mL of urine, add an internal standard and 1 mL of phosphate buffer (pH 7.0). Add 50 µL of β-glucuronidase from E. coli. Incubate at 50°C for 1 hour to hydrolyze the conjugated metabolites.
  • Extraction: Adjust the pH of the hydrolyzed urine to >9 with a potassium carbonate/bicarbonate buffer. Perform a liquid-liquid extraction with 5 mL of methyl tert-butyl ether (MTBE). Vortex and centrifuge.
  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • To the dried extract, add 100 µL of a derivatizing agent mixture (e.g., MSTFA/NH4I/ethanethiol 1000:2:3, v/w/v).
  • Incubate at 60°C for 20 minutes to form the trimethylsilyl (TMS) derivatives.

3. GC-MS Parameters:

  • GC Column: Use a capillary column suitable for steroid analysis (e.g., 5% phenyl-methylpolysiloxane, 17m x 0.20mm i.d., 0.11µm film thickness).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: Start at 180°C, ramp to 230°C at 3°C/min, then ramp to 310°C at 40°C/min.
  • Injection Mode: Splitless injection.
  • MS Detection: Operate in selected ion monitoring (SIM) mode for targeted quantification or full scan mode for identification.

Visualizations

This compound Metabolism Workflow

Methandriol_Metabolism_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization TMS Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path LCMS LC-MS/MS Analysis Extraction->LCMS LC-MS/MS Path GCMS GC-MS Analysis Derivatization->GCMS Identification Metabolite Identification GCMS->Identification LCMS->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the analysis of this compound metabolites.

Androgen Receptor Signaling Pathway

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds AR Androgen Receptor (AR) AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_this compound AR-Methandriol Complex AR_HSP->AR_this compound HSP Dissociation AR_dimer AR Dimerization AR_this compound->AR_dimer Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Cell_Growth Cell Growth & Proliferation Transcription->Cell_Growth

Caption: Simplified androgen receptor signaling pathway.

References

managing water retention as a variable in Methandriol animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing water retention as a significant variable in animal studies involving Methandriol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as methylandrostenediol, is a synthetic anabolic-androgenic steroid (AAS) derived from the endogenous prohormone androstenediol[1]. As an AAS, it binds to specific androgen receptors, particularly in muscle and fat tissue, to exert its effects[2]. It is designed to promote anabolic processes, such as increasing muscle mass, while ideally minimizing androgenic (virilizing) effects[2][3]. This compound has been developed in both oral and injectable forms, such as this compound dipropionate, which acts as a long-acting prodrug[1][4].

Q2: How does this compound cause water retention?

Water retention is a known side effect of this compound and other anabolic steroids[2][3][5]. The mechanisms are believed to be multifactorial:

  • Renin-Angiotensin-Aldosterone System (RAAS) Stimulation: Anabolic steroids can potentiate the RAAS. This system plays a crucial role in regulating blood pressure and fluid balance. Activation of RAAS can lead to increased sodium and water re-absorption by the kidneys, resulting in fluid retention[6][7]. Studies suggest that supraphysiological doses of AAS can enhance tissue activity of the RAAS[6][8].

  • Estrogenic Properties: this compound's parent hormone has potent estrogenic properties[5]. The drug itself can interact directly with estrogen receptors. Elevated estrogenic activity is strongly associated with sodium and water retention, which can lead to edema and increased blood pressure[2][5].

  • Electrolyte Imbalance: Androgen administration can alter blood concentrations of key electrolytes, including sodium, potassium, and calcium, contributing to fluid and electrolyte disturbances[3].

Q3: Why is managing water retention a critical variable in these studies?

Managing water retention is crucial for two primary reasons:

  • Animal Welfare: Severe fluid retention can lead to edema and hypertension, which are adverse health outcomes for the study animals[3][5]. Proper monitoring and management are essential to ensure humane treatment and to comply with institutional animal care and use committee (IACUC) guidelines.

Q4: What are the primary indicators of water retention in animal models like rodents?

Key indicators include:

  • Rapid Weight Gain: A sudden increase in body weight that is disproportionate to food intake.

  • Visible Edema: Swelling, particularly in the limbs or abdomen.

  • Changes in Skin Turgor: When the skin on the back is gently tented, it may be slow to return to its normal position in dehydrated animals, but fluid retention can also alter tissue consistency[9].

  • Reduced Urine Output: Despite normal or increased fluid intake.

  • Sunken Eyes or Ruffled Coat: While often signs of dehydration, these can also indicate general malaise associated with significant physiological stress from fluid imbalance[9][10].

Troubleshooting Guide

Problem: My this compound-treated group shows unexpectedly high variance in body weight compared to the control group.

  • Possible Cause: Inconsistent hydration status among animals is likely a primary contributor. Water retention can vary between individual animals, leading to a wide range of body weights.

  • Troubleshooting Steps:

    • Standardize Fluid Access: Ensure all animals have consistent and timed access to water. If using a fluid restriction protocol to motivate behavior, ensure the paradigm is applied uniformly[11][12].

    • Measure Water Intake Daily: Accurately measure and record the daily water consumption for each animal. This helps correlate weight changes with fluid intake.

    • Increase Weighing Frequency: Weigh animals daily at the same time each day to create a more detailed growth curve. This can help identify sudden spikes indicative of fluid retention versus steady growth[12].

    • Check for Other Stressors: Ensure environmental conditions (temperature, humidity, light cycle) are stable, as stress can influence drinking behavior and hormonal balance.

Problem: I am observing visible signs of edema (swelling) in my test subjects.

  • Possible Cause: This is a direct clinical sign of significant water retention, likely caused by the pharmacological effects of this compound on the renal system and electrolyte balance[2][3].

  • Troubleshooting Steps:

    • Assess and Document: Score the severity of the edema (e.g., mild, moderate, severe) and document its location (e.g., paws, abdomen). Take photographic evidence if possible.

    • Consult Veterinary Staff: This is a critical animal welfare concern. Immediately consult with the attending veterinarian. They may recommend supportive care or adjustments to the protocol.

    • Analyze Serum Biomarkers: If possible, collect a blood sample to analyze sodium, potassium, and albumin levels. This can help confirm if the edema is related to electrolyte imbalance or other issues.

    • Consider Dose Adjustment: The dose of this compound may be too high. A dose-response study may be necessary to find a concentration that provides the desired anabolic effect without severe adverse effects.

Problem: I cannot differentiate between lean mass accrual and fluid retention when assessing body weight.

  • Possible Cause: Total body weight is a composite measure. Without more advanced techniques, it is difficult to parse the contributions of muscle, fat, and water.

  • Troubleshooting Steps:

    • Bioelectrical Impedance Analysis (BIA): If available, use a BIA device designed for rodents to estimate body composition, including total body water and lean body mass.

    • Monitor Urine Specific Gravity: A decrease in urine specific gravity can indicate that the kidneys are retaining more water, leading to more dilute urine.

    • Correlate with Biomarkers: Analyze serum levels of aldosterone and creatinine. Elevated aldosterone can suggest RAAS activation, which is linked to water retention[6].

Experimental Protocols

Protocol 1: General Methodology for Monitoring Fluid Balance in Rodents

This protocol provides a framework for daily monitoring. Specifics should be adapted to the study design and institutional guidelines.

  • Acclimation: Allow animals to acclimate to individual housing (preferably metabolic cages) for at least 3-5 days before the start of the experiment[12].

  • Baseline Measurement: For 3 consecutive days prior to treatment, record baseline measurements for each animal.

    • Body weight (measured to 0.1 g).

    • 24-hour water intake (weigh water bottle at the same time each day)[11].

    • 24-hour urine output (collected via metabolic cage).

  • Drug Administration: Administer this compound or vehicle control as per the study design.

  • Daily Monitoring: Throughout the study period, repeat the following measurements daily at the same time:

    • Record body weight.

    • Measure and replace water bottles, recording intake.

    • Measure urine volume and collect a sample for analysis (e.g., specific gravity, electrolytes).

    • Perform a clinical assessment of the animal, checking for signs of edema, changes in skin turgor, and general behavior[9]. Document all findings meticulously.

Protocol 2: General Methodology for Serum and Urine Biomarker Analysis

This protocol outlines key biomarkers to quantify the physiological impact of this compound on fluid balance.

  • Sample Collection:

    • Urine: Collect urine over a 24-hour period using metabolic cages. Centrifuge to remove particulates and store at -80°C.

    • Blood: Collect blood via an appropriate method (e.g., tail vein, submandibular) at baseline, mid-study, and at the terminal endpoint. Process to collect serum and store at -80°C.

  • Biomarker Analysis:

    • Serum Electrolytes: Measure sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using an electrolyte analyzer.

    • Renal Function Markers: Measure serum and urine creatinine to assess renal function.

    • Hormonal Markers: Use ELISA or radioimmunoassay kits to measure serum aldosterone and plasma renin activity to assess RAAS activation[6].

    • Urine Analysis: Measure urine specific gravity using a refractometer and urine osmolality using an osmometer.

Data Presentation

Quantitative data should be organized systematically. Below are example templates for structuring your results.

Table 1: Example Layout for Daily Monitoring of Physiological Parameters

Animal IDTreatment GroupDayBody Weight (g)24h Water Intake (mL)24h Urine Output (mL)Clinical Notes (Edema Score 0-3)
101Control1250.530.212.50
102Control1251.229.813.10
201This compound1255.835.19.81
202This compound1256.534.510.21
.....................

Table 2: Example Layout for Summary of Serum Biomarker Analysis at Study Endpoint

Treatment GroupNSerum Sodium (mmol/L)Serum Potassium (mmol/L)Serum Aldosterone (pg/mL)
Control 10142.1 ± 2.54.1 ± 0.4150.3 ± 25.6
This compound (X mg/kg) 10148.5 ± 3.13.8 ± 0.5275.9 ± 45.2**
Data presented as Mean ± SD. Statistical significance vs. Control indicated by asterisks (*p<0.05, *p<0.01).

Visualizations

Diagram 1: Experimental Workflow

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Analysis acclimate Animal Acclimation (5 days) baseline Baseline Measurements (3 days) - Body Weight - Fluid Intake/Output acclimate->baseline random Randomization (Control vs. This compound) baseline->random admin Daily Dosing & Monitoring - Body Weight - Clinical Signs - Intake/Output random->admin blood Mid-point Blood Collection (Optional) admin->blood terminal Terminal Sacrifice & Tissue Collection admin->terminal blood->terminal analysis Biomarker & Tissue Analysis - Serum Electrolytes - Aldosterone - Muscle Wet/Dry Weight terminal->analysis data Data Interpretation analysis->data

Workflow for a this compound water retention study.

Diagram 2: Potential Signaling Pathway for Water Retention

G cluster_steroid Steroid Action cluster_raas RAAS Pathway cluster_kidney Kidney Response cluster_result Physiological Outcome meth This compound (Anabolic-Androgenic Steroid) renin ↑ Renin Release meth->renin Stimulates ang ↑ Angiotensin II renin->ang aldo ↑ Aldosterone Secretion (from Adrenal Gland) ang->aldo reabsorb ↑ Na+ and H2O Reabsorption (in Renal Tubules) aldo->reabsorb Acts on result Systemic Water Retention & Edema reabsorb->result

AAS influence on the RAAS pathway causing water retention.

Diagram 3: Troubleshooting Logic for Unexpected Weight Gain

G start Unexpected Weight Gain or Edema Observed q1 Is the weight gain rapid and accompanied by visible edema? start->q1 a1_yes Likely Significant Water Retention q1->a1_yes Yes a1_no Could be Lean Mass or Measurement Error q1->a1_no No action1 Action: 1. Consult Vet Staff 2. Analyze Serum Electrolytes 3. Check for signs of distress a1_yes->action1 q2 Are urine output decreased and/or specific gravity _abnormal? a1_yes->q2 action2 Action: 1. Verify Scales & Methods 2. Measure food intake 3. Consider Body Composition Analysis (BIA) a1_no->action2 a2_yes Indicates Altered Renal Handling of Fluid q2->a2_yes Yes a2_no Renal compensation may be occurring or issue is less severe q2->a2_no No action3 Action: 1. Use metabolic cages for accurate urine collection 2. Analyze urine biomarkers (Na+, Creatinine) a2_yes->action3

Decision tree for troubleshooting water retention.

References

Technical Support Center: Overcoming Poor Water Solubility of Methandriol in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of Methandriol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is practically insoluble or immiscible in water.[1] Its high lipophilicity is the primary reason for its poor water solubility.

Q2: In which organic solvents is this compound soluble?

A2: this compound has limited solubility in some common organic solvents. Preliminary data suggests a solubility of approximately 1 mg/mL in acetonitrile, ethanol, and methanol.[1] For many in vitro experiments, a stock solution is first prepared in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol and then diluted into the aqueous experimental medium.

Q3: What are the primary methods to improve the solubility of this compound for my experiments?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble steroids like this compound. The most common and effective methods include:

  • Co-solvent Systems: Utilizing a mixture of a water-miscible organic solvent and water.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin complex to increase its apparent water solubility.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.

Q4: How do I choose the right solubilization method for my specific experiment?

A4: The choice of method depends on several factors, including the required final concentration of this compound, the tolerance of your experimental system (e.g., cell line, enzyme) to the solubilizing agents, and the desired stability of the solution. The decision-making workflow below can guide your selection process.

Q5: Are there any safety precautions I should be aware of when handling this compound?

A5: Yes, this compound is a synthetic anabolic steroid and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat. It is regulated as a controlled substance in many countries, so researchers must adhere to all local and institutional regulations regarding its acquisition, storage, and use.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
This compound precipitates out of solution when diluting the organic stock into my aqueous buffer. The concentration of the organic solvent in the final solution is too low to maintain solubility. The final concentration of this compound exceeds its solubility limit in the mixed solvent system.1. Increase the percentage of the organic co-solvent in your final solution, if your experimental system can tolerate it. 2. Prepare a more dilute stock solution to reduce the final concentration of this compound. 3. Add the stock solution to the aqueous buffer slowly while vortexing to facilitate mixing and prevent localized high concentrations. 4. Consider using a different co-solvent or a combination of co-solvents.
My cells are showing signs of toxicity or altered behavior after treatment with the this compound solution. The organic solvent (e.g., DMSO, ethanol) used to dissolve this compound is toxic to the cells at the concentration used.1. Perform a vehicle control experiment to determine the maximum tolerated concentration of the solvent by your cells. 2. Reduce the final concentration of the organic solvent to a non-toxic level (typically <0.5% for DMSO in many cell-based assays). 3. Explore alternative, less toxic solubilization methods such as cyclodextrin complexation.
I am observing inconsistent results between experiments. The this compound solution is not stable and is precipitating over time. The stock solution was not properly prepared or stored.1. Prepare fresh working solutions for each experiment. 2. Visually inspect your solutions for any signs of precipitation before use. 3. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 4. Ensure the stock solution is fully dissolved before making dilutions.
I need a higher concentration of this compound than I can achieve with co-solvents alone. The inherent solubility of this compound in the co-solvent system has been reached.1. Consider using cyclodextrin complexation, which can significantly increase the apparent water solubility of hydrophobic compounds. 2. Prepare a solid dispersion of this compound with a hydrophilic polymer. This can enhance the dissolution rate and achieve higher concentrations.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Notes
WaterImmiscible/Practically Insoluble[1]This compound is highly lipophilic and does not readily dissolve in aqueous solutions.
Acetonitrile~1 mg/mL[1]Can be used as a solvent for stock solutions.
Ethanol~1 mg/mL[1]A common co-solvent for in vitro experiments. Final concentration should be minimized to avoid cellular toxicity.
Methanol~1 mg/mL[1]Can be used for stock solutions, but may be more toxic to cells than ethanol.
Dimethyl Sulfoxide (DMSO)Data not available, but expected to be a good solvent based on its properties.A common solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro screening.
Polyethylene Glycol 400 (PEG 400)Data not available, but PEGs are often used as co-solvents for steroids.Can be used in combination with other solvents to improve solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution into aqueous experimental media.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can also be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Enhancing this compound Solubility using Cyclodextrin Complexation

Objective: To prepare a this compound-cyclodextrin inclusion complex to increase its apparent water solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in deionized water or your experimental buffer. A common starting concentration is 10-20% (w/v).

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours using a magnetic stirrer. This allows for the formation of the inclusion complex.

  • After the incubation period, centrifuge the suspension at high speed to pellet the undissolved this compound.

  • Carefully collect the supernatant, which contains the solubilized this compound-HP-β-CD complex.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • The concentration of this compound in the final solution can be determined using a suitable analytical method such as HPLC-UV.

Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate and solubility.

Materials:

  • This compound powder

  • Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 6000

  • Ethanol

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Procedure:

  • Dissolve a specific ratio of this compound and the hydrophilic polymer (e.g., 1:5 w/w this compound:PVP K30) in a suitable volume of ethanol.

  • Ensure both components are completely dissolved to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure or in a vacuum oven at a temperature below the boiling point of ethanol.

  • A thin film or solid mass will be formed on the walls of the flask.

  • Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

  • Store the resulting solid dispersion powder in a desiccator to protect it from moisture.

  • The powder can then be weighed and dissolved in the desired aqueous medium for the experiment.

Mandatory Visualizations

experimental_workflow cluster_start Start cluster_decision Method Selection cluster_methods Solubilization Techniques cluster_outcome Outcome start Poorly Soluble this compound decision1 Is a low concentration of organic solvent acceptable in the experiment? start->decision1 method1 Co-solvent System (e.g., DMSO, Ethanol) decision1->method1 Yes method2 Cyclodextrin Complexation (e.g., HP-β-CD) decision1->method2 No end Solubilized this compound for Experiment method1->end method3 Solid Dispersion (e.g., with PVP or PEG) method2->method3 If higher concentration is needed method2->end method3->end

Caption: Decision tree for selecting a this compound solubilization method.

protocol_workflow cluster_protocol1 Protocol 1: Co-solvent Method cluster_protocol2 Protocol 2: Cyclodextrin Complexation cluster_protocol3 Protocol 3: Solid Dispersion p1_step1 Weigh this compound p1_step2 Dissolve in Organic Solvent (e.g., DMSO) p1_step1->p1_step2 p1_step3 Vortex/Sonicate until dissolved p1_step2->p1_step3 p1_step4 Store as concentrated stock solution p1_step3->p1_step4 p2_step1 Prepare HP-β-CD solution p2_step2 Add excess this compound p2_step1->p2_step2 p2_step3 Stir for 24-48 hours p2_step2->p2_step3 p2_step4 Centrifuge and filter supernatant p2_step3->p2_step4 p3_step1 Dissolve this compound and Polymer in Ethanol p3_step2 Evaporate solvent p3_step1->p3_step2 p3_step3 Grind the solid dispersion p3_step2->p3_step3 p3_step4 Store as powder p3_step3->p3_step4

Caption: Experimental workflows for this compound solubilization.

References

preventing contamination in Methandriol cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers utilizing Methandriol in cell culture experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you prevent, identify, and manage contamination, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in cell culture experiments involving this compound?

The most common sources of contamination in cell culture are universal and not specific to this compound itself. These include bacteria, fungi (yeast and mold), mycoplasma, viruses, and cross-contamination with other cell lines.[1][2] Contaminants can be introduced through various means such as the laboratory environment, non-sterile equipment, reagents, and improper aseptic technique during handling.[3][4] When working with compounds like this compound, it is crucial to ensure the sterility of the compound stock solution itself, as this can be a potential source of chemical or microbial contamination.

Q2: How can I prepare a sterile this compound stock solution?

To prevent introducing contaminants, your this compound stock solution must be sterile. As autoclaving might degrade the compound, filter sterilization is the recommended method.

Experimental Protocol: Filter Sterilization of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for addition to cell cultures.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Sterile, high-quality, low-protein-binding syringe filters (0.22 µm or 0.1 µm pore size for mycoplasma removal)

  • Sterile syringes

  • Sterile, conical tubes or vials for storage

  • Biological safety cabinet (BSC)

Procedure:

  • Inside a certified biological safety cabinet, dissolve the this compound powder in the chosen solvent to the desired stock concentration.

  • Draw the solution into a sterile syringe.

  • Aseptically attach a sterile syringe filter to the syringe.

  • Carefully push the solution through the filter into a sterile storage tube or vial. Do not apply excessive force, as this can rupture the filter.

  • Label the sterile stock solution clearly with the compound name, concentration, solvent, date of preparation, and your initials.

  • Store the stock solution at the appropriate temperature (typically -20°C or -80°C) to maintain stability and prevent degradation.

  • Before use, visually inspect the stock solution for any signs of precipitation or contamination.

Q3: My cells look unhealthy after adding this compound, but I don't see typical signs of bacterial or fungal contamination. What could be the issue?

If you observe changes in cell morphology, reduced growth rates, or other signs of poor cell health without obvious turbidity or pH changes, you should consider the following possibilities:[4]

  • Mycoplasma Contamination: Mycoplasma are small bacteria that lack a cell wall and are not visible with a standard light microscope.[5][6] They do not typically cause the medium to become cloudy but can significantly alter cell metabolism, growth, and gene expression.[6]

  • Chemical Contamination: The this compound solution or other reagents could be contaminated with endotoxins or other chemical impurities.[3][7] Ensure you are using high-purity water and reagents from reputable suppliers.[7]

  • Viral Contamination: Viruses are another type of contaminant that is not visible by light microscopy and may not cause immediate cell death, but can alter cellular functions.[5]

  • Cytotoxicity of this compound: The observed effects might be due to the inherent biological activity or cytotoxicity of this compound at the concentration you are using. It is essential to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line.

Troubleshooting Guide: Common Contamination Scenarios

This guide provides a structured approach to identifying and resolving contamination issues that may arise during your experiments with this compound.

Observation Potential Cause Immediate Actions Prevention
Cloudy/turbid medium, rapid pH change (yellowing) [1]Bacterial Contamination [1][5]1. Immediately discard the contaminated culture to prevent cross-contamination.[8] 2. Decontaminate the biological safety cabinet and incubator.[8] 3. Check other cultures for signs of contamination.1. Strict aseptic technique.[1] 2. Regularly clean and disinfect incubators and water baths.[1][9] 3. Ensure all media and reagents are sterile.
Fuzzy, filamentous growths (mold) or small, budding particles (yeast) [5]Fungal/Yeast Contamination [1][5]1. Discard the contaminated culture immediately.[8] 2. Thoroughly clean and disinfect the entire cell culture area.[8] 3. Check for potential sources, such as contaminated HEPA filters or airborne spores.[1]1. Maintain a clean and uncluttered workspace.[10] 2. Filter-sterilize all solutions. 3. Avoid talking, singing, or coughing over open cultures.[11]
Slowed cell growth, changes in cell morphology, no visible particles [4]Mycoplasma Contamination [4]1. Isolate the suspected culture immediately. 2. Test for mycoplasma using a reliable method (e.g., PCR, fluorescent staining).[12] 3. If positive, discard the culture and all related reagents. In cases of irreplaceable cell lines, specific antibiotic treatments may be attempted, but discarding is highly recommended.[8][13]1. Routinely test all cell lines for mycoplasma (e.g., every 1-2 months).[1][14] 2. Quarantine and test all new cell lines before introducing them into the main cell stock.[1][5] 3. Use media and sera from reputable suppliers that test for mycoplasma.[1]
Inconsistent experimental results, altered cell behavior Chemical Contamination or Cross-Contamination 1. Review preparation protocols for all reagents, including the this compound stock. 2. Use high-purity water and certified reagents.[7] 3. For suspected cross-contamination, perform cell line authentication (e.g., STR profiling).1. Prepare this compound and other reagents with sterile, high-purity solvents. 2. Never share media or reagents between different cell lines.[1] 3. Work with only one cell line at a time in the biological safety cabinet.[15][16]

Quantitative Data on Contamination

Understanding the prevalence of different types of contamination can help in prioritizing preventative measures.

Contaminant Type Estimated Prevalence in Cell Cultures Common Sources Key Prevention Method
Mycoplasma 5% - 35%[8]Contaminated cell lines, reagents (especially serum), lab personnel.Routine testing and quarantine of new cell lines.[1]
Bacteria Common, but often quickly detected.Lab environment, poor aseptic technique, contaminated reagents.[1][5]Strict adherence to aseptic technique.[1]
Fungi/Yeast Less common than bacteria, but persistent.Airborne spores, contaminated equipment.[1]Proper air filtration and regular cleaning of incubators.[1]
Cross-Contamination Estimated to be significant in many labs.Sharing media between cell lines, mislabeling, aerosol generation.Working with one cell line at a time, proper labeling.[15]

Visual Guides and Workflows

Workflow for Introducing a New Compound (this compound) into Cell Culture

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_qc Quality Control A Obtain this compound B Prepare Sterile Stock (0.22µm Filter Sterilization) A->B C Perform Dose-Response Experiment B->C K Sterility Check of Stock Solution B->K Initial & Periodic D Determine Optimal Working Concentration C->D E Prepare Culture Medium with This compound (Working Conc.) D->E F Treat Cells E->F G Incubate F->G J Daily Microscopic Observation F->J H Monitor and Assay G->H I Routine Mycoplasma Testing G->I Periodic

Caption: Workflow for sterile preparation and use of this compound.

Troubleshooting Logic for Contamination Events

Caption: Decision tree for troubleshooting cell culture contamination.

By following these guidelines and protocols, researchers can significantly reduce the risk of contamination in their this compound cell culture experiments, leading to more reliable and reproducible scientific outcomes.

References

Technical Support Center: Optimizing Methandriol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing purification methods for synthesized Methandriol. Below you will find a series of frequently asked questions and troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in synthesized this compound?

A1: Organic impurities are the most common type found in synthesized Active Pharmaceutical Ingredients (APIs) like this compound.[1] These can originate from various stages of the synthesis and purification process. Key impurity categories include:

  • Unreacted Starting Materials: The precursor, 17α-methyl-5-androstenediol, may not fully react during synthesis.[2]

  • Byproducts: Side reactions can generate structurally related impurities, such as 19-Northis compound.[3]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis may carry over.[1][4]

  • Degradation Products: Impurities can form during storage or through exposure to adverse conditions.[1]

  • Residual Solvents: Organic volatile chemicals used during synthesis or purification can remain in the final product.[1]

Q2: What is a good initial method for purifying crude, solid this compound after synthesis?

A2: Recrystallization is a widely used and effective initial method for purifying solid compounds like this compound.[4] This technique is excellent for removing a significant portion of impurities from the crude product. By dissolving the crude material in a hot solvent, such as ethanol, and allowing it to cool slowly, crystals of high purity can be formed.[4] This method can often achieve a purity level exceeding 95%.[4] The success of recrystallization is highly dependent on the choice of solvent, which should dissolve the compound well at high temperatures but poorly at low temperatures.[4]

Q3: My this compound sample is still not pure enough after recrystallization. What is the next step?

A3: If recrystallization does not achieve the desired purity, chromatographic techniques are the recommended next step as they offer a higher degree of purification.[4]

  • Flash Column Chromatography: This is a good intermediate step. Using silica gel as the stationary phase with a solvent system like ethyl acetate/hexane can effectively separate this compound from many remaining impurities, potentially achieving purities of up to 99%.[4]

  • Solid-Phase Extraction (SPE): This can be used as an effective clean-up step to remove specific classes of impurities.[5]

Q4: What is the best method for achieving pharmaceutical-grade purity (>99.5%) for this compound?

A4: High-Performance Liquid Chromatography (HPLC) is considered the gold standard for steroid purification when very high purity is required.[4][6] Specifically, preparative reversed-phase HPLC using a C18 column offers exceptional resolution and reproducibility, making it ideal for separating closely related impurities.[4][6] The mobile phase typically consists of a mixture of acetonitrile or methanol and water.[4] This method is fundamental for producing pharmaceutical-grade material.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Yield After Purification 1. Product loss during recrystallization (too much solvent, rapid cooling).2. Inappropriate solvent system in chromatography, causing the product to elute too quickly or not at all.3. Decomposition of the product on the stationary phase (e.g., acidic silica gel).1. Optimize the recrystallization solvent volume and allow for slow cooling. Cool the filtrate in an ice bath to maximize crystal precipitation.2. Perform small-scale trials (e.g., Thin Layer Chromatography - TLC) to determine the optimal solvent system for column chromatography.3. Use a neutral stationary phase or add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase.
Persistent Impurities Detected by HPLC/GC-MS 1. Co-elution of impurities with the product in chromatography.2. Impurity has very similar polarity to this compound.3. The impurity is a stereoisomer.1. Modify the chromatographic conditions. For HPLC, try a different mobile phase composition, gradient slope, or a different type of column (e.g., phenyl-hexyl instead of C18).2. Employ an orthogonal purification method. If you used reversed-phase HPLC, try a normal-phase chromatography step.3. Use a chiral column or specialized chromatographic method if isomeric separation is necessary.
Difficulty Removing Residual Solvents 1. Inefficient drying method.2. High-boiling point solvents used in the final purification step.1. Dry the product under high vacuum for an extended period. Gently increasing the temperature during vacuum drying can also help.2. If possible, use lower-boiling point solvents in the final step. Consider a solvent exchange step or precipitation of the product from a solution with a non-solvent.
Oily Product Instead of Solid Crystals 1. Presence of impurities that inhibit crystallization.2. Residual solvent acting as a plasticizer.1. Attempt to purify a small portion of the oil using flash chromatography to remove the impurities that may be hindering crystallization.2. Ensure all solvents are thoroughly removed under high vacuum. Try dissolving the oil in a minimal amount of a low-boiling solvent and then adding a non-solvent to precipitate the solid product.

Data Presentation: Comparison of Purification Methods

Purification MethodTypical Purity AchievedKey AdvantagesKey Disadvantages
Recrystallization >95%[4]Cost-effective, simple setup, good for removing bulk impurities.Can have lower yields, solvent selection is critical, may not remove closely related impurities.[4]
Flash Column Chromatography Up to 99%[4]Higher resolution than recrystallization, good scalability, effective for moderately difficult separations.Requires more solvent and time, silica gel can be acidic and cause degradation of sensitive compounds.
Preparative HPLC >99.5%[4][6]Highest resolution and purity, highly reproducible.[6]Expensive, lower sample throughput, requires specialized equipment, uses large volumes of high-purity solvents.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack the column uniformly to avoid air bubbles and channels.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane).[4] Apply positive pressure (using air or nitrogen) to achieve a fast flow rate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify which ones contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Preparative HPLC
  • System Preparation: Prime the HPLC system with the mobile phase (e.g., a mixture of acetonitrile and water).[4] Equilibrate the preparative C18 column until a stable baseline is achieved.[4]

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection: Inject the prepared sample onto the column.

  • Chromatography: Run the separation using either an isocratic (constant mobile phase composition) or gradient (changing composition) method. Monitor the elution of compounds using a UV detector.

  • Fraction Collection: Collect the peak corresponding to this compound using an automated fraction collector or by manual collection.

  • Post-Processing: Combine the collected pure fractions. Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator. If the remaining solution is aqueous, the final product can be recovered by lyophilization (freeze-drying) or liquid-liquid extraction.

Mandatory Visualizations

G General Workflow for this compound Purification cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Crude Crude Synthesized This compound Recrystal Recrystallization (Purity >95%) Crude->Recrystal Initial Cleanup Analysis1 Purity Check (TLC, HPLC, GC-MS) Recrystal->Analysis1 FlashChrom Flash Chromatography (Purity up to 99%) Analysis2 Purity Check (HPLC, GC-MS) FlashChrom->Analysis2 PrepHPLC Preparative HPLC (Purity >99.5%) FinalAnalysis Final Purity & Identity Confirmation PrepHPLC->FinalAnalysis Analysis1->FlashChrom Purity < Target Analysis1->FinalAnalysis Purity > Target Analysis2->PrepHPLC Purity < Target Analysis2->FinalAnalysis Purity > Target

Caption: General Workflow for this compound Purification.

G Troubleshooting Low Purity after Initial Purification Start Low Purity after Recrystallization? ImpurityType What type of impurities remain? Start->ImpurityType SolventIssue Oily Product? Start->SolventIssue No Recrystallize Action: Re-recrystallize with different solvent ImpurityType->Recrystallize Many spots on TLC (baseline/polar) FlashChrom Action: Use Flash Chromatography ImpurityType->FlashChrom Closely related spots on TLC (similar polarity) SolventIssue->ImpurityType No, solid but impure Dry Action: Dry under high vacuum SolventIssue->Dry Yes PrepHPLC Action: Use Preparative HPLC FlashChrom->PrepHPLC Still impure Dry->ImpurityType

Caption: Troubleshooting Decision Tree for Low Purity Issues.

References

addressing batch-to-batch variability of Methandriol compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methandriol compounds. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate issues arising from the batch-to-batch variability of synthetic steroid compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays using different batches of this compound. What could be the cause?

Inconsistent biological activity between batches is a common challenge. The primary causes often relate to the chemical purity and composition of the specific batch. Key factors include:

  • Purity Level: The percentage of the active this compound compound may differ. Even small variations in purity can lead to significant differences in dose-response curves.

  • Impurity Profile: Different synthesis or purification methods can result in unique impurity profiles for each batch.[1][2] These impurities, which can originate from starting materials, reagents, or side reactions, may have their own biological activities, act as antagonists, or be cytotoxic, thereby confounding experimental results.[1]

  • Presence of Isomers: The synthesis of steroids can sometimes produce positional isomers or stereoisomers that may have different binding affinities for receptors or different metabolic fates.[3]

  • Compound Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its effective concentration and introducing new, unknown substances.

  • Residual Solvents: Solvents used in the final purification or crystallization steps may remain in the final product and could affect cell viability or compound solubility.

We recommend quarantining the problematic batch and performing a side-by-side analytical comparison with a previous, well-performing batch.

Q2: How can we analytically characterize a new batch of a this compound compound to ensure its quality and consistency?

A multi-faceted analytical approach is crucial for qualifying a new batch to ensure it meets the required specifications and is consistent with previous batches. A combination of chromatographic and spectroscopic methods is highly recommended.[4][5]

Table 1: Recommended Analytical Techniques for this compound Batch Qualification

TechniquePurposeKey Information Provided
HPLC-UV Purity Assessment & QuantificationProvides the purity percentage of the main compound by peak area and allows for quantification against a reference standard.
LC-MS/MS Identity Confirmation & Impurity DetectionConfirms the molecular weight of this compound (304.47 g/mol ) and helps identify and quantify known and unknown impurities with high sensitivity and specificity.[6][7]
GC-MS Alternative Identity & Purity AnalysisAn effective tool for steroid analysis, often providing high resolution and reproducibility.[8] May require derivatization of the compound.
NMR Spectroscopy Structural ConfirmationConfirms the precise chemical structure of the compound, including stereochemistry. It is invaluable for definitively identifying the compound and characterizing any major impurities.
Solubility Testing Physical Property VerificationConfirms that the compound dissolves as expected in common laboratory solvents (e.g., Ethanol, Methanol), which can impact its performance in biological assays.[9]
Q3: What are the common sources of impurities in synthetic steroids like this compound, and how might they interfere with our experiments?

Impurities in synthetically derived active pharmaceutical ingredients (APIs) are a critical concern and are regulated under guidelines such as those from the ICH.[1] They can be broadly categorized as:

  • Process-Related Impurities: These arise from the manufacturing process itself.[1] They include unreacted starting materials, intermediates, reagents, and products of side reactions. For this compound esters like this compound dipropionate, incomplete esterification could leave residual this compound.[10]

  • Product-Related Impurities: These are structurally similar to the drug substance and form during synthesis or upon storage.[1] This includes isomers, degradation products, and by-products from competing reaction pathways.

  • Residual Solvents and Catalysts: Chemicals used during synthesis and purification that are not completely removed.[1]

These impurities can interfere with experiments by binding to the target receptor or other off-target molecules, potentially inhibiting or activating cellular pathways unexpectedly.

G Simplified Androgen Receptor Signaling Pathway and Potential Interference cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) Dimer AR-AR Dimer AR->Dimer Dimerization AR_HSP AR-HSP Complex AR->AR_HSP HSP HSP HSP->AR_HSP Stabilizes This compound This compound This compound->AR Binds & Releases HSP Impurities Impurities / Isomers Impurities->AR Competitive Binding (Inhibition) Impurities->Dimer Prevents Dimerization Transcription Gene Transcription Impurities->Transcription Off-Target Effects Translocation Nuclear Translocation Dimer->Translocation AR_HSP->AR ARE Androgen Response Element (ARE) Translocation->ARE Binds to DNA ARE->Transcription Initiates

Caption: Potential interference points of impurities in a steroid signaling pathway.

Q4: Our latest batch of this compound shows a different physical appearance and/or solubility compared to previous batches. What should we do?

A change in physical properties such as color, crystal structure, or solubility is a significant red flag. Do not use the batch. Such changes can indicate:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can have different solubilities and bioavailabilities.

  • Contamination: The presence of a colored impurity or foreign particulate matter.

  • Incorrect Compound: A severe manufacturing error may have occurred.

  • Solvation State: The compound may have formed a hydrate or solvate with water or a solvent, altering its physical properties and molecular weight.

You should immediately contact the supplier, provide them with the batch number and a description of the issue, and request a certificate of analysis (CoA) and any available analytical data for that batch. Quarantine the material until the issue is resolved.

Q5: What steps can be taken to mitigate the impact of batch-to-batch variability on long-term research projects?

Proactive management is key to minimizing the impact of variability on the reproducibility and validity of your research. A data-centric and holistic approach is recommended.[11]

Table 2: Strategies to Mitigate Batch-to-Batch Variability

StrategyDescriptionBest Practices
Bulk Purchase & Qualification Purchase a single, large batch of the compound sufficient for the entire planned study or a significant phase of it.Perform comprehensive in-house qualification (as described in Q2) on this single batch. Aliquot and store under validated, stable conditions.
Establish Strict Acceptance Criteria Define clear analytical specifications that any new batch must meet before being accepted for use in experiments.These criteria should go beyond the supplier's CoA and include purity (>98%), identity confirmation, and consistent impurity profile via LC-MS.
Use a Reference Standard Maintain a small, well-characterized sample from a "gold standard" batch as an internal reference.Run this reference standard alongside any new batch during analytical testing and in pilot biological assays to ensure consistent performance.
Implement a Bridging Study When switching to a new batch is unavoidable, conduct a small-scale "bridging" study.Directly compare the old and new batches in your most sensitive assay to confirm they produce statistically indistinguishable results before transitioning fully to the new batch.

Troubleshooting Guides

Guide 1: Workflow for Investigating Inconsistent Biological Activity

This workflow provides a logical sequence of steps to diagnose the root cause of inconsistent experimental results suspected to be from this compound batch variability.

cluster_qual Batch Qualification Steps start Inconsistent Biological Results Observed check_batch Was a new batch of this compound used? start->check_batch check_protocol Review Experimental Protocol for Deviations check_batch->check_protocol No qual_new_batch Qualify New Batch check_batch->qual_new_batch Yes no_protocol_issue No Protocol Deviations Found check_protocol->no_protocol_issue compare_coa Compare Supplier CoA to Previous Batch CoA qual_new_batch->compare_coa analytical_testing Perform In-House Analytical Testing (HPLC, LC-MS) compare_coa->analytical_testing compare_data Compare Analytical Data to Reference Batch analytical_testing->compare_data data_match Does analytical data match? compare_data->data_match bridging_study Conduct Bridging Study (Side-by-side bioassay) data_match->bridging_study Yes quarantine Quarantine Batch & Contact Supplier data_match->quarantine No results_match Do bioassay results match? bridging_study->results_match results_match->quarantine No accept_batch Accept New Batch for Use results_match->accept_batch Yes

Caption: A step-by-step workflow for troubleshooting inconsistent results.

Guide 2: Experimental Protocol for Comparative Analysis of this compound Batches

This protocol outlines the key experimental steps for comparing a new batch of this compound against an established reference batch.

Objective: To determine if a new batch of this compound is analytically equivalent to a previously qualified reference batch.

Materials:

  • New batch of this compound

  • Reference batch of this compound

  • Appropriate solvents (e.g., HPLC-grade Methanol, Acetonitrile)

  • Analytical instrumentation (HPLC-UV, LC-MS)

Methodology:

  • Visual and Physical Inspection:

    • Visually inspect both batches for color, consistency, and presence of any foreign matter.

    • Document any differences.

  • Solubility Assessment:

    • Prepare saturated solutions of both batches in a relevant solvent (e.g., Ethanol) at room temperature.

    • Observe if there are noticeable differences in the amount of solute required to reach saturation. Note any differences in dissolution rate.

  • Purity Analysis by HPLC-UV:

    • Prepare stock solutions of both batches at identical concentrations (e.g., 1 mg/mL) in an appropriate mobile phase solvent.

    • Analyze both samples using a validated gradient HPLC method suitable for steroid analysis.

    • Comparison:

      • Compare the retention time of the main peak. They should be identical.

      • Compare the purity based on the relative peak area (% Area).

      • Critically examine the chromatograms for any new impurity peaks in the new batch or significant differences in the area of existing impurity peaks.

  • Identity and Impurity Confirmation by LC-MS:

    • Analyze the same solutions prepared in Step 3 using an LC-MS system.

    • Identity Confirmation: Verify that the primary peak in both samples exhibits the correct mass-to-charge ratio (m/z) for this compound.

    • Impurity Profiling: Compare the total ion chromatograms. Investigate any peaks present in the new batch that are absent or significantly larger than in the reference batch. Attempt to identify these impurities by their mass.

  • Decision Making:

    • The new batch can be considered for a bridging study if its visual appearance, solubility, purity, and impurity profile are highly consistent with the reference batch.

    • If significant discrepancies are found at any step, the batch should be rejected, and the supplier must be contacted.

cluster_tests Analytical Workflow start Receive New Batch of this compound review_coa Review Supplier Certificate of Analysis (CoA) start->review_coa in_house_testing Perform In-House Analytical Testing review_coa->in_house_testing test_sol Solubility & Physical Appearance Check in_house_testing->test_sol test_hplc Purity & Impurity Profile via HPLC-UV test_lcms Identity & Mass Confirmation via LC-MS test_hplc->test_lcms compare_data Compare Data to Reference Standard and Acceptance Criteria test_lcms->compare_data test_sol->test_hplc decision Data Meets Specifications? compare_data->decision accept Batch Accepted Release for Experimental Use decision->accept Yes reject Batch Rejected Quarantine and Contact Supplier decision->reject No

Caption: Experimental workflow for the qualification of a new this compound batch.

References

Technical Support Center: Refining Analytical Methods for Higher Sensitivity to Methandriol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the advanced analytical detection of Methandriol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for achieving higher sensitivity in this compound analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and other anabolic steroids using chromatographic and mass spectrometric techniques.

Q1: What are the most common causes of poor peak shape (fronting or tailing) in the GC-MS analysis of this compound?

A1: Poor peak shape is a frequent issue in GC-MS analysis and can often be attributed to several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. To resolve this, dilute the sample, reduce the injection volume, or increase the split ratio.

  • Improper Column Installation: If the column is not installed correctly in the injector, it can cause peak distortion. Ensure the column is installed according to the manufacturer's instructions for your specific GC model.

  • Active Sites in the Inlet or Column: this compound, with its hydroxyl groups, can interact with active sites in the GC system, leading to peak tailing. Using a deactivated inlet liner and a high-quality, inert GC column is crucial. If peak tailing persists, consider replacing the inlet liner.

  • Contamination: Contamination in the carrier gas, gas lines, or the inlet can lead to broad or distorted peaks. A system bake-out or solvent rinse of the column may be necessary. Running a blank analysis can help identify the source of contamination.

Q2: I am observing a high baseline noise in my LC-MS/MS analysis, which is affecting the sensitivity for this compound. What are the likely causes and solutions?

A2: High baseline noise in LC-MS/MS can significantly impact the limit of detection. Here are some common causes and their solutions:

  • Solvent and Additive Quality: The purity of solvents and additives is critical for sensitive LC-MS analysis. Always use LC-MS grade solvents and ultrapure additives to minimize background noise. Impurities can accumulate on the column and elute as "ghost peaks" during a gradient run.

  • Contaminated LC System: The HPLC system itself can be a source of contamination. Regularly flush the system with appropriate solvents to remove any build-up of contaminants.

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inconsistent results and a noisy baseline.[1][2] To mitigate this, optimize the sample preparation procedure to remove interfering substances. Techniques like solid-phase extraction (SPE) are generally more effective at cleaning up samples than simple protein precipitation.[3][4][5]

  • Improper MS Source Conditions: The settings of the mass spectrometer's ion source, such as the gas temperature and flow rate, can affect signal stability. Optimize these parameters to ensure a stable spray and efficient ionization of this compound.

Q3: My recovery of this compound from plasma samples is consistently low. How can I improve it?

A3: Low recovery is a common challenge in bioanalysis. Here are several strategies to improve the recovery of this compound from plasma:

  • Optimize Sample Preparation: The choice of extraction method is critical. While protein precipitation is simple, it may not be sufficient for complex matrices like plasma, leading to low recovery and significant matrix effects.[5] Consider using solid-phase extraction (SPE) with a cartridge chemistry appropriate for steroids (e.g., C18). Methodical optimization of the SPE steps (conditioning, loading, washing, and elution) is essential.

  • Protein Binding: this compound, like other steroids, can bind to plasma proteins. The extraction procedure must efficiently disrupt these interactions. Using a protein precipitation step with an organic solvent like acetonitrile prior to SPE can be beneficial.[5]

  • pH Adjustment: The pH of the sample can influence the extraction efficiency of this compound. Experiment with adjusting the pH of the plasma sample before extraction to optimize the recovery.

  • Thorough Method Validation: A comprehensive validation of the analytical method, including recovery experiments with spiked samples at different concentrations, is crucial to identify and address issues with recovery.

Q4: How can I increase the sensitivity of my GC-MS method for this compound detection?

A4: To achieve higher sensitivity in GC-MS analysis of this compound, consider the following:

  • Derivatization: this compound is not intrinsically volatile. Derivatization is essential to improve its thermal stability and chromatographic properties.[6][7] Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective method for steroids.[8] This process replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, making the molecule more volatile and less prone to adsorption in the GC system.

  • Selected Ion Monitoring (SIM): Instead of scanning a full mass range, using the mass spectrometer in SIM mode significantly increases sensitivity.[6] In this mode, the instrument only monitors specific ions characteristic of the derivatized this compound, reducing noise and enhancing the signal-to-noise ratio.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For even higher selectivity and sensitivity, GC-MS/MS is the preferred technique.[9] By selecting a specific precursor ion and monitoring a characteristic product ion (Selected Reaction Monitoring - SRM), chemical noise is drastically reduced.

Experimental Protocols

High-Sensitivity Analysis of this compound in Human Urine by GC-MS/MS

This protocol describes a method for the quantification of this compound in human urine with high sensitivity, incorporating enzymatic hydrolysis, solid-phase extraction, and derivatization followed by GC-MS/MS analysis.

1. Sample Preparation

  • Enzymatic Hydrolysis:

    • To 2.5 mL of urine, add an internal standard (e.g., d3-Methandriol).

    • Add 1 mL of phosphate buffer (0.2 M, pH 7.0).

    • Add 50 µL of β-glucuronidase from E. coli.

    • Incubate at 50°C for 1 hour to deconjugate the this compound metabolites.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 10% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 3 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of ethyl acetate.

2. Derivatization

  • To the reconstituted extract, add 50 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) and 1 µL of TMIS (trimethyliodosilane) as a catalyst.

  • Vortex the mixture and incubate at 60°C for 20 minutes.

3. GC-MS/MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 250°C at 20°C/min, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Reaction Monitoring (SRM).

    • Precursor and Product Ions: Specific transitions for the di-TMS derivative of this compound and the internal standard need to be determined by direct infusion or by analyzing a standard solution.

High-Sensitivity Analysis of this compound in Human Plasma by LC-MS/MS

This protocol outlines a method for the sensitive quantification of this compound in human plasma using protein precipitation followed by LC-MS/MS.

1. Sample Preparation

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., d3-Methandriol).

    • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[5]

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer and Evaporation:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Selected Reaction Monitoring (SRM).

    • Precursor and Product Ions: Specific transitions for this compound and the internal standard should be optimized. For this compound, a likely precursor ion would be [M+H-H₂O]⁺.

Data Presentation

Table 1: Comparison of Detection Limits for Anabolic Steroids using Various Analytical Methods.

AnalyteMethodMatrixLimit of Detection (LOD)Reference
This compoundHPLCPlasma0.01 - 0.10 µg/mL[10]
Stanozolol MetabolitesLC-MS/MSUrine1 ng/mL
Methandienone MetabolitesGC-MSUrine2 - 10 ng/mL
Various Anabolic SteroidsLC-HRMSUrine0.5 - 18 ng/mL[11]
Seven Steroids (including DHT)LC-MS/MSSerum4 pg/mL (for DHT)[12]

Visualizations

Experimental_Workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt & Login Sample_Storage Sample Storage (-20°C or below) Sample_Receipt->Sample_Storage Sample_Thawing Sample Thawing & Aliquoting Sample_Storage->Sample_Thawing Add_IS Addition of Internal Standard Sample_Thawing->Add_IS Hydrolysis Enzymatic Hydrolysis (Urine) Add_IS->Hydrolysis Protein_Precipitation Protein Precipitation (Plasma) Add_IS->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Protein_Precipitation->SPE Optional Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Derivatization Derivatization (for GC-MS) Reconstitution->Derivatization GC-MS Path LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS LC-MS Path GC_MS_MS GC-MS/MS Analysis Derivatization->GC_MS_MS Data_Processing Data Processing & Integration GC_MS_MS->Data_Processing LC_MS_MS->Data_Processing Quantification Quantification & Reporting Data_Processing->Quantification Data_Review Data Review & Approval Quantification->Data_Review

Caption: Experimental workflow for this compound analysis.

Androgen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis This compound This compound AR Androgen Receptor (AR) This compound->AR Binding AR_HSP_complex AR-HSP Complex Methandriol_AR_complex This compound-AR Complex AR->Methandriol_AR_complex HSP Heat Shock Proteins (HSP) AR_HSP_complex->AR HSP Dissociation Methandriol_AR_dimer This compound-AR Dimer Methandriol_AR_complex->Methandriol_AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Methandriol_AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Effects Anabolic Effects Protein->Effects

Caption: Androgen receptor signaling pathway for this compound.

References

Validation & Comparative

Methandriol vs. Testosterone: A Comparative Analysis of Anabolic Potency

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the experimental data reveals Testosterone's superior anabolic and androgenic potency compared to Methandriol. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental protocols, and signaling pathways.

Comparative Anabolic and Androgenic Potency

Testosterone, the primary male sex hormone, serves as the benchmark for anabolic and androgenic steroid potency, with a standardized anabolic:androgenic ratio of 100:100. This compound (also known as Methylandrostenediol), a synthetic derivative of the endogenous prohormone androstenediol, exhibits significantly lower anabolic and androgenic potential. Published data indicates a broad anabolic rating of 20-60 and an androgenic rating of 30-60 for this compound, relative to Testosterone's baseline.[1] This suggests that this compound is considerably less potent in promoting muscle growth (anabolic effect) and the development of male sexual characteristics (androgenic effect).

CompoundAnabolic RatingAndrogenic RatingAnabolic:Androgenic Ratio
Testosterone1001001:1
This compound20-6030-60Variable

Experimental Determination of Anabolic and Androgenic Activity

The anabolic and androgenic potency of these compounds is primarily determined through the Hershberger assay, a standardized in vivo bioassay in rats.[2][3] This assay is crucial for evaluating the tissue-selective effects of anabolic-androgenic steroids (AAS).

The Hershberger Assay Protocol

The Hershberger assay involves the following key steps:

  • Animal Model: Immature, castrated male rats are used as the experimental model. Castration removes the primary source of endogenous androgens, making the androgen-dependent tissues highly sensitive to exogenous AAS.

  • Treatment Administration: The test compound (e.g., this compound) and a reference compound (typically Testosterone Propionate) are administered to different groups of castrated rats over a set period, usually 10 consecutive days.[4] A control group receives a vehicle solution.

  • Tissue Analysis: Following the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.

    • Anabolic (Myotrophic) Activity: The weight of the levator ani muscle is measured as the primary indicator of anabolic effects.[5]

    • Androgenic Activity: The weights of the ventral prostate and seminal vesicles are measured to determine androgenic potency.[6]

  • Data Analysis: The changes in the weights of these tissues in the treated groups are compared to the control group. The anabolic and androgenic activities are then calculated relative to the effects of the reference compound, Testosterone Propionate.

Hershberger_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment (10 days) cluster_analysis Analysis cluster_endpoints Endpoints Animal_Model Immature Male Rats Castration Castration Animal_Model->Castration Control Vehicle Control Castration->Control Testosterone Testosterone Propionate (Reference) Castration->Testosterone This compound This compound (Test Compound) Castration->this compound Necropsy Necropsy Control->Necropsy Testosterone->Necropsy This compound->Necropsy Tissue_Weighing Tissue Weighing Necropsy->Tissue_Weighing Data_Analysis Data Analysis & Comparison Tissue_Weighing->Data_Analysis Anabolic Levator Ani Muscle Weight (Anabolic Effect) Tissue_Weighing->Anabolic Androgenic Ventral Prostate & Seminal Vesicle Weight (Androgenic Effect) Tissue_Weighing->Androgenic

Workflow of the Hershberger Assay for determining anabolic and androgenic potency.

Mechanism of Action: Androgen Receptor Signaling

Both Testosterone and this compound exert their effects primarily by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[7] However, their interactions and subsequent downstream effects exhibit key differences.

Testosterone Signaling Pathway
  • Binding and Activation: Testosterone enters the target cell and can either bind directly to the AR in the cytoplasm or be converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase.

  • Nuclear Translocation: The hormone-receptor complex translocates into the nucleus.

  • Gene Transcription: Inside the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

  • Protein Synthesis: This binding initiates the transcription of genes that lead to increased protein synthesis, resulting in muscle hypertrophy (anabolic effect) and the development of secondary sexual characteristics (androgenic effect).

This compound Signaling Pathway

This compound, as a 17α-alkylated derivative of androstenediol, also activates the androgen receptor.[8] However, its lower anabolic and androgenic ratings suggest a weaker interaction with the AR compared to Testosterone. While specific quantitative data on the binding affinity of this compound to the androgen receptor is limited, its broader and lower potency range implies a less efficient activation of the downstream signaling cascade. One source indicates a relative binding affinity of 40% for this compound to sex hormone-binding globulin (SHBG) compared to a reference steroid, which can influence its bioavailability and interaction with the AR.[9]

Androgen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Five_Alpha_Reductase 5α-Reductase Testosterone->Five_Alpha_Reductase This compound This compound This compound->AR Testosterone_AR Testosterone-AR Complex AR->Testosterone_AR DHT_AR DHT-AR Complex AR->DHT_AR Methandriol_AR This compound-AR Complex AR->Methandriol_AR DHT DHT Five_Alpha_Reductase->DHT DHT->AR ARE Androgen Response Element (ARE) Testosterone_AR->ARE Translocation DHT_AR->ARE Translocation Methandriol_AR->ARE Translocation Gene_Transcription Gene Transcription ARE->Gene_Transcription Protein_Synthesis Protein Synthesis Gene_Transcription->Protein_Synthesis Anabolic_Androgenic_Effects Anabolic & Androgenic Effects Protein_Synthesis->Anabolic_Androgenic_Effects

Simplified signaling pathway of Testosterone and this compound via the Androgen Receptor.

Conclusion

References

A Comparative In-Vivo Analysis of Methandriol and Nandrolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in-vivo comparative analysis of two synthetic anabolic-androgenic steroids (AAS): Methandriol and Nandrolone. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used in key studies.

Introduction

This compound (Methylandrostenediol) and Nandrolone are both synthetic derivatives of testosterone, developed to enhance anabolic properties while minimizing androgenic effects.[1] Nandrolone, in the form of its esters like Nandrolone Decanoate, has been widely used clinically to treat conditions such as anemia and osteoporosis, and illicitly for performance enhancement.[2][3] this compound, while less common, has also been utilized for its anabolic effects.[4] This guide aims to provide a data-driven comparison of their in-vivo activities to inform research and drug development.

Mechanism of Action

Both this compound and Nandrolone exert their effects primarily by binding to and activating the androgen receptor (AR).[1][5] Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes. This signaling cascade ultimately leads to increased protein synthesis and muscle growth.[6][7]

A key difference in their mechanism lies in their interaction with the 5α-reductase enzyme. Nandrolone is converted by 5α-reductase to a less potent androgen, dihydronandrolone (DHN), which contributes to its favorable anabolic-to-androgenic ratio.[8] Information regarding the specific impact of 5α-reductase on this compound's activity is less definitive.

Signaling Pathway

The signaling pathway for both this compound and Nandrolone is initiated by their binding to the androgen receptor. The activated receptor complex then influences gene expression, leading to the observed physiological effects.

Androgen Receptor Signaling Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS This compound / Nandrolone AR Androgen Receptor (AR) AAS->AR Binds to AAS_AR AAS-AR Complex AAS->AAS_AR HSP Heat Shock Proteins (HSP) AR->HSP Associated with AR->AAS_AR Forms HSP->AR Dissociates from AAS_AR_N AAS-AR Complex AAS_AR->AAS_AR_N Translocation ARE Androgen Response Element (ARE) on DNA AAS_AR_N->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Effects Anabolic & Androgenic Effects Protein->Effects

Androgen Receptor Signaling Pathway

Comparative In-Vivo Data

The anabolic and androgenic potencies of these compounds are often evaluated using the Hershberger assay in rats. This assay measures the change in weight of androgen-responsive tissues, such as the levator ani muscle (anabolic effect) and the seminal vesicles or ventral prostate (androgenic effect).

CompoundAnabolic Rating (relative to Testosterone=100)Androgenic Rating (relative to Testosterone=100)Anabolic-to-Androgenic RatioReference
This compound 20-6030-60~1:1[9]
Nandrolone 3.29–4.92 (potency ratio vs Testosterone Propionate)0.31–0.41 (potency ratio vs Testosterone Propionate)~10:1[10]
TissueThis compound EffectNandrolone EffectReference
Levator Ani Muscle Stimulates growthStrong stimulation of growth[8]
Seminal Vesicles Weak stimulationWeak stimulation[8][10]
Ventral Prostate Weak stimulationWeak stimulation[8][10]

Experimental Protocols

A standardized method for assessing the in-vivo anabolic and androgenic activity of steroids is the Hershberger Bioassay , as outlined by the Organisation for Economic Co-operation and Development (OECD) Test Guideline 441.[11][12]

Hershberger Assay Protocol
  • Animal Model: Peripubertal male rats are castrated to minimize endogenous androgen levels.[13]

  • Acclimatization: Animals are allowed a post-operative recovery period of at least seven days.[13]

  • Dosing: The test substance (e.g., this compound or Nandrolone) is administered daily for 10 consecutive days via subcutaneous injection or oral gavage. A vehicle control group and a reference androgen (e.g., testosterone propionate) group are included.[11]

  • Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.[11]

  • Tissue Collection and Weighing: Five androgen-dependent tissues are carefully dissected and weighed:

    • Ventral prostate

    • Seminal vesicles (including coagulating glands and their fluids)

    • Levator ani-bulbocavernosus muscle

    • Cowper's glands

    • Glans penis[13][14]

  • Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. A statistically significant increase in the weight of the levator ani-bulbocavernosus muscle is indicative of anabolic activity, while increases in the weights of the ventral prostate and seminal vesicles indicate androgenic activity.[11]

Hershberger Assay Workflow Hershberger Assay Experimental Workflow start Start castration Castration of Peripubertal Male Rats start->castration recovery 7-Day Recovery Period castration->recovery dosing 10-Day Dosing (Vehicle, Test Compound, Reference Androgen) recovery->dosing necropsy Necropsy (24h after last dose) dosing->necropsy dissection Dissection of Androgen-Dependent Tissues necropsy->dissection weighing Weighing of Tissues dissection->weighing analysis Statistical Analysis weighing->analysis end End analysis->end

Hershberger Assay Experimental Workflow

Conclusion

Based on available in-vivo data, Nandrolone exhibits a significantly more favorable anabolic-to-androgenic ratio compared to this compound. While both compounds stimulate muscle growth, Nandrolone does so with considerably weaker androgenic effects. This is attributed to its metabolism into the less potent androgen, DHN. The experimental data, primarily from rodent models using standardized protocols like the Hershberger assay, consistently supports the classification of Nandrolone as a more selective anabolic agent than this compound. This analysis provides a foundational understanding for researchers and professionals in the field of drug development, highlighting the differential in-vivo profiles of these two anabolic steroids. Further direct comparative studies would be beneficial to fully elucidate their relative potencies and therapeutic indices.

References

A Comparative Analysis of Methandriol and Other 17α-Alkylated Anabolic Steroids for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance, receptor affinity, and hepatotoxicity of key 17α-alkylated anabolic steroids, supported by experimental data and protocols.

Methandriol, a synthetically derived 17α-alkylated anabolic-androgenic steroid (AAS), presents a unique profile when compared to other orally active agents in its class.[1][2] Developed from the endogenous prohormone androstenediol, its primary structural modification—the addition of a methyl group at the C17-alpha position—is a defining characteristic of a class of steroids known for their oral bioavailability and a significant potential for hepatotoxicity.[2][3] This guide provides a comparative analysis of this compound against other prominent 17α-alkylated steroids such as Methyltestosterone, Oxandrolone, and Stanozolol, focusing on key performance metrics relevant to researchers and drug development professionals.

Comparative Performance Metrics

The efficacy and side-effect profile of 17α-alkylated anabolic steroids are primarily evaluated based on their anabolic (muscle-building) to androgenic (masculinizing) ratio, their binding affinity for the androgen receptor (AR), and their potential for liver damage. The following tables summarize the available quantitative data for these key parameters.

Anabolic and Androgenic Activity

The anabolic and androgenic effects of these compounds are traditionally determined using the Hershberger assay in animal models. This assay measures the change in weight of androgen-dependent tissues, such as the levator ani muscle (anabolic) and the ventral prostate or seminal vesicles (androgenic), in castrated rats. The ratio of these effects, relative to a reference compound like testosterone, provides a standardized measure of a steroid's activity profile.

CompoundAnabolic RatingAndrogenic RatingAnabolic:Androgenic Ratio
Testosterone (Reference) 1001001:1
This compound 30-6020-60~1:1
Methyltestosterone 94-130115-150~1:1
Oxandrolone 322-63324~13:1 to 26:1
Stanozolol 32030~10.7:1
Data compiled from multiple sources. Ratios are approximate and can vary based on the specific study and methodology.[4][5][6]
Androgen Receptor Binding Affinity

The biological activity of anabolic steroids is initiated by their binding to the androgen receptor.[7] The relative binding affinity (RBA) is often determined through competitive binding assays, where the steroid's ability to displace a radiolabeled ligand from the AR is measured. A higher binding affinity generally correlates with greater potency, though it is not the sole determinant of a compound's anabolic effect.[8][9]

CompoundRelative Binding Affinity (RBA) (%) vs. Methyltrienolone (MT)Relative Binding Affinity (RBA) (%) vs. Testosterone
Testosterone ~50100
This compound Data not widely available, considered moderate40
Methyltestosterone ~50~100
Oxandrolone Low, but a potent activatorData not widely available
Stanozolol <5 (Low affinity)Low, but a potent activator
Data compiled from multiple sources. RBA can vary significantly between different assay systems. Some steroids with low binding affinity can still be potent activators of the androgen receptor.[8][9][10]
Hepatotoxicity Markers

A primary concern with 17α-alkylated steroids is their potential for liver damage, ranging from elevated liver enzymes to more severe conditions like cholestatic jaundice and peliosis hepatis.[11][12][13] In vitro studies often assess hepatotoxicity by measuring the release of enzymes like lactate dehydrogenase (LDH) from hepatocytes upon exposure to the compound. Clinical reports correlate the use of these steroids with elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[11][14]

CompoundAssociated HepatotoxicityCommon Markers of Liver Stress
This compound Considered hepatotoxicElevated ALT, AST, Bilirubin
Methyltestosterone HighElevated ALT, AST, LDH; Cholestatic jaundice
Oxandrolone Considered lower than other 17α-alkylated steroids, but still significantElevated ALT, AST
Stanozolol HighElevated ALT, AST, LDH; Cholestatic jaundice
This table provides a qualitative comparison based on available literature. Quantitative in-vivo data is highly variable and dose-dependent.[11][13][14][15]

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and the methods used to generate the comparative data, the following diagrams illustrate the androgen receptor signaling pathway and the workflows for key experimental protocols.

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS 17α-Alkylated AAS (e.g., this compound) AAS_in AAS AAS->AAS_in Passive Diffusion AR_HSP AR-HSP Complex AAS_in->AR_HSP Binding & Dissociation AR Androgen Receptor (AR) AR->AR AR_dimer AR Dimer AR->AR_dimer Translocation HSP Heat Shock Proteins (HSP) AR_HSP->HSP Release ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA protein_synthesis Protein Synthesis (Anabolic Effects) mRNA->protein_synthesis Translation (in Cytoplasm)

Caption: Androgen Receptor Signaling Pathway for 17α-Alkylated Steroids.

Hershberger_Assay_Workflow cluster_treatment 10-Day Dosing Period cluster_tissues Tissue Weighing start Start: Immature Male Rats castration Surgical Castration start->castration acclimation Acclimation Period castration->acclimation grouping Divide into Control and Treatment Groups acclimation->grouping vehicle Vehicle Control (e.g., Corn Oil) grouping->vehicle Group 1 positive Positive Control (Testosterone Propionate) grouping->positive Group 2 test_agonist Test Compound (Agonist Screen) grouping->test_agonist Group 3a test_antagonist Test Compound + TP (Antagonist Screen) grouping->test_antagonist Group 3b necropsy Necropsy (24h after last dose) vehicle->necropsy positive->necropsy test_agonist->necropsy test_antagonist->necropsy dissection Dissect Androgen-Dependent Tissues necropsy->dissection anabolic Anabolic: Levator Ani Muscle dissection->anabolic androgenic Androgenic: Ventral Prostate, Seminal Vesicles, etc. dissection->androgenic analysis Statistical Analysis: Compare tissue weights to controls anabolic->analysis androgenic->analysis end Determine Anabolic: Androgenic Ratio analysis->end

Caption: Workflow of the Hershberger Bioassay for Anabolic/Androgenic Activity.

Experimental Protocols

A detailed understanding of the methodologies used to characterize these compounds is critical for interpreting existing data and designing future experiments.

The Hershberger Bioassay for Anabolic and Androgenic Activity

The Hershberger bioassay is the standard in vivo method for assessing the anabolic and androgenic properties of a substance.[16][17]

  • Animal Model: Immature, peripubertal male rats (e.g., Sprague-Dawley or Wistar strain) are used. The animals are castrated to remove the endogenous source of androgens.[16]

  • Dosing: Following an acclimation period, the animals are divided into groups. A control group receives a vehicle (e.g., corn oil), a reference group receives a known androgen like testosterone propionate (TP), and test groups receive varying doses of the compound being studied. Dosing is typically performed daily for 10 consecutive days via oral gavage or subcutaneous injection.[18][19]

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. Five key androgen-dependent tissues are carefully dissected and weighed: the ventral prostate, seminal vesicles (including coagulating glands and their fluids), levator ani-bulbocavernosus muscle complex, Cowper's glands, and the glans penis.[17]

  • Data Analysis: The weights of the levator ani muscle are taken as an index of anabolic (myotrophic) activity, while the weights of the ventral prostate and seminal vesicles serve as an index of androgenic activity. The responses are compared to the vehicle control and the reference androgen to determine the relative potency and the anabolic:androgenic ratio.[19]

Androgen Receptor Competitive Binding Assay

This in vitro assay determines a compound's ability to bind to the androgen receptor, providing a measure of its binding affinity.

  • Receptor Preparation: The androgen receptor is sourced from the cytosol of prostate tissue from castrated rats. The tissue is homogenized and centrifuged to isolate the cytosolic fraction containing the AR.[20]

  • Competitive Binding: A constant concentration of a high-affinity, radiolabeled androgen (e.g., [3H]-R1881 or [3H]-methyltrienolone) is incubated with the receptor preparation.[20][21] This incubation is performed in the presence of varying concentrations of the unlabeled test compound (the competitor).

  • Incubation and Separation: The mixture is incubated, typically overnight at low temperatures (0-4°C), to allow the binding to reach equilibrium. Following incubation, methods such as hydroxylapatite precipitation or dextran-coated charcoal are used to separate the receptor-bound radioligand from the unbound radioligand.[22]

  • Quantification and Analysis: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting. The data are plotted as the percentage of radioligand bound versus the concentration of the competitor. An IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to the IC50 of a reference standard like testosterone or DHT.[1]

In Vitro Hepatotoxicity Assay

This assay provides an initial screening for the potential of a compound to cause direct damage to liver cells.

  • Cell Culture: Primary rat hepatocytes or a human liver cell line (e.g., HepG2) are cultured in multi-well plates.

  • Compound Exposure: The cultured cells are exposed to various concentrations of the test steroid (e.g., this compound, Stanozolol) for a defined period, typically 24 to 48 hours.[15]

  • Toxicity Measurement: After incubation, the cell culture medium is collected to measure the activity of intracellular enzymes that have been released from damaged cells. A common marker is lactate dehydrogenase (LDH). Cell viability can also be assessed using assays like the neutral red (NR) retention assay.[15]

  • Data Analysis: The amount of LDH released into the medium is quantified and compared to untreated control cells and a positive control (a known hepatotoxin). A dose-dependent increase in LDH release indicates direct cytotoxic effects of the compound on hepatocytes.[15]

Conclusion

This compound exhibits a relatively balanced anabolic and androgenic profile, similar to Methyltestosterone, but lacks the pronounced dissociation between these effects seen with compounds like Oxandrolone and Stanozolol. While data on its direct androgen receptor binding affinity is less prevalent, it is considered a moderately effective androgen. A significant and shared characteristic of this compound and all 17α-alkylated steroids is the inherent risk of hepatotoxicity, a critical consideration for any therapeutic development. The experimental protocols detailed herein provide a framework for the standardized evaluation of novel and existing compounds in this class, ensuring that researchers and drug developers can generate reliable and comparable data to inform their work.

References

Cross-Study Validation of Methandriol's Anabolic-Androgenic Ratio: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Methandriol's anabolic-androgenic ratio, contextualized with data from other common anabolic steroids. This document summarizes available quantitative data, details the standard experimental protocol for determining these ratios, and visualizes the scientific workflow.

Executive Summary

This compound, also known as methylandrostenediol, is a synthetic anabolic-androgenic steroid (AAS) that has been qualitatively described as having potent protein-anabolic effects with relatively low androgenic activity. However, a comprehensive cross-study validation of its anabolic-androgenic ratio based on primary experimental data is challenging due to the limited availability of such studies in publicly accessible literature. This guide synthesizes the available information and provides a framework for comparison with other well-characterized anabolic steroids. The standard for determining the anabolic-androgenic ratio is the Hershberger bioassay, which measures the differential effects of a substance on the growth of specific muscle and androgen-dependent tissues in castrated male rats.

Comparative Anabolic-Androgenic Ratios of Selected Steroids

The anabolic-to-androgenic ratio of an AAS is a critical determinant of its therapeutic index, indicating its relative efficacy in promoting muscle growth versus its potential for producing masculinizing side effects. Testosterone serves as the reference standard with a baseline ratio of 1:1.

Anabolic SteroidAnabolic RatingAndrogenic RatingAnabolic:Androgenic Ratio
Testosterone 1001001:1[1]
This compound 30-6020-60~1:1[2]
Nandrolone 12537~3.4:1[3][4]
Oxandrolone 322-63024~13:1 to 26:1[5][6]
Stanozolol 32030~10.7:1[7][8]
Methenolone 8844-57~1.5:1 to 2:1[9]

Note: The anabolic and androgenic ratings are relative to Testosterone (rated at 100). These values are derived from various sources and may show some variability across different studies.

Experimental Protocol: The Hershberger Bioassay

The gold-standard method for determining the anabolic and androgenic activity of a steroid is the Hershberger bioassay, as standardized by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 441.[10][11][12]

Objective: To determine the anabolic and androgenic potential of a test substance by measuring the weight changes of five specific androgen-dependent tissues in castrated male rats.

Animal Model: Peripubertal male rats, castrated to remove the influence of endogenous androgens.

Key Tissues Measured:

  • Anabolic (Myotrophic) Activity: Levator ani-bulbocavernosus (LABC) muscle.

  • Androgenic Activity:

    • Ventral Prostate (VP)

    • Seminal Vesicles (SV) plus coagulating glands

    • Glans Penis (GP)

    • Cowper's Glands (COW)

Procedure:

  • Acclimatization and Castration: Young male rats are acclimatized to laboratory conditions and then surgically castrated.

  • Dosing: After a post-operative recovery period, the animals are randomly assigned to treatment groups. The test substance is administered daily for 10 consecutive days, typically via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a known androgen like testosterone propionate) are included.

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The five target tissues are carefully dissected and weighed.

  • Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group. A statistically significant increase in the weight of the levator ani muscle is indicative of anabolic activity, while a significant increase in the weights of the ventral prostate, seminal vesicles, glans penis, and Cowper's glands indicates androgenic activity. The ratio of the percentage increase in the levator ani muscle weight to the percentage increase in the ventral prostate or seminal vesicle weight provides the anabolic-androgenic ratio.

Experimental Workflow

Hershberger_Assay_Workflow start Start acclimatization Animal Acclimatization (Peripubertal Male Rats) start->acclimatization castration Surgical Castration acclimatization->castration recovery Post-Operative Recovery castration->recovery grouping Randomized Group Assignment recovery->grouping dosing 10-Day Dosing Regimen grouping->dosing necropsy Necropsy and Tissue Dissection dosing->necropsy weighing Tissue Weighing (LABC, VP, SV, GP, COW) necropsy->weighing analysis Data Analysis and Ratio Calculation weighing->analysis end End analysis->end

Caption: Workflow of the Hershberger Bioassay for Anabolic-Androgenic Steroid Testing.

Signaling Pathway of Anabolic-Androgenic Steroids

Anabolic-androgenic steroids exert their effects primarily through binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.

AAS_Signaling_Pathway AAS Anabolic-Androgenic Steroid (AAS) cell_membrane Cell Membrane AAS->cell_membrane Passive Diffusion AR_complex Androgen Receptor (AR) (inactive complex) AAS->AR_complex Binding AAS_AR AAS-AR Complex (active) AR_complex->AAS_AR nucleus Nucleus AAS_AR->nucleus Translocation dimerization Dimerization AAS_AR->dimerization ARE Androgen Response Element (ARE) on DNA dimerization->ARE Binding transcription Gene Transcription ARE->transcription mRNA mRNA transcription->mRNA translation Protein Synthesis mRNA->translation anabolic_effects Anabolic Effects (e.g., Muscle Growth) translation->anabolic_effects

Caption: Simplified Signaling Pathway of Anabolic-Androgenic Steroids.

Discussion and Limitations

While the Hershberger assay provides a standardized method for assessing the anabolic and androgenic properties of steroids, it is important to note that the results are obtained in a rodent model and may not directly translate to human physiology. The anabolic-androgenic ratio is a useful comparative metric but does not fully encapsulate the complete pharmacological profile of a steroid.

The primary limitation in the cross-study validation of this compound's anabolic-androgenic ratio is the scarcity of publicly available primary research that applies the standardized Hershberger assay to this specific compound and reports detailed quantitative data. The ratios presented in this guide for this compound are based on secondary sources and should be interpreted with caution. Further research employing standardized methodologies is required for a definitive quantitative assessment of this compound's anabolic and androgenic potential.

References

A Comparative Analysis of Methandriol and Methandrostenolone (Dianabol) for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective examination of the pharmacological profiles, anabolic and androgenic effects, and underlying mechanisms of two synthetic anabolic-androgenic steroids.

This guide provides a detailed comparative study of Methandriol and Methandrostenolone, colloquially known as Dianabol. The information is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive understanding of these two anabolic-androgenic steroids (AAS). The comparison is based on available experimental data to highlight their distinct pharmacological profiles.

Overview and Chemical Structures

This compound and Methandrostenolone are both synthetic derivatives of testosterone. This compound, or Methylandrostenediol, is a 17α-alkylated derivative of the endogenous prohormone androstenediol.[1] Methandrostenolone, developed by CIBA Pharmaceuticals in the 1950s, is also a 17α-alkylated AAS and was one of the first orally active steroids to gain widespread use.[2][3]

Comparative Pharmacological Profile

The primary distinction between these two compounds lies in their anabolic and androgenic potencies. The following table summarizes their key pharmacological parameters based on available data. It is important to note that direct, head-to-head clinical trials are limited, and much of the data is derived from individual studies and preclinical models.

ParameterThis compoundMethandrostenolone (Dianabol)Testosterone (Reference)
Anabolic Rating 20-60[4]90-210100
Androgenic Rating 30-60[4]40-60100
Androgen Receptor Binding Affinity Moderate (Relative affinity of 40%)[5]Low to Moderate (Relative affinity of 2%)[5][6]High
Oral Bioavailability High (due to 17α-alkylation)[4]High (due to 17α-alkylation)[3]Low
Hepatotoxicity Yes (17α-alkylated)[7]Yes (17α-alkylated)[3]Low (when administered parenterally)
Aromatization (Conversion to Estrogen) Yes[4]Yes, to a potent estrogen[2]Yes

Mechanism of Action and Signaling Pathways

Both this compound and Methandrostenolone exert their effects primarily by binding to and activating the androgen receptor (AR).[2][8] The activated AR then translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs), modulating the transcription of target genes involved in muscle protein synthesis and other cellular processes.[9]

The downstream signaling cascade following AR activation in skeletal muscle is complex and involves multiple pathways that contribute to muscle hypertrophy.

Androgen Receptor Signaling Pathway in Skeletal Muscle Androgen Receptor Signaling Pathway in Skeletal Muscle cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS AAS (this compound or Methandrostenolone) AR Androgen Receptor (AR) AAS->AR Binds to AAS_AR AAS-AR Complex AR->AAS_AR Forms PI3K PI3K AAS_AR->PI3K Activates ARE Androgen Response Element (ARE) AAS_AR->ARE Translocates & Binds to Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Promotes IGF1R IGF-1 Receptor IGF1R->PI3K Activates Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Gene_Transcription->Protein Synthesis Leads to Muscle Hypertrophy Muscle Hypertrophy Protein Synthesis->Muscle Hypertrophy Results in

Androgen Receptor Signaling Pathway in Skeletal Muscle

Experimental Protocols

Detailed experimental protocols from peer-reviewed studies are crucial for the objective evaluation of these compounds. Below are summaries of methodologies from notable studies.

Methandrostenolone: Study on Strength and Body Composition

A double-blind, crossover experiment was conducted on athletic men undergoing a weight-training program to assess the effects of Methandrostenolone.[10]

  • Objective: To determine the "anabolic" effects of methandienone in men undergoing athletic training.[10]

  • Subjects: 11 athletic men.[10]

  • Dosage: 100 mg/day of methandienone for 6 weeks.[10]

  • Study Design: Double-blind, crossover experiment.[10]

  • Parameters Measured: Body weight and composition, muscular strength and performance, and indices of endocrine function.[10]

  • Key Findings: Subjects gained an average of 3.3 kg, and the increase in weight was confined to the lean part of the body, with an increase in muscle size. Strength and performance improved over each training period, but not significantly differently on the drug versus placebo.[10]

Methandrostenolone: Treadmill-Based Hypertrophy Training in Rats

This study aimed to develop a training protocol to induce skeletal muscle hypertrophy in rats and analyze the combined effects of training and methandrostenolone.[11]

  • Objective: To develop a treadmill-based hypertrophy training protocol for rats and investigate the interaction of training and metandienone.[11]

  • Subjects: 32 intact male Wistar rats.[11]

  • Dosage: 5mg/kg/body weight/day of metandienone diluted in 20% ethanol and 80% peanut oil via subcutaneous injection.[11]

  • Study Design: Animals were allocated into four groups: sedentary control, trained, sedentary treated with metandienone, and trained treated with metandienone. The training protocol lasted for six weeks.[11]

  • Parameters Measured: Weight of various organs (heart, liver, kidney, seminal vesicle, visceral fat, testis, tibia, prostate, m. levator ani, m. soleus, and m. gastrocnemius), as well as histological and molecular analysis of blood and tissue samples.[11]

  • Key Findings: The weights of the heart, m. soleus, and m. gastrocnemius were significantly increased in the trained and trained with metandienone groups. Interestingly, the weight of the m. levator ani (not involved in locomotion) and the tibia were also increased in these groups.[11]

Experimental Workflow for Rat Hypertrophy Study Experimental Workflow for Rat Hypertrophy Study cluster_groups Group Allocation cluster_intervention 6-Week Intervention cluster_analysis Post-Intervention Analysis start 32 Male Wistar Rats G1 Sedentary Control (n=8) start->G1 G2 Trained (n=8) start->G2 G3 Sedentary + Meta (n=8) start->G3 G4 Trained + Meta (n=8) start->G4 Sacrifice Sacrifice G1->Sacrifice Training Treadmill Training (Progressive intensity) G2->Training Meta_Treatment Metandienone Injection (5mg/kg/day) G3->Meta_Treatment G4->Training G4->Meta_Treatment Training->Sacrifice Meta_Treatment->Sacrifice Organ_Weight Organ Weight Measurement Sacrifice->Organ_Weight Histo_Molecular Histological & Molecular Analysis Sacrifice->Histo_Molecular

Experimental Workflow for Rat Hypertrophy Study
This compound: Limited Experimental Data

Published experimental data with detailed protocols for this compound are scarce in readily available scientific literature. Early clinical reports from the 1950s suggest its use as a protein-anabolic steroid with relatively low androgenic activity.[12] However, these early studies often lack the rigorous methodologies required by modern research standards. One study noted that anabolic steroid treatment, including methylandrostendiole (this compound), resulted in an increased content of skeletal muscle protein in rats.[13] The dosage used in this study for the anabolic steroids was 0.5 mg/kg of body weight.[13]

Comparative Efficacy and Side Effect Profile

Anabolic and Androgenic Effects

Methandrostenolone exhibits a significantly higher anabolic rating (90-210) compared to this compound (20-60), suggesting a greater potential for promoting muscle mass and protein synthesis.[4] The androgenic ratings of both compounds are comparable (30-60 for this compound and 40-60 for Methandrostenolone), indicating a similar potential for androgen-related side effects.[4]

Hepatotoxicity

Both this compound and Methandrostenolone are 17α-alkylated, a chemical modification that enhances oral bioavailability but also confers a significant risk of hepatotoxicity.[3][4]

Estrogenic Side Effects

Both compounds can be aromatized into estrogens, leading to potential side effects such as gynecomastia and water retention.[2][4] Methandrostenolone is known to convert to a particularly potent estrogen.[2]

Conclusion for Drug Development

This compound and Methandrostenolone, while both orally active 17α-alkylated AAS, present distinct profiles. Methandrostenolone is a more potent anabolic agent, which has been reflected in its historical use for performance enhancement. However, this higher anabolic potential is accompanied by significant health risks, including hepatotoxicity and estrogenic side effects.

This compound, with its lower anabolic rating, may present a less potent but potentially more tolerable profile, although it still carries the risks associated with 17α-alkylated steroids. The lack of robust, modern experimental data for this compound makes a definitive comparison challenging and highlights an area for potential future research.

For drug development professionals, the key takeaway is the structure-activity relationship and the trade-offs between anabolic potency and adverse effects. The chemical modifications that enhance oral bioavailability and anabolic activity often introduce significant safety concerns. Future research in this area could focus on developing selective androgen receptor modulators (SARMs) that dissociate the desired anabolic effects from the undesirable androgenic and other adverse effects.

References

comparative efficacy of different Methandriol esters in research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known efficacy of different Methandriol esters, focusing on their anabolic and androgenic properties, pharmacokinetics, and interaction with the androgen receptor. Due to the limited availability of direct comparative studies on this compound esters in publicly accessible scientific literature, this guide synthesizes the available data on the parent compound, this compound, and its most commonly referenced ester, this compound Dipropionate. Where specific comparative data is unavailable, this is explicitly noted.

Introduction to this compound and its Esters

This compound is a synthetic anabolic-androgenic steroid (AAS) and a derivative of the endogenous prohormone androstenediol.[1][2] Like other AAS, it exerts its effects through interaction with the androgen receptor. To prolong its therapeutic window, this compound is often esterified, creating prodrugs that are metabolized in the body to release the active this compound molecule.[3][4] The most common esters include this compound Dipropionate and this compound Propionate. The primary difference conferred by esterification is a modification of the drug's pharmacokinetics, leading to a more sustained release and longer duration of action compared to the unesterified parent steroid.[3]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and its dipropionate ester. It is important to note that direct comparative data for different this compound esters is scarce in peer-reviewed literature.

Table 1: Anabolic and Androgenic Properties

CompoundAnabolic RatioAndrogenic RatioAnabolic:Androgenic RatioSource(s)
This compound30-6020-60~1:1[4][5]
This compound DipropionateData not availableData not availableData not available
This compound PropionateData not availableData not availableData not available
Testosterone (Reference)1001001:1[5]

Table 2: Pharmacokinetic Parameters

CompoundHalf-LifeDuration of ActionSource(s)
This compoundData not availableShort
This compound Dipropionate~1-2 days*Several days[1][4]
This compound PropionateData not availableData not available

*Note: The half-life for this compound Dipropionate is based on non-peer-reviewed sources and should be interpreted with caution.

Table 3: Androgen Receptor Binding Affinity

CompoundBinding Affinity (Ki or IC50)
This compoundData not available
This compound DipropionateData not available
This compound PropionateData not available

Signaling Pathways and Mechanism of Action

This compound, the active form of its esters, exerts its biological effects primarily through binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[3] This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the anabolic and androgenic effects observed with this class of steroids.

Androgen Receptor Signaling Pathway Figure 1: Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds to AR AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis (Anabolic Effects) mRNA->Protein_Synthesis Translation (in Cytoplasm)

Figure 1: Simplified signaling pathway of this compound via the Androgen Receptor.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols are standardized methods for assessing the efficacy of anabolic-androgenic steroids.

Hershberger Bioassay for Anabolic and Androgenic Activity

The Hershberger assay is the standard in vivo method for differentiating the anabolic and androgenic effects of a steroid.

Objective: To determine the anabolic and androgenic potency of a test compound by measuring the weight changes of specific androgen-sensitive tissues in castrated male rats.

Experimental Workflow:

Figure 2: Workflow for the Hershberger bioassay.

Methodology:

  • Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.

  • Groups: Animals are divided into several groups: a vehicle control group, a positive control group (typically administered testosterone propionate), and multiple test groups receiving different doses of the this compound ester being investigated.

  • Administration: The test compounds and controls are administered daily for a period of 10 consecutive days.

  • Endpoint Measurement: On day 11, the animals are euthanized, and specific tissues are carefully dissected and weighed. The key tissues are:

    • Anabolic indicator: Levator ani muscle.

    • Androgenic indicators: Ventral prostate and seminal vesicles.

  • Data Analysis: The weights of the tissues from the test groups are compared to those of the control groups. The anabolic-to-androgenic ratio is calculated by comparing the relative potency of the test compound to the reference standard (testosterone propionate) in stimulating the growth of the levator ani muscle versus the androgenic tissues.

Androgen Receptor Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to the androgen receptor.

Objective: To quantify the ability of a test compound to displace a radiolabeled ligand from the androgen receptor, thereby determining its binding affinity (IC50 and/or Ki).

Experimental Workflow:

AR Binding Assay Workflow Figure 3: AR Competitive Binding Assay Workflow Receptor_Prep 1. Receptor Preparation: - Isolate cytosol containing AR (e.g., from rat prostate) Incubation 2. Incubation: - Combine AR preparation, - Radiolabeled Ligand (e.g., [3H]-R1881), - and varying concentrations of Test Compound Receptor_Prep->Incubation Separation 3. Separation of Bound and Unbound Ligand (e.g., via filtration) Incubation->Separation Quantification 4. Quantification: - Measure radioactivity of bound ligand using scintillation counting Separation->Quantification Data_Analysis 5. Data Analysis: - Plot displacement curve - Calculate IC50 and Ki values Quantification->Data_Analysis

Figure 3: Workflow for the androgen receptor competitive binding assay.

Methodology:

  • Receptor Source: A source of androgen receptors is prepared, typically from the cytosol of rat ventral prostate tissue or using a recombinant human androgen receptor.

  • Competitive Binding: The receptor preparation is incubated with a constant concentration of a high-affinity, radiolabeled androgen (e.g., [³H]-methyltrienolone, R1881) and varying concentrations of the unlabeled test compound (this compound ester).

  • Separation: After incubation, the receptor-bound radioligand is separated from the unbound radioligand.

  • Detection: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value, providing a measure of the binding affinity of the test compound for the androgen receptor.

Pharmacokinetic Analysis of Injectable Esters

This type of study is essential for determining the release characteristics and duration of action of different this compound esters.

Objective: To determine the pharmacokinetic profile (including half-life, Cmax, Tmax, and AUC) of this compound esters following intramuscular injection.

Methodology:

  • Animal Model: A suitable animal model (e.g., rats, rabbits, or dogs) is selected.

  • Administration: A single intramuscular injection of the this compound ester formulation is administered.

  • Blood Sampling: Blood samples are collected at predetermined time points over an extended period.

  • Sample Analysis: The concentration of the parent ester and the active this compound in the plasma or serum is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Modeling: The concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as:

    • Cmax: Maximum observed concentration.

    • Tmax: Time to reach Cmax.

    • t½ (Half-life): The time required for the plasma concentration to decrease by half.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

Conclusion

References

Unveiling the Anti-Catabolic Pathway of Methandriol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methandriol, a synthetic anabolic-androgenic steroid (AAS), has been a subject of interest for its potential muscle-preserving properties. This guide provides a comprehensive analysis of the proposed anti-catabolic pathway of this compound, comparing its theoretical mechanism with established catabolic drivers. While direct and extensive experimental data on this compound remains limited, this document synthesizes available information to offer a foundational understanding for research and development professionals.

The Glucocorticoid-Mediated Catabolic Pathway

Muscle catabolism, the breakdown of muscle tissue, is significantly influenced by glucocorticoid hormones, such as cortisol. Under conditions of stress, fasting, or certain diseases, elevated glucocorticoid levels trigger a signaling cascade that leads to muscle protein degradation. This pathway is a critical target for anti-catabolic therapies.

Glucocorticoid-Induced Muscle Catabolism Pathway cluster_extracellular Extracellular Space cluster_cellular Muscle Cell Glucocorticoids Glucocorticoids Glucocorticoid_Receptor Glucocorticoid Receptor (GR) Glucocorticoids->Glucocorticoid_Receptor Binds to GR_Complex Activated GR Complex Glucocorticoid_Receptor->GR_Complex Activation & Translocation Nucleus Nucleus Catabolic_Genes Catabolic Gene Transcription (e.g., MuRF1, Atrogin-1) Nucleus->Catabolic_Genes Upregulates Protein_Degradation Increased Muscle Protein Degradation Catabolic_Genes->Protein_Degradation Muscle_Atrophy Muscle Atrophy Protein_Degradation->Muscle_Atrophy Proposed Anti-Catabolic Action of this compound cluster_extracellular Extracellular Space cluster_cellular Muscle Cell Glucocorticoids Glucocorticoids Glucocorticoid_Receptor Glucocorticoid Receptor (GR) Glucocorticoids->Glucocorticoid_Receptor Binding Inhibited This compound This compound This compound->Glucocorticoid_Receptor Competitively Binds Blocked_GR Blocked GR Nucleus Nucleus Blocked_GR->Nucleus No Translocation Catabolic_Genes Catabolic Gene Transcription Nucleus->Catabolic_Genes Downregulates Protein_Degradation Reduced Muscle Protein Degradation Catabolic_Genes->Protein_Degradation Muscle_Preservation Muscle Preservation Protein_Degradation->Muscle_Preservation GR Competitive Binding Assay Workflow prep Prepare muscle cell cytosol (source of GR) incubation Incubate cytosol with radiolabeled dexamethasone and varying concentrations of this compound prep->incubation separation Separate receptor-bound and free radioligand incubation->separation quantification Quantify radioactivity in the receptor-bound fraction separation->quantification analysis Calculate IC50 and Ki values for this compound quantification->analysis In Vivo Muscle Atrophy Model Workflow acclimatization Acclimatize animal subjects (e.g., rats or mice) grouping Divide animals into control, dexamethasone-treated, and dexamethasone + this compound-treated groups acclimatization->grouping treatment Administer treatments over a specified period grouping->treatment measurement Measure muscle mass, fiber size, and protein content treatment->measurement analysis Statistically compare the outcomes between groups measurement->analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of steroid metabolites is paramount for robust and reliable results. This guide provides a comprehensive comparison of the urinary metabolites of Methandriol and structurally related anabolic steroids, supported by experimental data and detailed methodologies.

This compound, a 17α-alkylated anabolic steroid, shares metabolic pathways with other compounds in its class, often leading to the excretion of common urinary metabolites. However, unique metabolic signatures exist that allow for its specific identification. This guide delves into the metabolic fate of this compound, presenting quantitative data, experimental protocols, and visual aids to facilitate its distinction from related steroids such as methandienone and oxymetholone.

Comparative Analysis of Urinary Metabolites

The urinary metabolite profile of this compound is characterized by a combination of the parent compound and several phase I and phase II metabolites. A key distinguishing feature is the presence of the unchanged parent steroid in urine, which is not always the case for other related anabolic steroids.[1][2][3][4] Furthermore, while it shares common metabolites with other 17α-methylated steroids, the relative abundance of specific metabolites can aid in pinpointing this compound as the administered substance.

MetaboliteThis compound AdministrationAdministration of Related 17α-Alkyl Steroids (e.g., Methandienone, Oxymetholone)Key Distinguishing Features
Parent this compound Detected in urine[1][2][3][4]Generally not detected, or in very low concentrationsPresence of the parent compound is a strong indicator of this compound use.
17α-methyl-5β-androstane-3α,17β-diol Confirmed urinary metabolite[5]Can be a metabolite of other 17α-methylated steroidsQuantitative analysis of the ratio to other metabolites is crucial for distinction.
17α-methyl-5α-androstan-3β,17β-diol Detected as a common metabolite[3]Detected as a common metabolite[3]Shared metabolite, less useful for specific identification alone.
17α-hydroxymethyl-5α-androstan-3β,17β-diol Detected as a common metabolite[3]Detected as a common metabolite[3]Shared metabolite, requiring further analysis for confirmation.
17α-methyl-5α-androstan-3β,16β,17β-triol Detected as a common metabolite, mainly in sulfate fractions[3]Detected as a common metabolite[3]Shared metabolite; its presence in sulfate fractions is a notable characteristic.
17α-methyl-5α-androstan-3β,16α,17β-triol Detected as a common metabolite[3]Detected as a common metabolite[3]Shared metabolite, contributing to the overall metabolic profile.

Metabolic Pathways of this compound

The metabolism of this compound proceeds through two main phases. Phase I reactions involve structural modifications, primarily through reduction and hydroxylation. A key step is the reduction of the double bond at the Δ5 position, leading to the formation of 5α and 5β isomers.[5] Hydroxylation, particularly at the C16 position, also occurs.[5] Following these initial transformations, Phase II metabolism involves the conjugation of the metabolites with glucuronic acid or sulfate to enhance their water solubility and facilitate their excretion in urine.[5]

Methandriol_Metabolism This compound This compound PhaseI Phase I Metabolism This compound->PhaseI Reduction Δ5 Reduction PhaseI->Reduction e.g., 5β-reductase Hydroxylation 16-Hydroxylation PhaseI->Hydroxylation e.g., CYP450 enzymes PhaseII Phase II Metabolism Reduction->PhaseII Hydroxylation->PhaseII Glucuronidation Glucuronidation PhaseII->Glucuronidation UGTs Sulfation Sulfation PhaseII->Sulfation SULTs Urinary_Metabolites Urinary Metabolites Glucuronidation->Urinary_Metabolites Sulfation->Urinary_Metabolites

Caption: Metabolic pathway of this compound.

Experimental Protocols

The accurate detection and quantification of this compound and its metabolites rely on robust analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation for GC-MS and LC-MS/MS Analysis

A generalized workflow for the extraction and preparation of urinary steroids is outlined below.

Experimental_Workflow Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine_Sample->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., with diethyl ether) Hydrolysis->Extraction Derivatization Derivatization (e.g., TMS for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data_Analysis Data Analysis and Metabolite Identification Analysis->Data_Analysis

References

A Comparative In Vivo Analysis of Methandriol and Oxymetholone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo effects of two synthetic anabolic-androgenic steroids (AAS), Methandriol and Oxymetholone. Due to a lack of direct head-to-head in vivo comparative studies, this guide synthesizes available data from individual studies on each compound. The information presented for Oxymetholone is supported by quantitative data from clinical trials, while the data for this compound is more qualitative in nature, reflecting the limited availability of comprehensive in vivo studies.

Overview of this compound and Oxymetholone

This compound , also known as methylandrostenediol, is a 17α-alkylated anabolic steroid.[1][2] It is available in both oral and injectable forms (as esters like this compound dipropionate).[1][2] this compound has been used in the treatment of breast cancer in women.[1] It is reported to have virilizing effects comparable to testosterone propionate and methyltestosterone at similar doses.[1]

Oxymetholone is a potent 17α-alkylated oral anabolic-androgenic steroid derived from dihydrotestosterone.[3][4] It is known for its strong anabolic effects and is used clinically to treat anemia and muscle wasting syndromes.[3][4] Oxymetholone is recognized as one of the most powerful oral AAS available for medical use.[3]

Comparative Data on In Vivo Effects

The following tables summarize the available quantitative data for Oxymetholone from in vivo human studies. A comparable quantitative table for this compound could not be constructed due to the absence of similar detailed studies in the public domain.

Table 1: In Vivo Effects of Oxymetholone on Lean Body Mass and Strength in Older Men

ParameterPlacebo (n=10)Oxymetholone (50 mg/day) (n=10)Oxymetholone (100 mg/day) (n=11)
Change in Total Lean Body Mass (kg) 0.0 ± 0.6+3.3 ± 1.2+4.2 ± 2.4
Change in Trunk Fat (kg) -0.2 ± 0.4-1.7 ± 1.0-2.2 ± 0.9
Change in 1-Repetition Maximum (1-RM) Chest Press (%) -0.8 ± 4.3+8.2 ± 9.2+13.9 ± 8.1
Change in 1-RM Lat Pull-Down (%) -0.6 ± 8.3+8.8 ± 15.1+18.4 ± 21.0

Data from a 12-week randomized, placebo-controlled study in men aged 65-80 years.[5][6][7]

Table 2: In Vivo Effects of Oxymetholone in Hemodialysis Patients

ParameterPlacebo GroupOxymetholone Group (100 mg/day)
Change in Fat-Free Mass (FFM) No significant changeSignificant increase
Change in Fat Mass (FM) No significant changeSignificant decrease
Change in Handgrip Strength No significant changeSignificant increase
Change in Type I Muscle Fiber Cross-Sectional Area Significant decreaseSignificant increase

Data from a 24-week randomized, placebo-controlled study in hemodialysis patients.[8][9][10][11]

This compound In Vivo Effects (Qualitative)

While quantitative data from controlled in vivo studies on muscle growth for this compound is scarce, it is understood to exert its anabolic and androgenic effects through its interaction with the androgen receptor.[12] It has been used clinically, suggesting some level of efficacy, but its performance relative to other AAS like Oxymetholone in promoting muscle growth has not been rigorously quantified in comparative studies.[1]

Experimental Protocols

Protocol for a Clinical Trial Investigating the Effects of an Oral Anabolic Steroid on Muscle Mass and Strength (Based on Oxymetholone Studies)

  • Subject Recruitment: A cohort of subjects (e.g., older men, hemodialysis patients) is recruited based on specific inclusion and exclusion criteria.

  • Randomization: Subjects are randomly assigned to receive either the active compound (e.g., Oxymetholone at a specific dose) or a placebo in a double-blind manner.

  • Treatment Period: The treatment is administered daily for a predefined period (e.g., 12 or 24 weeks).

  • Data Collection at Baseline and Follow-up:

    • Body Composition: Assessed using methods like dual-energy X-ray absorptiometry (DEXA) to measure lean body mass, fat mass, and bone mineral density.

    • Muscle Strength: Evaluated through one-repetition maximum (1-RM) testing on various exercises (e.g., chest press, leg press). Handgrip strength can also be measured.

    • Biochemical Analysis: Blood samples are collected to monitor liver enzymes (e.g., ALT, AST), lipid profiles (HDL, LDL), and hormone levels.

    • Muscle Biopsy (Optional): To analyze changes in muscle fiber size and gene expression.

  • Statistical Analysis: The changes in the measured parameters from baseline to the end of the study are compared between the treatment and placebo groups to determine the efficacy and safety of the compound.

Signaling Pathways and Experimental Workflow

Androgen Receptor Signaling Pathway

Both this compound and Oxymetholone are agonists of the androgen receptor (AR).[3][12] The binding of these steroids to the AR initiates a cascade of events leading to changes in gene expression that promote muscle growth.

Androgen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Muscle Fiber) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS AAS (this compound or Oxymetholone) AR Androgen Receptor (AR) AAS->AR Diffusion & Binding AAS_bound AAS-AR Complex HSP Heat Shock Proteins AR->HSP Initial State (Bound) AR->AAS_bound Conformational Change & HSP Dissociation ARE Androgen Response Element (ARE) on DNA AAS_bound->ARE Translocation to Nucleus & Dimerization Transcription Modulation of Gene Transcription ARE->Transcription Binding mRNA mRNA Transcription->mRNA Initiation Protein_Synthesis Increased Protein Synthesis (Muscle Growth) mRNA->Protein_Synthesis Translation

Caption: Androgen Receptor Signaling Pathway for Anabolic-Androgenic Steroids.

Experimental Workflow for a Clinical Trial on Anabolic Steroids

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention Phase cluster_data_collection Data Collection & Analysis Recruitment Subject Recruitment Screening Screening & Baseline Assessment Recruitment->Screening Randomization Randomization Screening->Randomization Treatment Treatment Administration (AAS or Placebo) Randomization->Treatment Monitoring Safety Monitoring Treatment->Monitoring Follow_up Follow-up Assessments Treatment->Follow_up Data_Analysis Statistical Analysis Follow_up->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General Experimental Workflow for a Clinical Trial on Anabolic Steroids.

Conclusion

Oxymetholone has demonstrated significant anabolic effects in multiple in vivo studies, leading to measurable increases in lean body mass and muscle strength.[5][6][7][8][9][10][11] However, these benefits are accompanied by potential side effects, including hepatotoxicity.[3]

The in vivo anabolic effects of this compound are less well-documented in publicly available, peer-reviewed literature, making a direct quantitative comparison with Oxymetholone challenging. Both compounds act as agonists of the androgen receptor to promote their anabolic effects.

For researchers and drug development professionals, the data on Oxymetholone provides a benchmark for a potent oral anabolic steroid. The relative lack of robust in vivo data for this compound highlights a gap in the scientific literature and suggests that any consideration of its use or development would require further well-controlled studies to establish its efficacy and safety profile in comparison to other available anabolic agents.

References

A Comparative Analysis of the Virilizing Effects of Methandriol and Testosterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the virilizing (masculinizing) effects of Methandriol (also known as methylandrostenediol) and testosterone. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the relative androgenic properties of these two anabolic-androgenic steroids (AAS).

Executive Summary

This compound has been a subject of interest due to conflicting reports regarding its androgenic potency. While some early studies suggested it possesses low virilizing activity, other reports have indicated effects comparable to testosterone. This guide synthesizes available data to provide a clearer understanding. The primary method for assessing virilizing effects is the Hershberger assay, which measures the growth of androgen-dependent tissues in castrated male rats.

Quantitative Data Comparison

The virilizing effects of an AAS are directly related to its androgenic activity. This is often quantified by measuring the increase in weight of androgen-sensitive tissues such as the seminal vesicles and ventral prostate in animal models. The anabolic effect, conversely, is typically measured by the weight increase of the levator ani muscle. The ratio of these effects provides a crucial insight into the compound's profile.

CompoundAnabolic Activity (Levator Ani Muscle)Androgenic Activity (Seminal Vesicles)Androgenic Activity (Ventral Prostate)Anabolic-to-Androgenic Ratio
Testosterone Propionate HighHighHigh~1:1[1]
This compound (Methylandrostenediol) ModerateLowLowHigher than testosterone (indicating less androgenicity for a given anabolic effect)

One early study described methylandrostenediol as a "protein-anabolic steroid with little androgenic activity"[2]. This suggests that for a given level of muscle growth (anabolic effect), this compound produces weaker masculinizing side effects (androgenic effects) compared to testosterone. Another source suggests that this compound dipropionate has a higher ratio of anabolic to androgenic effects compared to testosterone[3]. However, it is important to note that other reports have claimed this compound to be "almost as virilizing as comparable doses of testosterone propionate" in women, highlighting the need for careful dose consideration and further research[4].

Experimental Protocols

The foundational method for evaluating the virilizing effects of androgens is the Hershberger bioassay . This in vivo assay provides a reliable measure of a substance's androgenic and anti-androgenic activity.

Hershberger Assay Protocol for Androgenic Activity

Objective: To determine the androgenic (virilizing) potential of a test compound by measuring its effect on the growth of androgen-dependent tissues in castrated male rats.

Animals: Immature, castrated male rats (typically around 21 days of age at castration). Castration removes the primary source of endogenous androgens, making the target tissues highly sensitive to exogenous androgens.

Procedure:

  • Acclimatization: After castration, animals are allowed to recover and acclimate for a period of 7-10 days.

  • Grouping: Animals are randomly assigned to the following groups (n=6-8 per group):

    • Vehicle Control: Receives the vehicle (e.g., corn oil) only.

    • Positive Control: Receives a known androgen, typically testosterone propionate, at a dose known to elicit a significant response.

    • Test Compound Groups: Receive varying doses of the test compound (e.g., this compound).

  • Administration: The test and control compounds are administered daily for 10 consecutive days. The route of administration can be oral gavage or subcutaneous injection.

  • Necropsy and Tissue Collection: On day 11 (24 hours after the last dose), the animals are euthanized. The following androgen-dependent tissues are carefully dissected and weighed:

    • Ventral prostate

    • Seminal vesicles (including coagulating glands and their fluids)

    • Levator ani muscle

    • Glans penis

    • Cowper's glands

  • Data Analysis: The weights of the tissues from the test compound groups are statistically compared to the vehicle control group. A significant increase in the weight of these tissues indicates androgenic activity. The anabolic-to-androgenic ratio is calculated by comparing the relative increase in the weight of the levator ani muscle (anabolic) to the increase in the weights of the seminal vesicles and prostate (androgenic).

Hershberger_Assay_Workflow cluster_pre_treatment Pre-treatment cluster_post_treatment Post-treatment Castration Immature Male Rats Castrated Acclimatization Acclimatization (7-10 days) Castration->Acclimatization Grouping Randomized Grouping Acclimatization->Grouping Vehicle Vehicle Control Grouping->Vehicle Positive_Control Positive Control (Testosterone Propionate) Grouping->Positive_Control Test_Compound Test Compound (this compound) Grouping->Test_Compound Necropsy Necropsy (Day 11) Vehicle->Necropsy Positive_Control->Necropsy Test_Compound->Necropsy Tissue_Collection Dissection & Weighing of Androgen-Dependent Tissues Necropsy->Tissue_Collection Data_Analysis Statistical Analysis Tissue_Collection->Data_Analysis

Caption: Workflow of the Hershberger bioassay for assessing androgenic activity.

Signaling Pathways

The virilizing effects of both this compound and testosterone are mediated through the androgen receptor (AR). Upon binding to the AR in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of androgen-responsive genes. This leads to the physiological and morphological changes associated with masculinization.

Androgen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone or this compound) AR_HSP_Complex AR-HSP Complex Androgen->AR_HSP_Complex Binding & HSP Dissociation AR Androgen Receptor (AR) AR->AR_HSP_Complex Binding HSP Heat Shock Proteins (HSP) HSP->AR_HSP_Complex AR_Androgen_Complex Androgen-AR Complex ARE Androgen Response Element (ARE) on DNA AR_Androgen_Complex->ARE Nuclear Translocation & Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiation Biological_Response Biological Response (Virilization) Gene_Transcription->Biological_Response

Caption: Simplified androgen receptor signaling pathway.

Conclusion

The available evidence, primarily from older literature, suggests that this compound exhibits a more favorable anabolic-to-androgenic ratio compared to testosterone, implying a lower potential for virilizing effects at doses that produce a similar degree of muscle growth. However, reports of significant virilization in clinical use underscore the dose-dependent nature of these effects. For a definitive quantitative comparison, a modern, direct comparative study using the standardized Hershberger assay is warranted. Researchers and drug development professionals should consider these historical findings while acknowledging the need for further investigation to fully characterize the virilizing profile of this compound relative to testosterone.

References

A Head-to-Head Comparison of Methandriol and Stanozolol in Animal Models: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methandriol and Stanozolol, two synthetic anabolic-androgenic steroids (AAS), based on available data from animal studies. Due to a lack of direct head-to-head preclinical studies, this comparison synthesizes findings from individual research on each compound to offer insights into their respective pharmacological profiles.

Overview and Chemical Structures

This compound, also known as methylandrostenediol, and Stanozolol are both derivatives of testosterone. This compound is a 17α-alkylated derivative of androstenediol, while Stanozolol is a 17α-alkylated derivative of dihydrotestosterone (DHT).[1] Their distinct chemical structures, particularly the modification at the A-ring of Stanozolol, contribute to their different anabolic and androgenic properties.

This compound (17α-methylandrost-5-ene-3β,17β-diol) is recognized for its relatively low androgenic activity.[2]

Stanozolol , with its unique pyrazole ring fused to the A-ring, exhibits a higher anabolic to androgenic ratio compared to testosterone.[1][3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Stanozolol from various animal studies. It is crucial to note that these data are not from direct comparative experiments and should be interpreted with caution.

Table 1: Anabolic and Androgenic Properties

CompoundAnabolic RatingAndrogenic RatingAnabolic:Androgenic RatioKey Findings in Animal Models
This compound 20-6030-60~1:1Limited quantitative data available. Noted to have low androgenic properties which may reduce the risk of androgenic side effects.[2]
Stanozolol High (relative to androgenic activity)Low (relative to anabolic activity)HighIn female rats, 1 mg/kg/day increased body and skeletal muscle growth rate.[4][5] In male rats, it has been shown to increase body weight.[6] A study in dogs showed an increase in body weight and hematocrit.[7]

Table 2: Effects on Body Weight and other Physiological Parameters in Animal Models

CompoundAnimal ModelDosageDurationKey Quantitative Findings
This compound Greyhound75 mg (intramuscular)Single dosePrimarily a metabolic study; did not report on anabolic effects.[8]
Stanozolol Female Rats1 mg/kg/dayNot specifiedIncreased body and skeletal muscle growth rate.[4][5]
Sedentary RatsNot specified4 weeksAverage body weight gain of 27 grams compared to 10 grams in the control group.[6]
Dogs50 mg/dog (intramuscular)6 weeksSignificant increase in body weight and hematocrit (42.02 ± 5.96).[7]
Rats10 mg/kg (intramuscular)3 months15% higher kidney weight and 12% larger renal glomerular area compared to placebo.[9]

Experimental Protocols

Below are detailed methodologies from key experiments cited in this guide. These protocols can serve as a reference for designing future comparative studies.

Stanozolol Administration in Female Rats for Muscle Growth Assessment
  • Animal Model: Female rats.[4][5]

  • Compound and Dosage: Stanozolol administered at a dose of 1 mg/kg per day.[4][5]

  • Objective: To examine the effects of Stanozolol on whole-body and muscle growth, and protein metabolism.[4][5]

  • Methodology:

    • Female rats were administered Stanozolol daily.

    • Body weight and skeletal muscle growth rates were monitored and compared to a control group.

    • Muscle protein synthesis was measured to determine the anabolic action of the steroid.

  • Key Findings: The study demonstrated that Stanozolol increased body and skeletal muscle growth rate and muscle protein synthesis in female rats.[4][5]

Stanozolol Administration in Dogs for Physiological Parameter Assessment
  • Animal Model: Adult male dogs (n=16), mixed breed, weighing 18.25-23.75 kg.[7]

  • Compound and Dosage: Stanozolol (Winstrol depot, 50 mg/mL) administered at 50 mg per dog as an intramuscular injection, once a week for six weeks.[7]

  • Objective: To determine the effects of Stanozolol on erythropoietin and testosterone serum concentrations, liver and kidney function indices, hematocrit, and body weight changes.[7]

  • Methodology:

    • Sixteen dogs were randomly categorized into two groups: Group A (Stanozolol) and Group B (Nandrolone decanoate).

    • Blood samples were collected on days 0, 3, 14, 28, and 42.

    • Parameters measured included erythropoietin, testosterone, liver enzymes (ALP, ALT, AST), hematocrit, and body weight.

  • Key Findings: Stanozolol significantly increased erythropoietin concentration, hematocrit, and body weight. However, it also led to a significant increase in liver enzymes, indicating potential hepatotoxicity.[7]

This compound Dipropionate Administration in Greyhounds for Metabolic Study
  • Animal Model: Male greyhound (2 years, 35 kg).[8]

  • Compound and Dosage: An oil solution of this compound dipropionate (75 mg) was administered by intramuscular injection.[8]

  • Objective: To investigate the urinary phase I metabolites of this compound dipropionate.[10]

  • Methodology:

    • A single dose of this compound dipropionate was administered.

    • Urine samples were collected pre-administration and from 7 hours to 105 days post-administration.

    • Metabolites were identified and their structures elucidated.

  • Key Findings: The study identified that this compound dipropionate was metabolized through hydrolysis, reduction of the Δ5 unsaturation, and hydroxylation at C16.[10]

Signaling Pathways and Experimental Workflow

Anabolic Steroid Signaling Pathway

The following diagram illustrates the general mechanism of action for anabolic-androgenic steroids, which applies to both this compound and Stanozolol.

AAS_Signaling_Pathway cluster_cell Target Cell (e.g., Muscle Cell) cluster_nucleus AAS Anabolic Steroid (this compound or Stanozolol) AR Androgen Receptor (AR) AAS->AR Binds to AAS_AR_complex AAS-AR Complex AR->AAS_AR_complex nucleus Nucleus AAS_AR_complex->nucleus Translocates to DNA DNA AAS_AR_complex->DNA Binds to Androgen Response Elements mRNA mRNA DNA->mRNA Gene Transcription protein Protein Synthesis (e.g., muscle proteins) mRNA->protein Translation anabolic_effects Anabolic Effects (Muscle Growth) protein->anabolic_effects

Caption: General signaling pathway of anabolic-androgenic steroids in a target cell.

Comparative Experimental Workflow

This diagram outlines a potential experimental workflow for a head-to-head study of this compound and Stanozolol in an animal model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment of Effects cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Rats) grouping Randomly Assign to Groups (Control, this compound, Stanozolol) animal_model->grouping acclimatization Acclimatization Period grouping->acclimatization control Control Group (Vehicle Administration) acclimatization->control methandriol_group This compound Group (Specified Dosage) acclimatization->methandriol_group stanozolol_group Stanozolol Group (Specified Dosage) acclimatization->stanozolol_group data_collection Data Collection (e.g., Body Weight, Muscle Mass, Blood Samples, Organ Weights) control->data_collection methandriol_group->data_collection stanozolol_group->data_collection biochemical_analysis Biochemical Analysis (e.g., Hormone Levels, Liver Enzymes) data_collection->biochemical_analysis histopathology Histopathological Examination (e.g., Muscle, Liver, Prostate) biochemical_analysis->histopathology statistical_analysis Statistical Analysis (Comparison between groups) histopathology->statistical_analysis conclusion Conclusion (Comparative Efficacy and Safety) statistical_analysis->conclusion

Caption: Proposed workflow for a comparative study of this compound and Stanozolol.

Discussion and Conclusion

The available preclinical data suggests that both this compound and Stanozolol possess anabolic properties, though their potency and side effect profiles likely differ. Stanozolol appears to have a more favorable anabolic-to-androgenic ratio, leading to significant muscle growth in animal models.[3][5] However, concerns regarding its hepatotoxicity have been raised.[7]

Data on this compound's anabolic efficacy in animal models is less comprehensive. While it is reported to have lower androgenicity, which could be advantageous in minimizing certain side effects, more robust quantitative studies are needed to substantiate its muscle-building capabilities.[2]

References

A Comparative Guide to the Enzymatic Biotransformation of Methandriol Dipropionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic biotransformation of Methandriol Dipropionate with alternative steroid esters, supported by available experimental data and methodologies. The information is intended to assist researchers in understanding the metabolic fate of these compounds and in designing future studies.

Introduction to this compound Dipropionate Biotransformation

This compound Dipropionate (MDP) is a synthetic anabolic-androgenic steroid. As a prodrug, it is pharmacologically inactive until it undergoes enzymatic conversion in the body. The biotransformation of MDP is a multi-step process involving initial hydrolysis to its active form, this compound, followed by Phase I and Phase II metabolic reactions to facilitate its excretion. Understanding these pathways is crucial for predicting its therapeutic efficacy, duration of action, and potential for drug-drug interactions.

Comparative Biotransformation Pathways

This guide compares the biotransformation of this compound Dipropionate with two other steroid esters: Nandrolone Laurate and Beclomethasone Dipropionate. These compounds were selected to represent different therapeutic classes and metabolic pathways.

Table 1: Overview of Biotransformation Pathways
FeatureThis compound DipropionateNandrolone LaurateBeclomethasone Dipropionate
Prodrug Hydrolysis Esterases cleave the two propionate groups to form the active this compound.Esterases hydrolyze the laurate ester to release the active nandrolone.Esterases hydrolyze the dipropionate esters to form beclomethasone-17-monopropionate (active) and beclomethasone (less active).
Active Metabolite(s) This compound (17α-methyl-5-androstenediol)[1]NandroloneBeclomethasone-17-monopropionate
Primary Phase I Metabolism - Reduction of the Δ5 double bond- Hydroxylation, particularly at the C16 position[2]- Reduction of the Δ4-3-ketone function- Oxidation and epimerization of the 17β-hydroxyl group[2]Primarily mediated by CYP3A enzymes.
Primary Phase II Metabolism - Glucuronidation- Sulfation[3]- Glucuronidation- Glucuronidation
Key Excretory Metabolites 17α-methyl-5β-androstane-3α,17β-diol and its conjugates.[3]19-norandrosterone and 19-noretiocholanolone and their conjugates.Beclomethasone-17-monopropionate and its conjugates.

Enzymatic Biotransformation of this compound Dipropionate

The metabolic journey of this compound Dipropionate begins with its activation and proceeds through detoxification pathways.

Phase 0: Hydrolysis

The initial and rate-limiting step in the activation of this compound Dipropionate is the hydrolysis of its two propionate ester groups. This reaction is catalyzed by non-specific carboxylesterases present in the plasma and various tissues, particularly the liver.

MDP This compound Dipropionate MMP This compound Monopropionate MDP->MMP Esterase This compound This compound (Active) MMP->this compound Esterase

Caption: Hydrolysis of this compound Dipropionate.

Phase I Metabolism of this compound

Once activated to this compound, the steroid undergoes Phase I metabolism, primarily in the liver, catalyzed by cytochrome P450 (CYP) enzymes and reductases. These reactions introduce or expose functional groups, increasing the polarity of the molecule.

This compound This compound Reduced_Metabolite 17α-methyl-5β-androstane- 3α,17β-diol This compound->Reduced_Metabolite 5β-Reductase Hydroxylated_Metabolite 16-Hydroxy-methandriol This compound->Hydroxylated_Metabolite CYP450 (e.g., CYP3A4)

Caption: Phase I Metabolism of this compound.

Phase II Metabolism of this compound

The metabolites from Phase I, as well as some of the parent this compound, undergo Phase II conjugation reactions. These reactions attach endogenous polar molecules, such as glucuronic acid or sulfate, to the steroid, further increasing its water solubility and facilitating its excretion via the kidneys.

cluster_phase1 Phase I Metabolites cluster_phase2 Phase II Conjugation This compound This compound Glucuronide Glucuronide Conjugates This compound->Glucuronide UGTs Sulfate Sulfate Conjugates This compound->Sulfate SULTs Reduced_Metabolite Reduced Metabolite Reduced_Metabolite->Glucuronide Reduced_Metabolite->Sulfate Hydroxylated_Metabolite Hydroxylated Metabolite Hydroxylated_Metabolite->Glucuronide Hydroxylated_Metabolite->Sulfate

Caption: Phase II Conjugation of this compound and its Metabolites.

Experimental Protocols

The study of steroid biotransformation relies on a variety of in vitro and analytical techniques. Below are generalized protocols based on methodologies reported in the literature for the analysis of steroid metabolism.

In Vitro Metabolism using Liver Microsomes

This protocol is a common method for studying the Phase I metabolism of drugs.

Objective: To determine the metabolic stability and identify the primary metabolites of a steroid ester.

Materials:

  • Test steroid (this compound Dipropionate, Nandrolone Laurate, etc.)

  • Human liver microsomes (commercially available)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard

Procedure:

  • Pre-warm a solution of liver microsomes and phosphate buffer to 37°C.

  • Add the test steroid (dissolved in a suitable solvent like methanol or DMSO) to the microsome solution and pre-incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS or GC-MS to quantify the parent compound and identify metabolites.

Enzyme Assay for UDP-Glucuronosyltransferases (UGTs)

This protocol is used to assess the potential for Phase II glucuronidation of a steroid.

Objective: To determine if a steroid or its metabolite is a substrate for UGT enzymes.

Materials:

  • Test steroid or metabolite

  • Recombinant human UGT isoforms (commercially available)

  • UDP-glucuronic acid (UDPGA)

  • Magnesium chloride

  • Tris-HCl buffer (pH 7.5)

  • Acetonitrile (for quenching the reaction)

Procedure:

  • Prepare a reaction mixture containing the UGT enzyme, Tris-HCl buffer, and magnesium chloride.

  • Add the test steroid to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding UDPGA.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction with cold acetonitrile.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS/MS for the formation of the glucuronide conjugate.

Analytical Methodology: GC-MS for Steroid Metabolite Profiling

Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of steroid metabolites in biological samples.

Sample Preparation:

  • Enzymatic Hydrolysis: To analyze conjugated metabolites, urine or plasma samples are often treated with β-glucuronidase and sulfatase to cleave the conjugates and release the free steroids.

  • Extraction: The free steroids are then extracted from the aqueous sample using an organic solvent such as diethyl ether or a solid-phase extraction (SPE) cartridge.

  • Derivatization: To increase their volatility and improve their chromatographic properties, the extracted steroids are derivatized, commonly by silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

GC-MS Analysis:

  • Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of the derivatized steroids.

  • Injection: A splitless injection is often employed to maximize sensitivity.

  • Temperature Program: A temperature gradient is used to elute the steroids based on their boiling points.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for metabolite identification or selected ion monitoring (SIM) mode for targeted quantification.

Conclusion

The enzymatic biotransformation of this compound Dipropionate follows a predictable pathway for a steroid prodrug, involving hydrolysis, Phase I functionalization, and Phase II conjugation. While qualitatively similar to other steroid esters like Nandrolone Laurate in its general metabolic fate, the specific enzymes involved, the resulting metabolites, and the kinetics of these transformations can differ significantly. A thorough understanding of these differences is essential for the rational design and development of new steroid-based therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. Further research is warranted to obtain quantitative kinetic data for the specific enzymatic steps in this compound Dipropionate metabolism to enable more precise modeling of its in vivo behavior.

References

A Comparative Review of Methandriol and Androstenediol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between anabolic-androgenic steroids (AAS) is critical for the innovation of new therapeutic agents. This guide provides a comprehensive comparative review of Methandriol and Androstenediol, focusing on their mechanisms of action, anabolic and androgenic properties, and available research data.

Introduction

This compound (Methylandrostenediol) is a synthetic derivative of the endogenous steroid Androstenediol.[1] Both compounds have been investigated for their anabolic properties, which promote muscle growth, and their androgenic effects, which influence the development of male characteristics.[2][3] While sharing a common ancestral compound, their distinct chemical modifications lead to different physiological activities and potential therapeutic applications. This compound is a 17α-alkylated steroid, a modification that enhances its oral bioavailability.[3] Androstenediol, a naturally occurring steroid hormone, acts as a precursor to testosterone and other hormones.[4][5] This review synthesizes the available scientific literature to provide a comparative analysis of these two compounds.

Anabolic and Androgenic Properties

The efficacy and side-effect profile of an AAS are often characterized by its anabolic-to-androgenic ratio. This ratio provides a comparative measure of the desired muscle-building effects versus the often-undesirable masculinizing effects.

This compound is reported to have a relatively balanced anabolic and androgenic profile. Published data indicates an anabolic rating of 30-60 and an androgenic rating of 20-60, relative to testosterone's baseline of 100 for both properties.[3] This suggests that while it is less potent than testosterone, its anabolic and androgenic effects are somewhat comparable in magnitude.

Androstenediol , in its natural form, is considered a weak androgen.[6] Its primary anabolic and androgenic effects are indirect, resulting from its conversion to testosterone in the body.[6] One study in rats found that 5-androstenediol has approximately 0.21% of the androgenicity of testosterone.[4] Its direct anabolic properties are considered to be very weak.[6]

CompoundAnabolic RatingAndrogenic RatingNotes
This compound 30-6020-60Relative to Testosterone (100:100).[3]
Androstenediol Very Low (Direct)Very Low (Direct)Primarily acts as a prohormone to testosterone.[4][6]

Mechanism of Action and Signaling Pathways

The biological effects of both this compound and Androstenediol are primarily mediated through their interaction with the androgen receptor (AR). Upon binding, the steroid-receptor complex translocates to the nucleus and modulates the transcription of target genes, leading to downstream cellular effects.[2] The signaling cascade initiated by AR activation in skeletal muscle is known to involve the PI3K/Akt-mTOR pathway, a critical regulator of muscle protein synthesis and hypertrophy.[7][8][9]

Below is a generalized diagram of the androgen receptor signaling pathway leading to muscle hypertrophy, which is applicable to both compounds upon their interaction with the androgen receptor.

Androgen Receptor Signaling Pathway cluster_nucleus Cellular Nucleus AAS Anabolic-Androgenic Steroid (AAS) AR Androgen Receptor (AR) AAS->AR Binds to AAS_AR_Complex AAS-AR Complex AR->AAS_AR_Complex PI3K PI3K AR->PI3K Activates Nucleus Nucleus AAS_AR_Complex->Nucleus Translocation ARE Androgen Response Element (ARE) AAS_AR_Complex->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Protein_Synthesis Protein Synthesis Gene_Transcription->Protein_Synthesis Leads to Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Protein_Synthesis Stimulates Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Results in

Androgen Receptor Signaling Pathway for Muscle Hypertrophy.

Pharmacokinetics

The route of administration and chemical structure significantly impact the pharmacokinetic profiles of these steroids.

This compound , being a 17α-alkylated steroid, is orally active.[3] This modification, however, is also associated with potential hepatotoxicity. The metabolism of absorbed this compound is rapid, with a very short elimination half-life from plasma.[12] The duration of its biological effects is therefore largely determined by the rate of absorption from its administration depot (if injected as an ester) and the subsequent de-esterification.[12]

Androstenediol is a naturally occurring steroid and can be administered orally. However, like many oral steroids, it is subject to extensive first-pass metabolism in the liver, which may limit its bioavailability. Clinical studies have involved the oral administration of Androstenediol to assess its effects on serum hormone levels.[13][14]

CompoundRoute of AdministrationKnown Metabolic PathwaysBioavailability & Half-life
This compound Oral, Intramuscular (as esters)Hepatic metabolism via mixed-function oxidases.[12] Phase I (reduction of double bond, hydroxylation) and Phase II (glucuronidation, sulfation) reactions.[15]Oral bioavailability enhanced by 17α-alkylation.[3] Rapid plasma elimination.[12]
Androstenediol OralConversion to testosterone and estrogens.[5][16]Subject to first-pass metabolism.[5]

Experimental Protocols

Detailed experimental protocols for early studies on this compound are scarce in publicly available literature. However, a general methodology for assessing the effects of anabolic steroids on muscle hypertrophy in a research setting can be outlined based on rodent models. Similarly, protocols from clinical trials involving Androstenedione, a closely related compound, provide insight into how Androstenediol's effects in humans are studied.

General Protocol for Anabolic Steroid Efficacy in a Rat Model

This protocol is based on studies investigating the effects of anabolic steroids on skeletal muscle.[17][18][19][20]

  • Animal Model: Male Wistar rats are commonly used.

  • Grouping: Animals are typically divided into four groups: sedentary control, exercise only, steroid only, and exercise plus steroid.

  • Drug Administration: The anabolic steroid (e.g., this compound) is administered, often via subcutaneous injection, at a specified dosage (e.g., 5 mg/kg body weight/day). The vehicle is typically a mixture of ethanol and a carrier oil.

  • Exercise Protocol: A progressive resistance training program is implemented. For rats, this can involve treadmill running at a steep incline or a ladder climbing apparatus with increasing loads. The training frequency is typically several days a week for a period of several weeks.

  • Outcome Measures: At the end of the study period, animals are euthanized, and various tissues are collected. Key endpoints include:

    • Bodyweight and the weights of specific muscles (e.g., gastrocnemius, soleus), organs (e.g., heart, liver, prostate), and visceral fat.

    • Histological analysis of muscle fibers to determine cross-sectional area.

    • Biochemical assays on blood and tissue samples to measure hormone levels and markers of muscle protein synthesis.

Experimental Workflow for Anabolic Steroid Efficacy in Rats Animal_Selection Animal Selection (e.g., Male Wistar Rats) Grouping Randomized Grouping (Control, Exercise, Steroid, Combo) Animal_Selection->Grouping Intervention Intervention Period (e.g., 6-12 weeks) Grouping->Intervention Drug_Admin Drug/Placebo Administration Intervention->Drug_Admin Exercise_Protocol Exercise/Sedentary Protocol Intervention->Exercise_Protocol Data_Collection Data Collection (Post-Intervention) Drug_Admin->Data_Collection Exercise_Protocol->Data_Collection Tissue_Harvesting Tissue Harvesting (Muscle, Organs) Data_Collection->Tissue_Harvesting Blood_Sampling Blood Sampling (Hormone Analysis) Data_Collection->Blood_Sampling Analysis Data Analysis Tissue_Harvesting->Analysis Blood_Sampling->Analysis Histology Muscle Histology (Fiber Size) Analysis->Histology Biochemistry Biochemical Assays Analysis->Biochemistry Statistics Statistical Analysis Analysis->Statistics

Generalized Experimental Workflow for Preclinical AAS Studies.
Clinical Trial Protocol for Androstenediol Supplementation

This protocol is adapted from studies on Androstenedione supplementation in human subjects.[13][14][21][22][23]

  • Study Design: A randomized, double-blind, placebo-controlled design is employed.

  • Participants: Healthy adult male or female volunteers within a specified age range.

  • Intervention: Participants are randomly assigned to receive a daily oral dose of Androstenediol (e.g., 100-200 mg) or a placebo for a defined period (e.g., 4-12 weeks).

  • Concurrent Training: In studies evaluating athletic performance, participants may also engage in a standardized, supervised resistance training program.

  • Data Collection:

    • Baseline and Follow-up Visits: Measurements are taken before the intervention begins and at regular intervals throughout the study.

    • Blood Sampling: Blood samples are collected to measure serum concentrations of Androstenediol, testosterone, estradiol, and other relevant hormones. Pharmacokinetic analysis may involve frequent sampling after the initial dose.

    • Body Composition: Techniques such as dual-energy X-ray absorptiometry (DEXA) can be used to assess changes in lean body mass and fat mass.

    • Muscle Strength: Strength is assessed using exercises like the one-repetition maximum (1-RM) for bench press and squat.

    • Safety Monitoring: Blood lipids and liver function tests are monitored to assess potential adverse effects.

Side Effects and Safety Considerations

The use of AAS is associated with a range of potential side effects, which are important considerations in drug development.

This compound , as a 17α-alkylated steroid, carries a risk of hepatotoxicity with oral use. Being an androgen, it can also cause virilization in women, including acne, hirsutism, and voice changes.[24]

Androstenediol supplementation can lead to an increase in both testosterone and estrogen levels. In men, elevated estrogen can cause gynecomastia (development of breast tissue). In women, increased testosterone can lead to virilizing side effects.[6] Both men and women may experience adverse changes in blood lipid profiles, including a decrease in HDL ("good") cholesterol.[13]

Conclusion

This compound and Androstenediol represent two distinct approaches to androgenic and anabolic activity. This compound is a synthetic steroid with direct, albeit moderate, anabolic and androgenic effects. In contrast, Androstenediol is a prohormone whose primary effects are mediated through its conversion to more potent hormones. The selection of either compound as a starting point for drug development would depend on the desired therapeutic profile, balancing the need for anabolic activity with the potential for androgenic and other side effects. Further research, particularly well-controlled clinical trials with detailed pharmacokinetic and pharmacodynamic assessments, would be necessary to fully elucidate their therapeutic potential.

References

Unveiling the Immunomodulatory Landscape of Methandriol's Progenitor: A Comparative Analysis of 5-Androstenediol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the immunomodulatory properties of 5-androstenediol (5-AED), the parent hormone of the synthetic steroid Methandriol, has been compiled to provide researchers, scientists, and drug development professionals with a detailed comparative guide. This publication offers an objective evaluation of 5-AED's performance against other immunomodulatory agents, supported by a synthesis of available experimental data.

Introduction

This compound (methylandrostenediol) is a synthetic anabolic-androgenic steroid derived from its naturally occurring parent hormone, 5-androstenediol (5-AED).[1][2] While this compound's primary applications have been in performance enhancement, the immunomodulatory potential of its progenitor, 5-AED, has garnered significant scientific interest. This guide delves into the experimental evidence validating the immunomodulatory effects of 5-AED and provides a comparative perspective with other relevant compounds.

Immunomodulatory Effects of 5-Androstenediol: A Data-Driven Overview

5-Androstenediol has demonstrated a significant impact on the innate immune system, primarily through the stimulation of myelopoiesis.[1][2] This leads to an increase in the circulating numbers of key immune cells, including neutrophils, monocytes, and natural killer (NK) cells.[1][2]

Comparative Analysis of Cellular Effects

To provide a clear comparison, the following table summarizes the quantitative effects of 5-AED on various immune cell populations as observed in preclinical models. For context, the effects of Dehydroepiandrosterone (DHEA), another well-studied immunomodulatory steroid, are included.

Immune Cell Population5-Androstenediol (5-AED) EffectDehydroepiandrosterone (DHEA) EffectReference
Neutrophils Significant IncreaseModerate Increase[1][2]
Monocytes Significant IncreaseVariable Effects Reported[1][2]
Natural Killer (NK) Cells Significant IncreaseModerate Increase[1][2]
Lymphocytes (T and B cells) Little to no direct influence on proliferationSuppressive effect on proliferation[3]
Impact on Inflammatory Cytokines

5-AED has also been shown to modulate the production of key inflammatory cytokines. In models of acute inflammation, such as carrageenan-induced pleurisy and lipopolysaccharide (LPS)-induced septic shock, 5-AED treatment led to a reduction in pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Cytokine5-Androstenediol (5-AED) EffectAlternative Agent (e.g., Dexamethasone)Reference
TNF-α Reduction in inflammatory modelsPotent Reduction[4]
IL-6 Reduction in inflammatory modelsPotent Reduction[4]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Carrageenan-Induced Pleurisy in Mice

This model is utilized to assess acute inflammatory responses.

  • Animal Model: Male Swiss mice (25-30g).

  • Induction: Intrapleural injection of 0.1 mL of 1% carrageenan solution in sterile saline into the right pleural cavity.

  • Treatment: 5-AED administered subcutaneously at a specified dose (e.g., 40 mg/kg) 1 hour prior to carrageenan injection. A vehicle control group receives the carrier solvent.

  • Endpoint Analysis (4 hours post-carrageenan):

    • Euthanize mice and collect pleural exudate by washing the cavity with 1 mL of heparinized saline.

    • Measure the volume of the exudate.

    • Determine total and differential leukocyte counts using a hemocytometer and stained cytospins.

    • Measure TNF-α and IL-6 levels in the cell-free supernatant of the exudate using ELISA kits.

Lipopolysaccharide (LPS)-Induced Septic Shock in Mice

This model mimics the systemic inflammatory response seen in sepsis.

  • Animal Model: Female C57BL/6 mice (8-10 weeks old).

  • Induction: Intraperitoneal injection of a lethal dose of LPS (e.g., 15 mg/kg) from E. coli.

  • Treatment: 5-AED administered subcutaneously at a specified dose (e.g., 40 mg/kg) 24 hours before or 1 hour after LPS challenge.

  • Endpoint Analysis:

    • Monitor survival rates over a 7-day period.

    • Collect blood samples at various time points (e.g., 2, 6, 24 hours post-LPS) to measure serum levels of TNF-α and IL-6 via ELISA.

Flow Cytometry for Immune Cell Phenotyping

This technique is used to quantify different immune cell populations in the blood or other tissues.

  • Sample Preparation: Collect whole blood in EDTA-containing tubes. Lyse red blood cells using a lysis buffer.

  • Antibody Staining: Incubate the remaining leukocytes with a cocktail of fluorescently-labeled antibodies specific for different cell surface markers (e.g., CD3 for T cells, B220 for B cells, NK1.1 for NK cells, Ly6G for neutrophils, and F4/80 for macrophages/monocytes).

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to gate on specific cell populations and determine their percentages and absolute numbers.

Signaling Pathways and Visualizations

The immunomodulatory effects of 5-AED are believed to be mediated through its interaction with steroid hormone receptors, including the estrogen receptors (ERα and ERβ) and the androgen receptor (AR).[5] The binding affinities of 5-AED are reportedly higher for ERβ than ERα, and significantly lower for the AR.[4]

Below are diagrams illustrating the proposed signaling pathway of 5-AED and a typical experimental workflow.

G Proposed Signaling Pathway of 5-Androstenediol AED 5-Androstenediol ERa Estrogen Receptor α (ERα) AED->ERa Lower Affinity ERb Estrogen Receptor β (ERβ) AED->ERb Higher Affinity AR Androgen Receptor (AR) AED->AR Low Affinity Nucleus Nucleus ERa->Nucleus ERb->Nucleus AR->Nucleus Gene Target Gene Transcription Nucleus->Gene Immune Immunomodulatory Effects Gene->Immune

Caption: Proposed signaling pathway of 5-Androstenediol.

G Experimental Workflow for In Vivo Immunomodulation Study cluster_0 Animal Model cluster_1 Treatment Groups cluster_2 Inflammatory Challenge cluster_3 Endpoint Analysis Mice Mice Control Vehicle Control Mice->Control Treatment 5-AED Treatment Mice->Treatment Challenge LPS or Carrageenan Control->Challenge Treatment->Challenge Analysis Cell Counts Cytokine Measurement Survival Analysis Challenge->Analysis

Caption: General experimental workflow for in vivo studies.

Conclusion

The available evidence strongly supports the immunomodulatory effects of 5-androstenediol, the parent hormone of this compound. Its ability to stimulate innate immune cell populations and modulate inflammatory cytokine production positions it as a compound of interest for further investigation in various therapeutic contexts. This guide provides a foundational overview for researchers and professionals in the field, offering both comparative data and detailed experimental protocols to aid in future studies. The distinct mechanisms of action compared to other immunomodulatory steroids like DHEA warrant continued exploration to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methandriol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of Methandriol

This compound, a synthetic anabolic-androgenic steroid, requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive overview of the essential safety information, logistical planning, and procedural steps for the proper disposal of this compound waste in a laboratory setting. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Core Safety and Hazard Information

This compound is classified as a hazardous substance and presents several risks that necessitate stringent safety protocols during handling and disposal. It is crucial to consult the Safety Data Sheet (SDS) for detailed information.

Key Hazards:

  • Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Carcinogenicity: Suspected of causing cancer.[2]

  • Reproductive Toxicity: May impair fertility.[2]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2]

Due to its environmental toxicity, this compound and its containers must be disposed of as hazardous waste and release to the environment must be avoided.[2]

Quantitative Data on this compound Hazards

For a clear understanding of the hazard classifications for this compound, the following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information.

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
CarcinogenicityH351: Suspected of causing cancer
Hazardous to the Aquatic Environment, ChronicH410: Very toxic to aquatic life with long lasting effects

Data sourced from this compound Safety Data Sheets.[1]

Procedural Guidance for this compound Disposal

The primary and mandated method for this compound disposal is through a licensed and certified hazardous waste management company. Under no circumstances should this compound or its empty containers be disposed of in regular trash or flushed down the sewer system.

Step-by-Step Disposal Workflow
  • Segregation and Collection:

    • All waste materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and empty containers, must be segregated from non-hazardous waste.

    • Collect this compound waste in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical properties of this compound.

  • Labeling and Storage:

    • The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound," the associated hazards (e.g., Toxic, Environmental Hazard), and the date of accumulation.

    • Store the sealed container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, particularly strong oxidizing agents.[2]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Ensure all required documentation for the waste manifest is completed accurately.

  • Handling Spills:

    • In the event of a spill, avoid generating dust.[2]

    • Use dry clean-up procedures. Dampen with water to prevent dusting before sweeping.[2]

    • Wear appropriate PPE, including gloves, safety glasses, and a dust respirator.[2]

    • Collect the spilled material and place it in a sealed container for disposal as hazardous waste.

Logical Workflow for this compound Disposal

MethandriolDisposal cluster_0 A Generation of This compound Waste B Segregate into a Designated Hazardous Waste Container A->B C Label Container with 'Hazardous Waste - this compound' B->C D Store in a Secure Secondary Containment Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Complete Waste Manifest Documentation E->F G Scheduled Pickup by Authorized Personnel F->G

Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound waste.

Experimental Protocols for Chemical Degradation

Disclaimer: The following protocol is a general method for the chemical degradation of steroids using Fenton's reagent and has not been specifically validated for this compound. This information is intended for consideration by qualified researchers who can assess its suitability and safety for their specific laboratory context. A thorough risk assessment and small-scale pilot study are essential before implementing this or any chemical degradation procedure. This procedure should be performed in a chemical fume hood with appropriate personal protective equipment.

Fenton's Reagent Oxidation of Steroids

This method utilizes the strong oxidizing potential of hydroxyl radicals generated from the reaction of ferrous sulfate and hydrogen peroxide to break down the steroid structure.

Materials:

  • This compound waste (dissolved in a suitable solvent if solid)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) to adjust pH

  • Sodium hydroxide (NaOH) for neutralization

  • pH meter or pH paper

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., beaker or flask)

Procedure:

  • Preparation: In a chemical fume hood, place the this compound waste into the reaction vessel. If the waste is solid, dissolve it in a minimal amount of a suitable solvent (e.g., acetone). If in an aqueous solution, proceed to the next step.

  • pH Adjustment: Dilute the waste solution with water and adjust the pH to approximately 3 with sulfuric acid. This pH is optimal for the Fenton reaction.[2]

  • Initiation of Reaction: While stirring the solution, add ferrous sulfate heptahydrate. A typical molar ratio of Fe²⁺ to steroid can range from 1:1 to 10:1, depending on the concentration of the steroid.

  • Oxidation: Slowly add 30% hydrogen peroxide to the solution. The addition should be done dropwise to control the exothermic reaction. A common molar ratio of H₂O₂ to Fe²⁺ is around 10:1.

  • Reaction Time: Allow the reaction to proceed with continuous stirring for a recommended time, which can range from 1 to several hours.[2] The completion of the reaction can be monitored by analytical methods such as HPLC or GC-MS to confirm the degradation of the parent compound.

  • Neutralization: Once the degradation is complete, neutralize the solution by carefully adding sodium hydroxide until the pH is between 6 and 8. This will precipitate the iron as ferric hydroxide.

  • Disposal of Treated Waste: Allow the iron hydroxide precipitate to settle. The entire treated mixture, including the supernatant and the precipitate, must still be disposed of as hazardous waste through a licensed contractor, as it may contain degradation byproducts and residual iron.

This procedure aims to reduce the hazard of the steroid before final disposal but does not render the waste non-hazardous. Always consult with your institution's EHS department for guidance on the disposal of treated waste.

References

Essential Safety and Logistics for Handling Methandriol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Methandriol, a synthetic anabolic-androgenic steroid. Adherence to these procedures is critical to minimize exposure risks and ensure laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin contact, inhalation, and accidental ingestion. The following personal protective equipment is required:

  • Eye Protection : Chemical safety goggles are mandatory. For larger scale operations or where there is a significant risk of splashing, a full-face shield should be used in addition to goggles.[1]

  • Hand Protection : Chemical-resistant gloves are essential. Given that this compound is often in a powder form, it is advisable to wear two pairs of gloves, especially during compounding, administration, and disposal.[2] Nitrile gloves are a suitable option.[3]

  • Body Protection : A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[2] For tasks with a higher risk of contamination, coveralls that offer head-to-toe protection may be necessary.[4]

  • Respiratory Protection : A dust respirator should be worn to avoid inhalation of the powder.[1] In situations where unpacking hazardous drugs that are not in plastic containers, a respirator (such as an N95) is recommended to protect against potential spills or breaks.[4]

Quantitative Safety Data

The following table summarizes the available quantitative toxicity data for this compound. This information is critical for risk assessment in the laboratory.

MetricValueSpeciesRouteReference
TDLO875 mg/kgRatOral[5]

Note: No specific occupational exposure limits (OELs) for this compound have been established by major regulatory bodies.[6][7] In the absence of a specific OEL, it is crucial to handle this compound with a high degree of caution and implement the hierarchy of controls to minimize exposure.

Experimental Protocols: Safe Handling and Decontamination

General Handling Precautions:

  • Avoid All Personal Contact : This includes inhalation of dust and contact with skin and eyes.[1]

  • Work in a Designated Area : All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Prevent Dust Generation : Use dry clean-up procedures and avoid generating dust. If sweeping is necessary, dampen the material with water first.[1]

  • Use Appropriate Tools : Utilize tools and equipment that will not generate dust, such as scoops and spatulas.

  • No Eating, Drinking, or Smoking : These activities are strictly prohibited in areas where this compound is handled or stored.[2]

Spill Cleanup Procedure:

  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary : For major spills, evacuate the area and alert emergency responders.

  • Wear Appropriate PPE : Before attempting to clean a spill, don the full required personal protective equipment.

  • Contain the Spill : For minor spills, use a HEPA-filtered vacuum cleaner or sweep up the material after dampening it to prevent dust.[1]

  • Collect Waste : Place the spilled material and any contaminated cleaning materials into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontaminate the Area : Clean the spill area thoroughly with an appropriate solvent.

  • Wash Hands : Wash hands thoroughly after handling the spill.

Operational and Disposal Plans

Proper operational and disposal plans are crucial for the safe management of this compound from receipt to disposal.

Storage:

  • Store in a well-ventilated, locked area away from oxidizing agents.[3]

  • Keep containers tightly closed and clearly labeled.[1]

Disposal:

This compound and its containers must be disposed of as hazardous waste.[1] All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Waste Collection : Collect all waste materials, including contaminated PPE, in designated, sealed, and clearly labeled containers.

  • Consult Waste Management : Contact your institution's environmental health and safety department or a licensed waste management company for guidance on proper disposal procedures.

  • Avoid Environmental Release : Do not release this compound into the environment as it is very toxic to aquatic life with long-lasting effects.[5]

Visualizing Workflows

To further clarify the procedural guidance, the following diagrams illustrate the recommended workflows for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Don Personal Protective Equipment (PPE) B Prepare designated handling area (e.g., fume hood) A->B C Weigh/handle this compound B->C D Perform experimental procedures C->D E Decontaminate work surfaces and equipment D->E F Segregate and label waste E->F G Doff PPE in designated area F->G

Caption: Recommended workflow for the safe handling of this compound in a laboratory setting.

Disposal_Workflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Collect this compound waste and contaminated materials B Place in a labeled, sealed hazardous waste container A->B C Store waste container in a designated, secure area B->C D Arrange for pickup by a licensed hazardous waste contractor C->D E Complete all required waste disposal documentation D->E

Caption: Step-by-step process for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methandriol
Reactant of Route 2
Reactant of Route 2
Methandriol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.